UR-144 N-pentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-20(2)19(21(20,3)4)18(25)15-13-22(12-8-7-11-17(23)24)16-10-6-5-9-14(15)16/h5-6,9-10,13,19H,7-8,11-12H2,1-4H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTHIAPDCFFQKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043095 | |
| Record name | 3-((2,2,3,3-Tetramethylcyclopropyl)carbonyl)-1H-indole-1-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451369-33-7 | |
| Record name | UR-144 N-pentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1451369337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((2,2,3,3-Tetramethylcyclopropyl)carbonyl)-1H-indole-1-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1451369-33-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UR-144 N-PENTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1USZ174277 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
UR-144 N-pentanoic acid chemical structure and properties
An In-Depth Technical Guide to UR-144 N-Pentanoic Acid: A Key Metabolite of a Synthetic Cannabinoid
Introduction
Synthetic cannabinoids (SCs) represent a rapidly evolving class of new psychoactive substances designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary active component in cannabis.[1] These substances, often marketed as "herbal incense" or "K2," pose significant public health risks due to their unpredictable and often severe adverse effects.[2][3] UR-144, a compound developed by Abbott Laboratories, is a potent synthetic cannabinoid that acts as a selective full agonist of the peripheral CB2 receptor.[4][5] Following consumption, UR-144 undergoes extensive metabolism in the body. One of its primary and most forensically relevant metabolic products is this compound.
This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical properties, pharmacology, and the analytical methodologies crucial for its detection. As the presence of this metabolite is a definitive biomarker for the consumption of its parent compound, a thorough understanding is essential for researchers, toxicologists, and drug development professionals.
Chemical Identity and Physicochemical Properties
This compound is the resulting compound after the terminal methyl group of UR-144's N-pentyl chain is oxidized to a carboxylic acid. This metabolic transformation is a common pathway for many synthetic cannabinoids featuring an N-alkyl chain.[5] The metabolite is also known as XLR11 N-pentanoic acid metabolite, as XLR-11 (5-F-UR-144) produces the same carboxylated metabolite.[5][6]
The fundamental properties of this molecule are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentanoic acid | [7] |
| Synonyms | XLR11 N-pentanoic acid metabolite, 3-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-1H-indole-1-pentanoic acid | [5][6] |
| CAS Number | 1451369-33-7 | [5][7] |
| Molecular Formula | C21H27NO3 | [5][7][8] |
| Molecular Weight | 341.4 - 341.5 g/mol | [5][7][8] |
| Appearance | Crystalline Solid | [5] |
| Solubility | DMF: 17 mg/mL; DMSO: 13 mg/mL; Ethanol: 14 mg/mL; DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [5] |
Pharmacology and Mechanism of Action
Metabolic Formation
This compound is a Phase I metabolite of UR-144.[5] The formation occurs via cytochrome P450-mediated oxidation of the parent molecule's pentyl chain. This process increases the polarity of the compound, facilitating its eventual excretion from the body, often after further conjugation (Phase II metabolism).
Receptor Interaction and Activity
The parent compound, UR-144, exhibits high affinity for the CB2 receptor (Ki = 1.8 nM) and significantly lower affinity for the CB1 receptor (Ki = 150 nM), which is responsible for the psychoactive effects of cannabinoids.[4][5] However, the metabolic conversion to this compound drastically reduces its cannabimimetic activity. Bioassay studies have shown that the N-pentanoic acid metabolite has very low potency at the CB2 receptor and demonstrates no significant activity at the CB1 receptor at tested concentrations.[9][10]
This loss of potency is a critical finding; while the metabolite serves as an excellent biomarker of exposure, it does not significantly contribute to the pharmacological or toxicological effects associated with UR-144 consumption.
| Compound | CB1 Receptor Activity (EC50) | CB2 Receptor Activity (EC50) | Source(s) |
| UR-144 (Parent) | 8.5 ng/mL | 3.6 ng/mL | [9] |
| This compound | No Activity | 219 ng/mL | [9][10] |
Toxicology
The specific physiological and toxicological properties of this compound have not been extensively studied.[5][11] However, the parent compound UR-144 has been associated with significant adverse effects, including cardiotoxicity, which may be linked to elevated cytoplasmic Ca2+ levels and the activation of Death-Associated Protein Kinase 1 (DAPK1), leading to autophagic and necrotic cell death.[12]
Analytical Methodologies for Detection and Quantification
The detection of this compound in biological matrices like urine, oral fluid, or blood is the definitive method for confirming exposure to UR-144 or its analog XLR-11.[13] Its higher stability compared to the parent compound, which can degrade thermally during analysis, makes it a more reliable analytical target.[14]
The standard analytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Protocol: Quantification of this compound in Urine via LC-MS/MS
This protocol describes a self-validating system for the robust and accurate quantification of the target metabolite.
1. Sample Preparation & Internal Standard Spiking:
-
Rationale: To ensure accuracy and account for variability in extraction efficiency and matrix effects, a stable isotope-labeled internal standard is essential.
-
Procedure:
-
Aliquot 0.5 mL of urine into a labeled glass tube.
-
Spike the sample with a known concentration of this compound metabolite-d5.[11] This deuterated standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
-
2. Enzymatic Hydrolysis:
-
Rationale: In urine, metabolites are often conjugated with glucuronic acid to increase water solubility for excretion. Hydrolysis is required to cleave this bond, liberating the free metabolite for detection and ensuring measurement of the total metabolite concentration.[15]
-
Procedure:
-
Add an appropriate buffer (e.g., acetate or phosphate) to adjust the urine pH.
-
Add β-glucuronidase enzyme solution.
-
Incubate the mixture at an elevated temperature (e.g., 56°C) for a specified time (e.g., 45 minutes).[15]
-
3. Liquid-Liquid Extraction (LLE):
-
Rationale: LLE is used to isolate the analyte from the complex biological matrix and concentrate it into a clean organic solvent compatible with the LC-MS/MS system.
-
Procedure:
-
After cooling the sample post-hydrolysis, acidify the mixture (e.g., with 20% acetic acid).[15]
-
Add 3 mL of an organic extraction solvent, such as a 1-chlorobutane:isopropyl alcohol (70:30) mixture.[15]
-
Mix thoroughly (e.g., on a nutating mixer for 15 minutes) to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of mobile phase for injection.
-
4. LC-MS/MS Analysis:
-
Rationale: Liquid chromatography separates the target analyte from other compounds in the extract, while tandem mass spectrometry provides highly selective and sensitive detection and quantification.
-
Procedure:
-
Chromatography: Inject the reconstituted sample onto a reverse-phase column (e.g., C18 or Phenyl-Hexyl).[16] Use a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[13]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor for specific precursor-to-product ion transitions for both the native analyte and its deuterated internal standard to ensure specificity.
-
Legal Status and Regulatory Context
The parent compound, UR-144, is internationally controlled. It is listed in Schedule II of the 1971 Convention on Psychotropic Substances.[17] In the United States, the Drug Enforcement Administration (DEA) placed UR-144 into Schedule I of the Controlled Substances Act, making its possession and distribution illegal.[3][4] Numerous other countries, including the UK, Canada, and China, have also enacted controls on UR-144.[4]
While the N-pentanoic acid metabolite is not typically scheduled itself, its unambiguous detection in a biological sample serves as conclusive evidence of the consumption of a controlled substance. This makes it a compound of immense interest in forensic toxicology and law enforcement.
Conclusion
This compound stands as a molecule of dual significance. From a pharmacological perspective, it represents a detoxification product, with significantly attenuated activity at cannabinoid receptors compared to its potent parent, UR-144. From an analytical and forensic standpoint, however, it is the principal target for confirming the use of this dangerous synthetic cannabinoid. Its chemical stability and presence in various biological fluids make it an ideal and reliable biomarker. The robust LC-MS/MS methodologies developed for its quantification provide the scientific and legal certainty required in clinical and forensic settings, underscoring the critical role of metabolite analysis in the ongoing challenge posed by new psychoactive substances.
References
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Wikipedia. (n.d.). UR-144. Wikipedia. [Link]
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Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University Digital Scholar. [Link]
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Marshall University. (n.d.). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University Digital Scholar. [Link]
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PubMed. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. National Library of Medicine. [Link]
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United Nations Office on Drugs and Crime. (n.d.). Substance Details UR-144. UNODC. [Link]
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Oxford Academic. (2016). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology. [Link]
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The Biotransformation of UR-144: A Technical Guide to the Formation of N-Pentanoic Acid
Introduction: The Evolving Landscape of Synthetic Cannabinoids and the Imperative of Metabolite Identification
The emergence of synthetic cannabinoids (SCs) represents a significant and ongoing challenge in clinical toxicology, forensic science, and drug development. Among these, UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) has been a prominent compound, noted for its preferential binding to the peripheral CB2 receptor over the central CB1 receptor.[1][2] However, the pharmacological and toxicological profile of UR-144 is not solely dictated by the parent compound. Due to extensive metabolism, the parent compound is often found in low abundance or is entirely absent in urine samples.[3][4] Consequently, a comprehensive understanding of its biotransformation is paramount for developing reliable analytical methods for detection and for fully characterizing its biological activity.
This technical guide provides an in-depth exploration of the metabolism of UR-144, with a specific focus on the formation of a key Phase I metabolite, UR-144 N-pentanoic acid. We will delve into the enzymatic machinery responsible for this conversion, present a validated experimental protocol for its in-vitro characterization, and discuss the analytical strategies required for its confident identification and quantification. This document is intended for researchers, scientists, and drug development professionals engaged in the study of xenobiotic metabolism and the analytical chemistry of novel psychoactive substances.
Part 1: The Metabolic Cascade - From UR-144 to N-Pentanoic Acid
The metabolic journey of UR-144 is a multi-step process primarily occurring in the liver. The transformation to this compound is a critical pathway, representing a significant modification of the parent molecule's N-pentyl side chain. This biotransformation is a classic example of Phase I oxidative metabolism.
The Enzymatic Architects: Cytochrome P450 Isoforms
The primary drivers of UR-144 metabolism are the cytochrome P450 (CYP450) superfamily of enzymes.[5] Studies utilizing human liver microsomes (HLM) have definitively identified CYP3A4 as the major contributor to the metabolism of UR-144.[6][7][8][9] Minor contributions from CYP1A2 have also been noted.[6][8][9] The predominance of CYP3A4 has significant clinical implications, as the co-administration of CYP3A4 inducers or inhibitors can potentially lead to drug-drug interactions, altering the pharmacokinetic profile and effects of UR-144.[6][8][9]
The metabolic pathway to N-pentanoic acid likely proceeds through initial hydroxylation of the N-pentyl chain, followed by further oxidation to a carboxylic acid. This is a common metabolic route for synthetic cannabinoids with N-alkyl side chains.[2][10]
Caption: Metabolic pathway of UR-144 to N-pentanoic acid.
Part 2: In-Vitro Investigation of UR-144 Metabolism
To empirically study the formation of this compound, in-vitro models are indispensable. Human liver microsomes (HLM) serve as the gold standard for such investigations, providing a rich source of CYP450 enzymes in a controlled environment.[11][12][13] The following protocol outlines a robust methodology for assessing the metabolic stability of UR-144 and identifying its metabolites, including N-pentanoic acid.
Experimental Protocol: In-Vitro Metabolism of UR-144 using Human Liver Microsomes
Objective: To determine the metabolic profile of UR-144 in human liver microsomes and confirm the formation of this compound.
Materials:
-
UR-144
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., Corning's NADPH system solution A and B)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
This compound analytical standard
-
This compound-d5 internal standard[14]
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM (final concentration of 0.5-1 mg/mL), and UR-144 (final concentration of 1-10 µM, dissolved in a minimal amount of organic solvent like acetonitrile to ensure solubility).
-
Prepare control samples: a negative control without HLM and a control without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Initiation of Metabolic Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).[15]
-
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard (this compound-d5). This step precipitates the proteins and halts enzymatic activity.
-
-
Sample Preparation for Analysis:
-
Vortex the terminated reaction mixture vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method. The method should be optimized for the separation and detection of UR-144 and its expected metabolites.
-
Monitor for the parent compound and the specific mass transitions of the this compound metabolite and its deuterated internal standard.
-
Data Analysis:
-
Identify the this compound metabolite by comparing its retention time and mass spectrum with the analytical standard.
-
Quantify the formation of the metabolite over time using the internal standard for normalization.
-
Calculate the rate of disappearance of the parent compound to determine its metabolic stability.
Caption: Experimental workflow for in-vitro metabolism of UR-144.
Part 3: Analytical Characterization and Data Interpretation
The unambiguous identification and quantification of this compound relies on high-fidelity analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[3][16]
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Notes |
| UR-144 | 354.2 | Specific to instrument tuning | Parent compound. |
| This compound | 342.2 | Specific to instrument tuning | Key Phase I metabolite. |
| This compound-d5 | 347.2 | Specific to instrument tuning | Internal standard for quantification.[14] |
Table 1: Example Mass Spectrometric Parameters for UR-144 and its N-pentanoic acid metabolite. Note: Exact mass transitions should be optimized on the specific instrument being used.
The use of a stable isotope-labeled internal standard is critical for accurate quantification, as it compensates for variations in sample preparation and instrument response. The detection of the N-pentanoic acid metabolite in the HLM incubations, and its absence in the negative controls, provides strong evidence of its formation through enzymatic processes.
Further structural confirmation can be achieved using high-resolution mass spectrometry (HRMS), which provides accurate mass measurements to determine the elemental composition of the metabolite. For definitive structural elucidation, especially when multiple isomers are possible, techniques like NMR spectroscopy can be employed, often in conjunction with models like the fungus Cunninghamella elegans which can produce larger quantities of metabolites.[4][17][18][19][20][21]
Conclusion
The biotransformation of UR-144 to its N-pentanoic acid metabolite is a key metabolic pathway mediated primarily by the CYP3A4 enzyme. Understanding this pathway is crucial for the development of sensitive and specific analytical methods for detecting UR-144 exposure in biological samples. The in-vitro methodology presented here, utilizing human liver microsomes and LC-MS/MS analysis, provides a robust framework for studying this and other metabolic transformations of novel synthetic cannabinoids. As the landscape of new psychoactive substances continues to evolve, a thorough understanding of their metabolic fate will remain a cornerstone of forensic and clinical research.
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Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Drug Test Anal. 2016 Aug;8(8):792-800. [Link]
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Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans - OPUS at UTS. AAPS J. 2017 Jul;19(4):1147-1161. [Link]
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Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Drug Test Anal. 2016 Aug;8(8):792-800. [Link]
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Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11 | Request PDF - ResearchGate. Drug Test Anal. 2016 Aug;8(8):792-800. [Link]
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Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Drug Test Anal. 2016 Aug;8(8):792-800. [Link]
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Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans | Request PDF - ResearchGate. AAPS J. 2017 Jul;19(4):1147-1161. [Link]
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Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users - PubMed Central. Pharmaceuticals (Basel). 2021 Mar; 14(3): 263. [Link]
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Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Sci Int. 2014 Jan;234:70-7. [Link]
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Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Test Anal. 2013 Jul;5(7):534-45. [Link]
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Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product | Journal of Analytical Toxicology | Oxford Academic. J Anal Toxicol. 2013 May;37(5):265-76. [Link]
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UR-144 Degradant N-pentanoic acid metabolite - Analytical Standards - CAT N°: 9001453. Interchim Website. [Link]
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Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy | Request PDF - ResearchGate. Anal Bioanal Chem. 2018 May;410(13):3139-3151. [Link]
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Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy - PubMed. Anal Bioanal Chem. 2018 May;410(13):3139-3151. [Link]
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In vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry | springermedizin.de. Anal Bioanal Chem. 2018 Jul;410(18):4465-4476. [Link]
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An In-Depth Technical Guide to the Synthesis of UR-144 N-Pentanoic Acid Reference Standard
Introduction: The Critical Role of Metabolite Reference Standards in Forensic Analysis
UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid that exhibits a high affinity for the peripheral CB2 receptor.[1][2] As with many xenobiotics, the parent compound is extensively metabolized in the body before excretion. The identification of these metabolites, rather than the parent compound, is often the primary objective in clinical and forensic toxicology.
One of the principal phase I metabolites of UR-144 is the N-pentanoic acid derivative, formed by the terminal oxidation of the N-pentyl chain.[1] This metabolite, formally named 3-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-1H-indole-1-pentanoic acid, is a key biomarker detectable in serum and urine.[1] The availability of a pure, well-characterized analytical reference standard of this metabolite is therefore indispensable for developing and validating robust analytical methods, ensuring accurate quantification, and enabling reliable toxicological interpretations.
This guide provides a comprehensive, field-proven methodology for the chemical synthesis, purification, and analytical characterization of the UR-144 N-pentanoic acid reference standard. The synthetic strategy is designed for efficiency and control, proceeding through a key despentyl intermediate. Each step is explained with a focus on the underlying chemical principles and practical considerations necessary for successful execution in a research or drug development setting.
Retrosynthetic Analysis and Strategic Approach
A logical and efficient synthesis of the target molecule hinges on a three-stage strategy. Instead of attempting to oxidize the pentyl chain of UR-144—a reaction that would likely be low-yielding and produce numerous side products—we will build the desired pentanoic acid side chain onto a core indole structure from the outset.
Our retrosynthetic analysis identifies (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, also known as Despentyl-UR-144, as the pivotal intermediate.[3] This precursor can be functionalized at the indole nitrogen, followed by deprotection to yield the final carboxylic acid.
This approach offers superior control over regioselectivity and functional group compatibility, culminating in a more pure final product.
Part 1: Synthesis of Key Precursors
The success of the primary synthesis relies on the quality of two key starting materials: the acylating agent and the alkylating agent.
Synthesis of 2,2,3,3-Tetramethylcyclopropanecarbonyl Chloride
The acylating agent is prepared from its corresponding carboxylic acid. The use of thionyl chloride is a classic and effective method for this conversion.
Protocol:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution) to neutralize the HCl and SO₂ byproducts.
-
Reaction: To a solution of 2,2,3,3-tetramethylcyclopropanecarboxylic acid (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM), add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at room temperature.[4]
-
Heating: After the initial addition, gently heat the mixture to reflux for 2-4 hours, or until gas evolution ceases. The progress can be monitored by the disappearance of the carboxylic acid starting material using Thin Layer Chromatography (TLC).
-
Workup: Allow the reaction to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude acid chloride is often of sufficient purity for the next step but can be further purified by vacuum distillation if necessary.[5]
Causality Insight: Thionyl chloride is an excellent choice as it reacts with the carboxylic acid to form the desired acid chloride, and the byproducts (HCl and SO₂) are gaseous, which helps drive the reaction to completion. Using an excess ensures full conversion of the starting acid.
Ethyl 5-bromopentanoate
This alkylating agent is commercially available. Should a laboratory synthesis be required, it can be prepared from 5-bromopentanoic acid via Fischer esterification using ethanol and a catalytic amount of strong acid (e.g., H₂SO₄).
Part 2: Step-by-Step Synthesis of this compound
The core synthesis is a three-step process, as outlined in our strategic approach.
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The Pharmacokinetics of UR-144 and its Metabolites: A Technical Guide for Researchers
An In-depth Exploration of the Absorption, Distribution, Metabolism, and Excretion of a Prevalent Synthetic Cannabinoid
Foreword
UR-144, a potent synthetic cannabinoid, has emerged as a significant compound of interest within the scientific and medical communities. This guide provides a comprehensive technical overview of the pharmacokinetics of UR-144 and its primary metabolites. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of the compound's journey through the body, from administration to elimination. By delving into the causal relationships behind its metabolic pathways and offering insights into analytical methodologies, this guide aims to serve as an authoritative resource for those investigating the complex nature of synthetic cannabinoids.
Introduction to UR-144
UR-144, chemically known as (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid receptor agonist. It exhibits a higher affinity for the peripheral CB2 receptor compared to the central CB1 receptor[1][2]. Despite its initial design for potential therapeutic applications, its widespread use in recreational products has necessitated a thorough understanding of its pharmacological and toxicological profile. The primary route of administration is through smoking "herbal incense" products, which significantly influences its pharmacokinetic profile due to thermal degradation[1][3].
Absorption and Distribution
The absorption and distribution of UR-144 are rapid, particularly when administered via inhalation.
Key Pharmacokinetic Parameters in Oral Fluid Following Smoking:
| Parameter | Value | Reference |
| Tmax (Time to Peak Concentration) | 20 minutes | [4][5] |
| Cmax (Maximum Concentration) | 14.85 ± 4.77 ng/mL | [4] |
| AUC0–4h (Area Under the Curve) | 12.62 ± 2.78 ng·h/mL | [4] |
Following smoking, UR-144 concentrations in oral fluid increase quickly, peaking at around 20 minutes[4][5]. The concentrations then decline rapidly and may become undetectable within 3 hours[4]. The presence of UR-144 in oral fluid can serve as a biomarker for recent consumption[4][5].
Systemic data on the absolute bioavailability and volume of distribution of UR-144 are not extensively documented in the available literature. However, like other lipophilic synthetic cannabinoids, it is expected to distribute into fatty tissues, which could lead to a prolonged elimination phase.
Metabolism: The Core of UR-144's Transformation
UR-144 undergoes extensive and rapid metabolism in the body, with the parent compound rarely being detected in blood or urine long after consumption[6][7]. The primary site of metabolism is the liver, mediated predominantly by cytochrome P450 (CYP) enzymes.
Key Metabolic Pathways
The metabolism of UR-144 is characterized by several key transformations:
-
Hydroxylation: This is a major metabolic route, with mono- and dihydroxylated metabolites being abundant. Hydroxylation can occur on the N-pentyl chain, the indole ring, or the tetramethylcyclopropyl moiety[7][8][9][10].
-
Carboxylation: Further oxidation of hydroxylated metabolites, particularly on the N-pentyl chain, leads to the formation of carboxylic acid metabolites[8][9][10]. The UR-144 5-pentanoic acid metabolite is a commonly targeted analyte in urine testing[11].
-
N-Dealkylation: The removal of the pentyl group from the indole nitrogen is another observed metabolic pathway[8][12].
-
Glucuronidation: Phase II metabolism involves the conjugation of metabolites with glucuronic acid, facilitating their excretion in urine[9][13].
Enzymology of UR-144 Metabolism
In vitro studies using human liver microsomes have identified the specific CYP isoenzymes responsible for UR-144 metabolism.
-
CYP3A4: This is the major enzyme responsible for the extensive metabolism of UR-144, primarily at the tetramethylcyclopropyl moiety[4][5][13].
-
CYP1A2: This enzyme makes a minor contribution to the metabolism of UR-144[4][5][13].
The significant role of CYP3A4 suggests a high potential for drug-drug interactions with substances that induce or inhibit this enzyme[4][5].
Influence of Pyrolysis
A critical aspect of UR-144 pharmacokinetics is the impact of smoking. The high temperatures involved in this route of administration can cause thermal degradation of UR-144, leading to the formation of a ring-opened isomer, often referred to as the "UR-144 degradant"[1][3][14]. This degradant has been shown to have a significantly higher affinity and agonist activity at the human CB1 receptor compared to the parent compound, potentially augmenting the psychoactive effects[3]. This pyrolysis product and its own set of metabolites have been identified in biological samples from users[14].
Experimental Workflow: In Vitro Metabolism Study of UR-144
Caption: Workflow for identifying UR-144 metabolites in vitro.
Excretion
UR-144 and its metabolites are primarily excreted in the urine, largely as glucuronide conjugates[13]. The parent compound is typically not found in urine, making the detection of its metabolites crucial for confirming exposure[7][14][15]. The N-pentanoic acid metabolite and various hydroxylated metabolites are common targets for urinary screening methods[10][11].
Analytical Methodologies
The detection and quantification of UR-144 and its metabolites in biological matrices require sensitive and specific analytical techniques.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the confirmatory analysis of UR-144 and its metabolites in blood, urine, and oral fluid due to its high sensitivity and specificity[10][14][16].
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, particularly for the analysis of the parent compound and its pyrolysis product in seized materials[14].
-
Immunoassays: Homogenous enzyme immunoassays are available for the initial screening of UR-144 and its metabolites in urine[16][17]. However, these are preliminary tests, and positive results should be confirmed by a more specific method like LC-MS/MS[16][17].
Logical Relationship: From Consumption to Detection
Caption: The pharmacokinetic journey of UR-144 in the body.
Conclusion and Future Directions
The pharmacokinetic profile of UR-144 is characterized by rapid absorption, extensive metabolism primarily mediated by CYP3A4, and excretion of numerous metabolites in the urine. The thermal degradation of UR-144 during smoking into a more potent compound is a crucial factor influencing its overall pharmacological effects. While significant progress has been made in identifying its metabolites and developing analytical methods for their detection, further research is needed to fully elucidate the quantitative aspects of its absorption, distribution, and excretion. A deeper understanding of the pharmacokinetics of individual metabolites is also warranted to better assess their contribution to the overall pharmacological and toxicological profile of UR-144. This knowledge is essential for the development of more effective diagnostic tools and for informing public health and safety initiatives.
References
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- Adamowicz, P., & Lechowicz, W. (2017). The effects of synthetic cannabinoid UR-144 on the human body-A review of 39 cases.
- Kevin, R. C., Lefever, T. W., Snyder, R. W., Huff, R. A., Eldeeb, K., Martin, Z. R., ... & Thomas, B. F. (2017). Metabolic profile of synthetic cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. Forensic toxicology, 35(1), 1-13.
- Kevin, R. C., Lefever, T. W., Snyder, R. W., Huff, R. A., Eldeeb, K., Martin, Z. R., ... & Thomas, B. F. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans.
- Akar, M., Ercin, M., Boran, T., Gezginci-Oktayoglu, S., & Özhan, G. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Toxicology Mechanisms and Methods, 33(1), 58-69.
- Al-Dhhan, Z. T., & Al-Snafi, A. E. (2022). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences, 47(1), 1-9.
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- Akar, M., Ercin, M., Boran, T., Gezginci-Oktayoglu, S., & Özhan, G. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Taylor & Francis Online.
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- Johnson, R. D., Botch-Jones, V., & Kriel, S. L. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of analytical toxicology, 40(1), 10-18.
- Uchiyama, N., Kawamura, M., Kikura-Hanajiri, R., & Goda, Y. (2014). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB 1 receptor and cannabimimetic effects in mice. Forensic toxicology, 32(1), 146-151.
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- Kneisel, S., & Auwärter, V. (2018). Metabolism of Nine Synthetic Cannabinoid Receptor Agonists Encountered in Clinical Casework: Major in vivo Phase I Metabolites of AM-694, AM-2201, JWH-007, JWH-019, JWH-203, JWH-307, MAM-2201, UR-144 and XLR-11 in Human Urine Using LC-MS/MS. Current pharmaceutical biotechnology, 19(2), 144-162.
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A Technical Guide to the Discovery and Forensic Identification of UR-144 and its N-Pentanoic Acid Metabolite
Introduction
UR-144, chemically identified as (1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid receptor agonist (SCRA) developed by Abbott Laboratories.[1] Initially synthesized for research into cannabinoid receptor activity, UR-144 emerged on the illicit drug market as a component of "herbal incense" or "spice" products.[1][2] Unlike THC, the primary psychoactive component in cannabis, UR-144 exhibits a higher affinity for the peripheral CB2 receptor than the central CB1 receptor, though it still produces cannabinoid-like psychoactive effects.[1][3][4] Its widespread abuse has necessitated the development of robust analytical methods for its detection in forensic casework. This guide provides an in-depth technical overview of UR-144, with a specific focus on its primary urinary metabolite, UR-144 N-pentanoic acid, and the methodologies for its definitive identification.
From a forensic standpoint, the parent compound is often present in biological samples for only a short period after consumption.[5] Consequently, identifying its metabolites is crucial for confirming exposure. The extensive metabolism of UR-144 leads to several phase I and phase II products, with the N-pentanoic acid metabolite being a key target for analytical detection due to its prevalence in urine samples.[6][7] The primary metabolic transformation is mediated by cytochrome P450 enzymes, particularly CYP3A4.[8][9]
The legal status of UR-144 reflects its potential for abuse and lack of accepted medical use. It is classified as a Schedule I controlled substance in the United States and a Class B drug in the United Kingdom.[1][3][10]
Metabolic Pathway of UR-144 to N-Pentanoic Acid
The biotransformation of UR-144 in the human body is a critical aspect of its forensic identification. The metabolic process primarily involves oxidation of the N-pentyl side chain, leading to the formation of the N-pentanoic acid metabolite. This process increases the polarity of the molecule, facilitating its excretion in urine.
Caption: Metabolic conversion of UR-144 to its N-pentanoic acid metabolite.
Analytical Identification Workflow
The definitive identification of UR-144 and its N-pentanoic acid metabolite from biological matrices requires a multi-step analytical approach. This workflow is designed to ensure both sensitivity and specificity, which are paramount in a forensic context. The gold-standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][11][12]
Caption: General analytical workflow for the identification of this compound in urine.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Urine
This protocol outlines a common procedure for the extraction of UR-144 and its metabolites from a urine matrix. The initial enzymatic hydrolysis step is crucial as many metabolites are excreted as glucuronide conjugates.[13]
-
Sample Preparation: To 1 mL of urine, add an internal standard (e.g., this compound-d5).[14]
-
Enzymatic Hydrolysis: Add β-glucuronidase solution and incubate to cleave glucuronide conjugates.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with methanol followed by deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with an appropriate organic solvent mixture (e.g., methanol with a small percentage of a volatile base).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial LC mobile phase.
-
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following are typical LC-MS/MS parameters for the analysis of this compound. Optimization of these parameters may be required based on the specific instrumentation used.
| Parameter | Typical Value |
| LC Column | C18 or similar reversed-phase column |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient from high aqueous to high organic |
| Flow Rate | 0.2-0.5 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Mass Spectrometric Data
The identification of the this compound metabolite is confirmed by monitoring specific precursor-to-product ion transitions in MRM mode. The following table provides example mass-to-charge ratios (m/z) that can be used for detection.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| UR-144 | 312.2 | 125.1 | 97.1 |
| This compound | 342.2 | 144.1 | 125.1 |
| This compound-d5 (IS) | 347.2 | 144.1 | 125.1 |
Note: These values are illustrative and may vary slightly depending on the instrument and conditions. The product ions for UR-144 are typically derived from the tetramethylcyclopropyl moiety. For the N-pentanoic acid metabolite, fragmentation of the indole nucleus and the pentanoic acid side chain is observed.
Conclusion
The detection of this compound is a reliable indicator of UR-144 consumption.[6] The analytical methods outlined in this guide, particularly LC-MS/MS, provide the necessary sensitivity and specificity for its unambiguous identification in forensic toxicology. As new synthetic cannabinoids continue to emerge, the principles of metabolite identification and the application of advanced analytical techniques will remain fundamental to the work of forensic scientists and drug development professionals. The continuous monitoring and characterization of metabolites of new psychoactive substances are essential for keeping analytical methods current and effective.[13][15]
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Wikipedia. (n.d.). UR-144. Retrieved from [Link]
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Bove, G. (2021). A Forensic Analysis of Synthetic Cannabinoids. Digital Commons @ LIU. Retrieved from [Link]
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Papaseit, E., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. MDPI. Retrieved from [Link]
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Akar, M., et al. (2020). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Taylor & Francis Online. Retrieved from [Link]
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Federal Register. (2015). Schedules of Controlled Substances: Temporary Placement of UR-144, XLR11, and AKB48 into Schedule I. Retrieved from [Link]
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The Center for Forensic Science Research & Education. (2025). NPS Discovery — New Drug Monograph 2025 Despentyl-UR-144. Retrieved from [Link]
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Marshall University. (n.d.). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved from [Link]
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An In-depth Technical Guide to UR-144 N-pentanoic Acid: A Key Metabolite in Synthetic Cannabinoid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
UR-144, a potent synthetic cannabinoid, has been a compound of significant interest in both forensic toxicology and pharmacological research due to its selective agonism at the peripheral cannabinoid receptor 2 (CB2).[1] As with many synthetic cannabinoids, the parent compound is extensively metabolized in the body, making its metabolites crucial targets for analytical detection and for understanding its full pharmacological and toxicological profile. This guide provides a comprehensive technical overview of a key phase I metabolite, UR-144 N-pentanoic acid.
This document will delve into the chemical properties, metabolic pathways, pharmacological activity, and analytical methodologies pertinent to this compound. A critical distinction will be made between the N-pentanoic acid metabolite of the parent UR-144 compound and the N-pentanoic acid metabolite of a thermal degradant of UR-144, a point of common confusion with significant implications for data interpretation.
Core Compound Identification
A foundational aspect of any technical guide is the precise identification of the subject compound. The key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| Chemical Name | 3-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-1H-indole-1-pentanoic acid | [2] |
| Synonym | XLR11 N-pentanoic acid metabolite | [2] |
| CAS Number | 1451369-33-7 | [2] |
| Molecular Formula | C₂₁H₂₇NO₃ | [2] |
| Molecular Weight | 341.5 g/mol | [2] |
The Metabolic Journey of UR-144
UR-144 undergoes extensive phase I metabolism, primarily mediated by cytochrome P450 enzymes, with CYP3A4 playing a major role.[3] The metabolic transformations of UR-144 are diverse, with hydroxylation and carboxylation being key pathways. The formation of this compound occurs through the oxidation of the N-pentyl side chain.
It is critical to differentiate the metabolism of the parent UR-144 from that of its thermal degradant. When UR-144 is subjected to high temperatures, as in smoking, it can undergo pyrolysis to form a ring-opened isomer. This degradant product can also be metabolized to a pentanoic acid derivative, which is a distinct chemical entity from the metabolite of the parent compound.
The metabolic pathway leading to the formation of this compound is illustrated in the diagram below.
Caption: Metabolic conversion of UR-144 to its N-pentanoic acid metabolite.
Pharmacological Profile
The pharmacological activity of UR-144 and its metabolites is a key area of research, particularly concerning their interaction with cannabinoid receptors CB1 and CB2.
Parent Compound: UR-144
UR-144 is a selective agonist for the CB2 receptor.[1] Its affinity for the CB2 receptor (Ki = 1.8 nM) is significantly higher than for the psychoactive CB1 receptor (Ki = 150 nM).[1] Functional assays have determined its EC50 values to be 72 nM for human CB2 receptors and 421 nM for human CB1 receptors.[1]
This compound Metabolite
Research into the pharmacological activity of the N-pentanoic acid metabolite has yielded important, albeit sometimes conflicting, results. A study utilizing a bioassay to characterize various UR-144 related compounds reported an EC50 value of 219 ng/mL for the this compound metabolite at the CB2 receptor, with no activity observed at the CB1 receptor.[4][5]
In contrast, a separate compound, identified as the "UR-144 degradant N-pentanoic acid metabolite," was found to be inactive at both CB1 and CB2 receptors.[4][5] This highlights the critical importance of distinguishing between the true metabolite of UR-144 and the metabolite of its pyrolysis product.
The table below summarizes the reported pharmacological data.
| Compound | Receptor | Activity (EC50) | Source(s) |
| UR-144 | CB1 | 421 nM | [1] |
| CB2 | 72 nM | [1] | |
| This compound metabolite | CB1 | No Activity | [4][5] |
| CB2 | 219 ng/mL | [4][5] | |
| UR-144 Degradant N-pentanoic acid metabolite | CB1 | No Activity | [4][5] |
| CB2 | No Activity | [4][5] |
Cannabinoid Receptor Signaling
Activation of the CB2 receptor by agonists like UR-144 initiates a cascade of intracellular signaling events. These G protein-coupled receptors primarily signal through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[6] This can, in turn, modulate the activity of various downstream effectors, including protein kinases and ion channels.
Furthermore, CB2 receptor activation can lead to the stimulation of the mitogen-activated protein kinase (MAPK) and Akt signaling pathways, which are involved in cell survival and proliferation.[6] There is also evidence for "biased agonism" at cannabinoid receptors, where different ligands can preferentially activate certain signaling pathways over others, leading to distinct cellular responses.[7]
Caption: Overview of major signaling pathways activated by CB2 receptor agonists.
Toxicological Considerations
While the toxicological profile of this compound has not been extensively studied, the parent compound, UR-144, has been associated with significant adverse effects, including cardiotoxicity and neurotoxicity.[8][9] In vitro studies on cardiomyoblasts have shown that UR-144 can induce autophagic and necrotic cell death.[9] This toxicity appears to be mediated by an increase in cytoplasmic Ca2+ levels and the activation of Death-Associated Protein Kinase 1 (DAPK1).[9] Given that metabolites can sometimes contribute to the overall toxicity of a xenobiotic, further investigation into the safety profile of this compound is warranted.
Analytical Methodologies
The detection and quantification of UR-144 and its metabolites in biological matrices are crucial for both forensic and clinical toxicology. Due to the extensive metabolism of the parent compound, analytical methods often target the more abundant metabolites, such as this compound.
Sample Types and Preparation
This compound is detectable in both urine and oral fluid.[10] Sample preparation is a critical step to remove interferences and concentrate the analyte. Common techniques include:
-
Solid-Phase Extraction (SPE): A robust method for cleaning up complex matrices like urine and plasma.
-
Liquid-Liquid Extraction (LLE): Another effective technique for isolating the analyte of interest.
Instrumentation
The gold standard for the confirmation and quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique offers high sensitivity and specificity. Immunoassays are also available for initial screening purposes.
Experimental Protocol: A Generalized LC-MS/MS Workflow
Below is a generalized workflow for the analysis of this compound in a urine sample. Specific parameters will need to be optimized for individual laboratory setups.
-
Sample Preparation (SPE):
-
Condition a mixed-mode SPE cartridge with methanol followed by deionized water.
-
Acidify the urine sample and add an internal standard (e.g., this compound-d5).[10]
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with a stronger organic solvent, often containing a small amount of base.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC Separation:
-
Utilize a C18 or phenyl-hexyl analytical column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification, monitoring at least two transitions for the analyte and one for the internal standard.
-
Caption: A typical workflow for the analysis of this compound.
Conclusion
This compound is a significant metabolite of the synthetic cannabinoid UR-144. Its identification and quantification are essential for forensic and clinical applications. This guide has provided a detailed overview of its chemical properties, metabolic formation, pharmacological activity, and analytical detection. A key takeaway is the critical distinction between the metabolite of the parent compound and the metabolite of its thermal degradant, which have different pharmacological activities. As research in the field of synthetic cannabinoids continues to evolve, a thorough understanding of the properties of metabolites like this compound will remain indispensable for the scientific and medical communities.
References
- UR-144 Critical Review Report. (2017). Expert Committee on Drug Dependence, Thirty-ninth Meeting, Geneva.
- Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University.
- Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. (2021). FABAD Journal of Pharmaceutical Sciences.
- Activation of CB2 receptors by natural or synthetic ligands favors a range of receptor conformations that can variably affect different signaling pathways.
- A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University.
- cannabinoid degradants. Cayman Chemical.
- Evaluating signaling bias for synthetic cannabinoid receptor agonists at the cannabinoid CB2 receptor. (2023). PubMed.
- Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. (2021). FABAD Journal of Pharmaceutical Sciences.
- Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recre
- Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. (2021). FABAD Journal of Pharmaceutical Sciences.
- Cannabinoid CB1 and CB2 Receptor Signaling and Bias. Semantic Scholar.
- Evaluating signaling bias for synthetic cannabinoid receptor agonists at the cannabinoid CB2 receptor.
- UR-144 monograph. (2013). Soft-Tox.org.
- This compound metabolite-d5. Cayman Chemical.
- UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. (2023). PubMed.
- UR-144 Degradant N-pentanoic acid metabolite. Bertin Instruments.
- This compound metabolite. Cayman Chemical.
- Cannabinoid CB1 and CB2 Receptor Signaling and Bias. (2015). PubMed Central.
- Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. (2012).
- UR-144. Wikipedia.
- Substance Details UR-144. UNODC.
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Biological activity of UR-144 N-pentanoic acid at cannabinoid receptors
An In-Depth Technical Guide to the Biological Activity of UR-144 N-Pentanoic Acid at Cannabinoid Receptors
Introduction
UR-144 ((1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone) is a synthetic cannabinoid (SC) developed by Abbott Laboratories that acts as a selective agonist for the peripheral cannabinoid receptor 2 (CB2).[1] Like many SCs, UR-144 is subject to extensive metabolism in the body. One of its expected phase I metabolites is this compound, formed through the oxidation of the N-pentyl chain.[2] Understanding the biological activity of this metabolite is critical for researchers, toxicologists, and drug development professionals, as it provides a more complete picture of the parent compound's pharmacological and toxicological profile.
This guide provides a detailed technical overview of the biological activity of this compound at cannabinoid receptors, contrasting it with its parent compound and other metabolites. We will delve into its receptor binding, functional activity, signaling pathways, and the experimental methodologies used for its characterization.
Pharmacological Profile: From Parent Compound to Metabolite
The pharmacological activity of a drug is not solely defined by the parent compound but also by the activity of its metabolites. In the case of UR-144, metabolism significantly alters its interaction with cannabinoid receptors.
UR-144: A CB2-Selective Agonist
UR-144 was designed as a potent and selective agonist for the CB2 receptor.[1] This selectivity is therapeutically interesting, as CB2 receptor activation is linked to therapeutic effects, including anti-inflammatory and analgesic properties, while the psychoactive effects of cannabinoids are primarily mediated by the CB1 receptor located in the central nervous system.[3]
Binding affinity studies have demonstrated that UR-144 preferentially binds to the CB2 receptor with a high affinity (Ki = 1.8 nM), while its affinity for the CB1 receptor is substantially lower (Ki = 150 nM), making it approximately 83 times more selective for CB2.[1][4] In functional assays, UR-144 acts as a full agonist at both receptors, with EC50 values of 421 nM for human CB1 receptors and 72 nM for human CB2 receptors.[1] Another study reported EC50 values of 8.5 ng/mL for CB1 and 3.6 ng/mL for CB2.[3]
This compound: A Metabolite with Attenuated Activity
This compound is a predicted metabolite based on the metabolism of similar synthetic cannabinoids.[2] Functional characterization reveals that this metabolite has significantly reduced activity compared to the parent compound. In a competitive bioassay measuring the inhibition of cAMP production, this compound demonstrated weak potency at the CB2 receptor, with an EC50 value of 219 ng/mL.[3][5] In the same study, it showed no measurable activity at the CB1 receptor at concentrations up to 1000 ng/mL.[3][5] This indicates a substantial loss of potency and a shift towards inactivity, particularly at the CB1 receptor, following the metabolic conversion of the N-pentyl chain to a pentanoic acid group.
Data Summary: Comparative Receptor Activity
To provide a clear comparison, the following table summarizes the functional potencies (EC50) of UR-144 and several of its metabolites at CB1 and CB2 receptors.
| Compound | CB1 EC50 (ng/mL) | CB2 EC50 (ng/mL) | Receptor Potency |
| UR-144 | 8.5[3][5] | 3.6[3][5] | CB2 > CB1 |
| This compound metabolite | No Activity (>1000)[3][5] | 219[3][5] | Low potency at CB2 |
| UR-144 N-(5-hydroxypentyl) metabolite | 273[3] | 0.62[3] | Potent at CB2 |
| UR-144 N-(4-hydroxypentyl) metabolite | 231[5] | 2.4[5] | Potent at CB2 |
| UR-144 degradant | 1.9[3] | 6.3[5] | CB1 > CB2 |
Data sourced from a study utilizing a cAMP bioassay with CHO cells expressing human CB1 or CB2 receptors.[3][5]
Signaling Mechanisms at Cannabinoid Receptors
CB1 and CB2 receptors are G protein-coupled receptors (GPCRs).[6] The canonical signaling pathway for these receptors involves coupling to inhibitory G proteins (Gi/o).
Canonical Gi/o-Mediated Pathway: cAMP Inhibition
Upon agonist binding, the receptor undergoes a conformational change that activates the associated Gi/o protein. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This reduction in cAMP modulates the activity of downstream effectors like protein kinase A (PKA), ultimately altering cellular function. The functional data for this compound was generated using an assay that measures this specific pathway.[3]
Caption: Canonical Gi/o-mediated signaling pathway for CB1/CB2 receptors.
Non-Canonical Pathways & Biased Agonism
Recent research has revealed that GPCR signaling is more complex than initially understood. Ligands can exhibit "functional selectivity" or "biased agonism," meaning they can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[7] Interestingly, the parent compound, UR-144, has been identified as a β-arrestin biased agonist with no significant activity in adenylyl cyclase inhibition assays in some experimental systems.[7] This highlights the importance of evaluating multiple signaling pathways to fully characterize a compound. The signaling bias of the this compound metabolite has not been specifically reported, representing a gap in the current understanding of its complete pharmacological profile.
Experimental Protocols: Assessing Functional Activity
The functional activity of this compound is typically determined using in vitro cell-based assays. A common and robust method is the cAMP inhibition assay, which directly measures the canonical signaling output of CB1 and CB2 receptors.
Step-by-Step Methodology: LANCE® Ultra cAMP Assay
This protocol outlines a typical workflow for determining the EC50 value of a test compound using a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay.[3]
-
Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing either human CB1 or CB2 receptors under standard conditions.
-
Harvest the cells and resuspend them in a stimulation buffer.
-
Plate the cells at a predetermined density (e.g., 2,000 cells/well) into a 96-well half-area plate.
-
-
Compound Preparation and Dosing:
-
Prepare serial dilutions of the test compound (e.g., this compound) to create a dose-response curve.
-
Prepare a solution of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
-
Cell Stimulation:
-
Add the test compound at various concentrations to the appropriate wells.
-
Simultaneously or shortly after, add forskolin to all wells (except negative controls) to induce a baseline level of cAMP.
-
Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for receptor activation and cAMP modulation.
-
-
cAMP Detection (TR-FRET):
-
Lyse the cells and add the detection reagents from a commercial kit (e.g., PerkinElmer's LANCE® Ultra cAMP Assay kit).[3] These reagents typically include a Europium-chelate labeled anti-cAMP antibody and a dye-labeled cAMP tracer.
-
Incubate for a specified period (e.g., 60 minutes) to allow the immunoassay to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET capable plate reader, measuring the fluorescence emission at two different wavelengths.
-
Calculate the ratio of the two emission signals, which is inversely proportional to the amount of cAMP present in the well.
-
Plot the signal ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[3]
-
Caption: Experimental workflow for a TR-FRET based cAMP inhibition assay.
Conclusion and Implications
The available evidence clearly demonstrates that this compound is a metabolite of UR-144 with substantially diminished biological activity at cannabinoid receptors. While the parent compound is a potent CB2-selective agonist, the N-pentanoic acid metabolite exhibits only weak potency at the CB2 receptor and is effectively inactive at the CB1 receptor.[3][5]
For researchers in pharmacology and toxicology, this finding is significant. It suggests that the metabolic conversion of UR-144 to its N-pentanoic acid form represents a deactivation pathway. This has implications for the duration of action and the overall pharmacological profile of UR-144 in vivo. Drug development professionals can leverage this information in structure-activity relationship (SAR) studies, noting that modification of the N-alkyl chain to include a carboxylic acid moiety drastically reduces cannabinoid receptor agonism. Further investigation into the potential for this metabolite to engage in other signaling pathways, such as β-arrestin recruitment, would provide an even more complete understanding of its biological footprint.
References
-
Marshall University. Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. [Link]
-
Bertin Technologies. UR-144 Degradant N-pentanoic acid metabolite - Product Information. [Link]
-
Wikipedia. UR-144. [Link]
-
Marshall University Digital Scholar. A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. [Link]
-
Cawley, M. X., et al. (2016). Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway. ACS Pharmacology & Translational Science. [Link]
-
World Health Organization. UR-144 Critical Review Report (2017). [Link]
-
FABAD Journal of Pharmaceutical Sciences. Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. [Link]
-
Royal Society of Chemistry. Rational drug design of CB2 receptor ligands: from 2012 to 2021. [Link]
-
PubMed. UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. [Link]
-
PubMed Central. Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol. [Link]
-
PubMed Central. Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. [Link]
-
PubMed Central. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential. [Link]
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- 5. marshall.edu [marshall.edu]
- 6. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Rise of Synthetic Cannabinoids and the Importance of Metabolite Toxicology
An In-Depth Technical Guide to the Toxicological Profile of UR-144 and its N-pentanoic acid Metabolite
This guide provides a comprehensive technical overview of the synthetic cannabinoid UR-144, with a specific focus on the toxicological implications of its major metabolite, UR-144 N-pentanoic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, details robust analytical methodologies, and offers insights into the causality behind experimental choices to support future research and development.
UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is a synthetic cannabinoid receptor agonist (SCRA) that emerged on the global drug market around 2012.[1] Like many SCRAs, it was designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[2] UR-144, however, exhibits a distinct pharmacological profile, acting as a selective full agonist of the peripheral cannabinoid receptor CB2, with a significantly lower affinity for the psychoactive CB1 receptor.[3][4] This compound and its analogs were frequently found in "herbal incense" products and gained popularity as "legal" alternatives to marijuana before being scheduled as controlled substances in numerous countries.[3][4][5]
The toxicological assessment of SCRAs is complicated by their rapid and extensive metabolism. The parent compound is often present at very low concentrations or is entirely absent in blood and urine samples from users.[6] Consequently, identifying and quantifying metabolites is crucial for both clinical diagnosis and forensic investigation. This compound is a major phase I metabolite of UR-144.[7] Understanding the toxicological profile of this specific metabolite is paramount, as it may contribute significantly to the overall physiological and adverse effects observed in users. This guide delves into the known toxicology of UR-144 and its N-pentanoic acid metabolite, outlines methodologies for their assessment, and highlights critical knowledge gaps for the scientific community.
Pharmacodynamics and Mechanism of Action
UR-144's effects are mediated through its interaction with the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors (GPCRs).[2] Activation of these receptors initiates a cascade of intracellular signaling events.
-
Receptor Affinity: UR-144 demonstrates a notable selectivity for the CB2 receptor. Its binding affinity (Ki) for CB2 is approximately 1.8 nM, while its affinity for the CB1 receptor is 83 times lower, with a Ki of 150 nM.[3]
-
Functional Activity: In functional assays, UR-144 acts as a full agonist at both receptors, with EC50 values of 421 nM for human CB1 receptors and 72 nM for human CB2 receptors.[3][4]
The higher affinity and potency at the CB2 receptor suggest a more pronounced effect on peripheral tissues, including the immune system, where CB2 is highly expressed. However, its activity at the CB1 receptor, even at lower affinity, is sufficient to produce psychoactive effects and other central nervous system-mediated toxicities similar to or even more dangerous than THC.[8]
Cannabinoid Receptor Signaling Pathway
Activation of CB1 and CB2 receptors by an agonist like UR-144 typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels (e.g., activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). It also activates mitogen-activated protein kinase (MAPK) pathways.
Pharmacokinetics and Metabolism
UR-144 is rapidly metabolized in the body, primarily through Phase I oxidation reactions.[6] The pentyl side chain is a major site of metabolic modification, leading to the formation of various hydroxylated metabolites and, ultimately, the N-pentanoic acid metabolite through oxidation.
The N-pentanoic acid metabolite is a key analyte in forensic toxicology as it is readily detectable in urine and oral fluid.[7][9] While the parent compound may be undetectable, the presence of the N-pentanoic acid metabolite confirms exposure to UR-144 or the related compound XLR-11 (which shares this metabolite).[9]
Toxicological Profile
The data on the toxicological effects of UR-144 and its metabolites are derived from a combination of in vitro studies, animal models, and human case reports. A significant challenge is that most clinical reports involve the use of herbal mixtures that may contain multiple psychoactive substances, making it difficult to attribute toxicity to a single compound.
In Vitro Toxicity
-
Cardiotoxicity: Studies on cardiomyoblastic cell lines (H9c2) have shown that UR-144 can induce cytotoxic effects in a dose-dependent manner.[10] The mechanism appears to involve autophagic and necrotic cell death pathways, potentially triggered by elevated intracellular calcium levels and activation of Death-Associated Protein Kinase 1 (DAPK1).[10]
-
Neurotoxicity: Research using human neuroblastoma (SH-SY5Y) cells has produced somewhat conflicting results. One study indicated that UR-144 did not cause significant cell death or genotoxicity at the concentrations tested.[11][12] However, case reports of users frequently describe neurological symptoms, suggesting a potential for neurotoxic effects that may not be fully captured by current in vitro models.[1][11]
-
Metabolite Activity: The toxicological properties of this compound itself are not well-characterized.[7][13] One study using a cannabinoid receptor bioassay found that the this compound metabolite had weak activity at the CB2 receptor (EC50 of 219 ng/mL) and no detectable activity at the CB1 receptor.[14][15] In contrast, the N-(5-hydroxypentyl) metabolite was highly potent at the CB2 receptor (EC50 of 0.62 ng/mL), suggesting that different metabolites contribute variably to the overall pharmacological effect.[14]
Clinical and Forensic Toxicology
Human exposure to UR-144 has been associated with a wide range of adverse effects, documented in numerous case reports of intoxication and driving under the influence (DUI).
Table 1: Reported Clinical Symptoms in UR-144 Intoxication Cases
| Symptom Category | Observed Effects |
|---|---|
| Neurological | Slurred speech, poor coordination, staggering, agitation, euphoria, hallucinations, confusion, somnolence, seizures, convulsions, loss of consciousness.[1][16] |
| Cardiovascular | Tachycardia, increased systolic and diastolic blood pressure.[6][16][17] |
| Ocular | Dilated or narrow pupils, sluggish pupillary reaction, redness of the conjunctiva.[1][16] |
| Other | Pale or reddened skin, shaking hands, hindered communication.[1][16] |
Fatalities have been associated with UR-144 use, although often in combination with other substances.[18] In some cases, death was not a direct result of overdose but occurred due to behavioral changes, such as suicide, attributed to the emotional imbalance caused by the drug.[18]
Table 2: Concentrations of UR-144 in Biological Samples from Clinical/Forensic Cases
| Case Type | Matrix | Concentration Range (ng/mL) | Reference |
|---|---|---|---|
| Impaired Driving (DUI) | Blood | 0.22 - 14.6 | [8] |
| General Intoxication | Blood | Trace amounts up to 17 | [1][16] |
| Fatal Cases | Blood | 1.4 - 12.3 | [11] |
| Oral Fluid | Oral Fluid | 15 - 500 pg/mL (N-pentanoic acid metabolite) |[9] |
Methodologies for Toxicological Assessment
Reliable and validated analytical methods are essential for the study and detection of UR-144 and its metabolites. The following sections provide exemplary protocols for key in vitro and analytical procedures.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes a standard method for assessing the effect of this compound on cell viability.
Objective: To determine the concentration-dependent cytotoxicity of this compound on a relevant cell line (e.g., H9c2 cardiomyoblasts or SH-SY5Y neuroblastoma cells).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture the chosen cell line (e.g., SH-SY5Y) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
-
Compound Preparation and Exposure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in cell culture media to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Remove the old media from the cells and replace it with 100 µL of media containing the various concentrations of the test compound. Include vehicle control (media with DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_control) * 100
-
Plot the % viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Analytical Protocol: LC-MS/MS Quantification in Blood
This protocol provides a robust method for the simultaneous detection and quantification of UR-144 and this compound in blood samples.
Objective: To accurately quantify UR-144 and its N-pentanoic acid metabolite in whole blood for clinical or forensic analysis.
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for quantifying analytes in complex biological matrices. The method involves sample preparation to isolate the analytes, chromatographic separation, and detection by mass spectrometry using multiple reaction monitoring (MRM).
Step-by-Step Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 0.5 mL of whole blood into a 2 mL polypropylene tube.
-
Add an internal standard (e.g., UR-144-d5 N-pentanoic acid metabolite) to each sample, calibrator, and control.[13]
-
Add 50 µL of a suitable buffer (e.g., phosphate buffer, pH 6.0).
-
Add 1 mL of an organic extraction solvent (e.g., hexane:ethyl acetate 7:1).[9]
-
Vortex for 1 minute, then centrifuge at 3,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes (e.g., starting at 30% B, ramping to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Establish and optimize specific precursor-to-product ion transitions for UR-144, this compound, and the internal standard.
-
-
-
Data Analysis and Validation:
-
Construct a calibration curve using fortified blood samples with known concentrations of the analytes.
-
Quantify the analytes in the unknown samples by interpolating their peak area ratios (analyte/internal standard) from the calibration curve.
-
Validate the method according to established guidelines, assessing for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.[19]
-
Conclusion and Future Directions
UR-144 and its N-pentanoic acid metabolite represent a significant challenge in clinical and forensic toxicology. The parent compound is a potent agonist at cannabinoid receptors, and its use is associated with severe and varied adverse effects. While the N-pentanoic acid metabolite is a critical biomarker for confirming exposure, its own toxicological and pharmacological activities are not yet fully understood. Current in vitro data suggest it has significantly lower activity at cannabinoid receptors compared to other metabolites.[14]
Key areas for future research include:
-
Comprehensive Toxicological Profiling of Metabolites: A systematic evaluation of the major metabolites of UR-144, including the N-pentanoic acid, is needed to determine their individual contributions to the overall toxicity. This should include a broader range of assays assessing cardiotoxicity, neurotoxicity, genotoxicity, and potential for receptor-independent "off-target" effects.
-
In Vivo Studies: Controlled administration studies in animal models are necessary to correlate metabolite concentrations with specific physiological and behavioral effects.
-
Refinement of Analytical Methods: The development of multiplexed assays that can screen for a wide array of SCRAs and their metabolites is crucial for keeping pace with the ever-evolving landscape of new psychoactive substances.
By focusing on these areas, the scientific community can better understand the risks associated with UR-144 and other synthetic cannabinoids, leading to improved diagnostic tools and therapeutic interventions for intoxication.
References
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World Health Organization. (2017). UR-144 Critical Review Report. Expert Committee on Drug Dependence.
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Taylor & Francis. (n.d.). UR-144 – Knowledge and References. Taylor & Francis Group.
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Wikipedia. (n.d.). UR-144.
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Safrole. (n.d.). Exploring UR-144: Effects, Risks, and Legal Status.
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Adamowicz, P., & Lechowicz, W. (2017). The effects of synthetic cannabinoid UR-144 on the human body-A review of 39 cases. Forensic Science International, 273, 134-139.
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Cayman Chemical. (n.d.). This compound metabolite.
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Adamowicz, P., Gieroń, J., Gil, D., Lechowicz, W., Skulska, A., & Tokarczyk, B. (2017). The effects of synthetic cannabinoid UR-144 on the human body—A review of 39 cases. Forensic Science International, 273, e13-e17.
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Dदम्यान, S., & Dदम्यान, S. (2020). Bioanalytical methods for the determination of synthetic cannabinoids and metabolites in biological specimens. Journal of Pharmaceutical and Biomedical Analysis, 185, 113241.
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American Academy of Forensic Sciences. (2014). 2014 Toxicology Section.
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United Nations Office on Drugs and Crime. (n.d.). Substance Details UR-144.
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Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants.
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Cagin, Y., et al. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Toxicology Mechanisms and Methods, 33(1), 56-64.
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Marshall University. (n.d.). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants.
-
Adamowicz, P., & Tokarczyk, B. (2016). New challenges in toxicology of new psychoactive substances exemplified by fatal cases after UR-144 and UR-144 with pentedrone administration determined by LC-ESI-MS-MS in blood samples. Forensic Science International, 266, 147-152.
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Abudayyak, M., et al. (2024). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences, 49(4), 223-233.
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Papaseit, E., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Biomolecules, 11(4), 493.
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Cayman Chemical. (n.d.). This compound metabolite-d5.
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Abudayyak, M., et al. (2024). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. DergiPark.
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World Health Organization. (2017). UR-144 Critical Review Report. ResearchGate.
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Abudayyak, M., et al. (2024). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences.
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Cayman Chemical. (n.d.). UR-144 Degradant N-pentanoic acid metabolite.
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Behonick, G., et al. (2014). Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22. Journal of Analytical Toxicology, 38(8), 559-562.
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Papaseit, E., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. ResearchGate.
-
Borg, D., et al. (2016). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology, 40(8), 604-613.
-
Hutter, M., et al. (2013). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. Journal of Analytical Toxicology, 37(8), 539-546.
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Adamowicz, P., & Zuba, D. (2015). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 247, 48-54.
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Hermanns-Clausen, M., et al. (2013). Acute intoxication by synthetic cannabinoids - Four case reports. Drug Testing and Analysis, 5(9-10), 790-796.
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Al-Saffar, Z. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers.
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An In-Depth Technical Guide to the Stability of UR-144 N-Pentanoic Acid in Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for assessing the stability of UR-144 N-pentanoic acid (also known as XLR-11 N-pentanoic acid metabolite), a major urinary metabolite of the synthetic cannabinoid UR-144. As the primary analytical target for confirming UR-144 exposure, understanding the stability of this metabolite in various solutions is critical for the integrity of toxicological, forensic, and research findings. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles governing experimental design. It details a robust, self-validating methodology for conducting a comprehensive stability study, including protocols for sample preparation, storage, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Visual workflows and data presentation formats are provided to ensure clarity and reproducibility.
Introduction: The Critical Role of Metabolite Stability
The synthetic cannabinoid (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, or UR-144, has been widely identified in forensic casework.[1][2] Unlike the parent compound, which is often found in low concentrations in biological samples, its metabolites are more prevalent, particularly in urine.[1][3] The primary route of metabolism for UR-144 involves oxidative metabolism of the N-pentyl chain, leading to the formation of this compound.[2][4][5] This carboxylic acid metabolite is a key biomarker for detecting UR-144 consumption.[2]
Therefore, the accuracy of quantitative and qualitative analysis hinges on the stability of this metabolite from the point of sample collection through to final analysis. Degradation of the analyte in calibrators, quality controls, or stored biological samples can lead to a significant underestimation of its concentration, potentially resulting in false-negative findings or flawed toxicological interpretations. This guide provides the scientific and methodological foundation for establishing reliable stability profiles for this compound in various solution-based matrices.
Physicochemical Properties and Predicted Degradation Pathways
This compound is an amphiphilic molecule, possessing a lipophilic indole and tetramethylcyclopropyl core and a hydrophilic pentanoic acid chain. An analytical reference standard is available and is reported to be stable for at least five years when stored as a solid at -20°C.[6][7] However, its stability in solution is subject to environmental factors.
Based on its chemical structure, the following degradation pathways are of primary concern:
-
pH-Dependent Instability: While the amide and ketone functionalities are relatively stable, the overall molecule's solubility and potential for acid/base-catalyzed reactions are influenced by pH. Extreme pH conditions could potentially promote unforeseen degradation. Studies on other cannabinoids have shown that pH can significantly affect stability.[8][9]
-
Oxidation: The indole ring system can be susceptible to oxidation, although this is generally less of a concern under typical laboratory storage conditions when protected from light and strong oxidizing agents.
-
Adsorption: Like many cannabinoids, this compound may adsorb to the surfaces of storage containers, particularly plastics like polypropylene.[10] This is not a chemical degradation but results in a loss of analyte from the solution, leading to inaccurate measurements. The use of silanized glass or low-adsorption plasticware is a crucial preventative measure.
It is important to note that unlike its ester-containing analogue, PB-22, this compound is not susceptible to hydrolysis at an ester linkage.
Metabolic Pathway to this compound
The formation of the target analyte is a critical concept for researchers in this field. The diagram below illustrates the primary metabolic conversion from the parent compound.
Caption: Metabolic conversion of UR-144 to its N-pentanoic acid metabolite.
Designing a Comprehensive Stability Study
A robust stability study must be systematic and meticulously controlled. The following sections outline a validated approach to assessing the stability of this compound.
Materials and Reagents
-
Analyte: Certified reference material (CRM) of this compound.[6]
-
Internal Standard (IS): A stable isotope-labeled analogue, such as this compound-d5, is essential for correcting analytical variability.[7]
-
Solvents: HPLC-grade or LC-MS grade methanol, acetonitrile, and dimethyl sulfoxide (DMSO).
-
Buffers: Phosphate or acetate buffers to create aqueous solutions at pH 4, 7, and 9.
-
Control Matrix: Drug-free urine or a synthetic urine matrix for assessing stability in a biologically relevant medium.
-
Containers: Low-adsorption polypropylene tubes and amber, silanized glass vials to mitigate adsorptive losses and photodegradation.
Experimental Workflow: A Step-by-Step Protocol
The following protocol details the workflow for a comprehensive stability assessment.
Step 1: Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh the this compound CRM and dissolve it in methanol to achieve a concentration of 1 mg/mL. This stock should be stored in an amber glass vial at -80°C.
-
Internal Standard Stock (1 mg/mL): Prepare the stable isotope-labeled internal standard in the same manner.
-
Working Solutions (1 µg/mL): Prepare intermediate and working solutions by diluting the primary stock in the chosen study solvents (e.g., methanol, acetonitrile, 50:50 methanol:water, buffered aqueous solutions).
Step 2: Stability Sample Preparation
-
For each condition (solvent, temperature, container type), prepare replicate samples at two concentrations, for example, a low QC (e.g., 5 ng/mL) and a high QC (e.g., 50 ng/mL).[11]
-
Dispense aliquots of these solutions into the designated storage containers.
-
Prepare a "Time Zero" (T0) set of samples for immediate analysis. These samples represent 100% stability and serve as the baseline for all future comparisons.
Step 3: Storage Condition Matrix
-
Store the prepared sample sets under a matrix of conditions. A comprehensive study should include:
-
Temperatures: -80°C (ultra-low freezer), -20°C (standard freezer), 4°C (refrigerator), and 22°C (ambient/room temperature).[12]
-
Solvents/Matrices: Methanol, acetonitrile, buffered aqueous solutions (pH 4, 7, 9), and drug-free urine.
-
-
Define analysis time points. For example: T0, 24 hours, 7 days, 1 month, 3 months, and 6 months. The duration should be relevant to expected sample storage times in a research or clinical setting.
Step 4: Sample Analysis by LC-MS/MS
-
At each designated time point, retrieve a set of samples from each storage condition.
-
Allow samples to equilibrate to room temperature.
-
Sample Preparation (Protein Precipitation/Dilution):
-
For urine samples, perform a protein precipitation by adding 3 parts of cold acetonitrile (containing the internal standard) to 1 part urine.[11]
-
For solvent-based samples, perform a simple dilution into the initial mobile phase.
-
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to an autosampler vial for injection.
-
Analyze the samples alongside a freshly prepared calibration curve and a set of T0 samples.
LC-MS/MS Analytical Method
A validated LC-MS/MS method is required for accurate quantification.[13]
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 20-30% B, ramp up to 95% B to elute the analyte, hold, and then re-equilibrate.
-
Flow Rate: 0.3-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Monitoring: Multiple Reaction Monitoring (MRM). At least two MRM transitions (a quantifier and a qualifier) should be monitored for both the analyte and the internal standard to ensure specificity.
-
Workflow Visualization
The following diagram illustrates the comprehensive stability study workflow.
Caption: Experimental workflow for the this compound stability study.
Data Integrity and Self-Validating Systems
To ensure the trustworthiness of the results, the experimental design must be self-validating.
-
System Suitability: Begin each analytical run with injections of a known standard to verify LC-MS/MS performance (peak shape, retention time, and intensity).
-
Calibration Curve: A fresh calibration curve (e.g., from 0.5 to 100 ng/mL) must be run with each batch of samples to ensure accurate quantification.[11][13]
-
Use of Internal Standard: The stable isotope-labeled internal standard is added to all samples, calibrators, and QCs before any processing. The ratio of the analyte peak area to the IS peak area is used for quantification, correcting for variations in extraction efficiency and instrument response.
-
T0 Comparison: All stability data is expressed as a percentage of the mean concentration of the T0 samples. Analyte stability is generally considered acceptable if the concentration remains within ±15-20% of the initial (T0) concentration.
-
Quality Controls (QCs): Low and high concentration QCs are analyzed with each batch to ensure the accuracy and precision of the run fall within established laboratory limits.
Data Presentation and Interpretation
Results should be summarized in a clear, tabular format to facilitate comparison across different conditions.
Table 1: Illustrative Stability Data for this compound in Methanol
| Storage Temp. | Time Point | Mean Concentration (ng/mL) | % Remaining vs. T0 |
| T0 | 0 Days | 50.5 | 100% |
| -80°C | 30 Days | 50.1 | 99.2% |
| 90 Days | 49.8 | 98.6% | |
| -20°C | 30 Days | 49.5 | 98.0% |
| 90 Days | 48.9 | 96.8% | |
| 4°C | 30 Days | 47.2 | 93.5% |
| 90 Days | 44.1 | 87.3% | |
| 22°C | 7 Days | 45.3 | 89.7% |
| 30 Days | 38.6 | 76.4% |
Interpretation: Based on this illustrative data, this compound is exceptionally stable when stored in methanol at -80°C and -20°C. Significant degradation is observed at refrigerated and, more rapidly, at ambient temperatures. This highlights the critical need for frozen storage of analytical solutions and biological samples. Similar tables should be generated for each solvent and matrix tested.
Conclusion and Recommendations
This guide outlines a comprehensive, scientifically-grounded framework for determining the stability of this compound in solution. While the parent compound UR-144 is known to be relatively stable, especially when frozen, the stability of its primary urinary metabolite must be independently verified to ensure analytical accuracy.[12][14]
Key Recommendations for Laboratories:
-
Store Stock Solutions: All methanolic or acetonitrile stock solutions of this compound should be stored at -20°C or -80°C.
-
Biological Samples: Urine samples suspected of containing this metabolite should be frozen at -20°C or lower as soon as possible after collection and stored frozen until analysis.[10]
-
Working Solutions: Prepare fresh working solutions and calibrators for each analytical run. Avoid prolonged storage of low-concentration aqueous solutions at room temperature.
-
Perform In-House Validation: Each laboratory should perform its own stability study using its specific solvents, containers, and analytical methods to establish internal stability parameters.
By adhering to these principles and protocols, researchers, forensic toxicologists, and drug development professionals can ensure the integrity of their data and contribute to a more accurate understanding of UR-144 exposure and pharmacology.
References
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Bollinger, K., Bynum, N., & Grabenauer, M. (2020). Long-term Stability of Synthetic Cannabinoids in Biological Matrices. National Institute of Justice. [Link]
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Carfora, A., Roda, G., Vlachos, I. I., et al. (2022). Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. International Journal of Molecular Sciences, 23(17), 9789. [Link]
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Fort, C. (2015). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry. ShareOK. [Link]
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Fort, C., Cason, T., Nally, K., & Spilde, M. N. (2017). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 41(5), 360–366. [Link]
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National Institute of Justice. (2020). Long-term Stability of Synthetic Cannabinoids in Biological Matrices. [Link]
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Adamowicz, P., & Zuba, D. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 233(1-3), 348–355. [Link]
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Grigoryev, A., Sayapina, Y., Nosyrev, A., et al. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis, 5(2), 101-107. [Link]
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Grigoryev, A., Sayapina, Y., Nosyrev, A., et al. (2013). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug testing and analysis, 5(2), 101–107. [Link]
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Fort, C., Cason, T., Nally, K., & Spilde, M. N. (2017). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 41(5), 360-366. [Link]
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Roda, G., Carfora, A., Vlachos, I. I., et al. (2022). Duration of storage stability for cannabinoids in oral fluids based on temperature and collection container. ResearchGate. [Link]
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Vong, M., & Sereemard, C. (2021). Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions. ResearchGate. [Link]
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Jorge, C., & An, C. (2016). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. ResearchGate. [Link]
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Ciolino, L. A. (2015). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]
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Shanks, K. G., Behonick, G. S., Dahn, T., & Terrell, A. (2013). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of analytical toxicology, 37(8), 517–525. [Link]
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Ciolino, L. (2015). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall Digital Scholar. [Link]
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Borg, D., Caliguri, M., Amidu, N., & Holt, A. (2016). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology, 40(8), 626–635. [Link]
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Ku, K., Kim, J., Kim, J., et al. (2021). Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the stabilities of 6 metabolites in authentic blood and urine. Legal Medicine, 53, 101955. [Link]
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Bertin Technologies. (n.d.). UR-144 Degradant N-pentanoic acid metabolite. [Link]
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Karakus, G., & Turedi, S. (2017). Simultaneous Analysis of 15 Synthetic Cannabinoids in Human Urine by Using Liquid-Chromatography Tandem-Mass Spectrometry. Acta Medica, 48(3), 169-176. [Link]
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Jorge, C., An, C., & Long, N. (2016). Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. OPUS at UTS. [Link]
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Nakajima, J., Takahashi, M., Seto, T., & Yoshida, T. (2014). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic toxicology, 33(2), 196–215. [Link]
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Hutter, M., Broecker, S., Kneisel, S., et al. (2013). First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry. Clinical chemistry, 59(11), 1639–1649. [Link]
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Hutter, M., Broecker, S., Kneisel, S., et al. (2013). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. ResearchGate. [Link]
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Helfer, A. G., & Meyer, M. R. (2016). New psychoactive substances: Studies on the metabolism of XLR-11, AB-PINACA, FUB-PB-22, 4-methoxy-α-PVP, 25-I-NBOMe, and meclonazepam using human liver preparations in comparison to primary human hepatocytes, and human urine. Journal of pharmaceutical and biomedical analysis, 129, 42–51. [Link]
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Carfora, A., Roda, G., Vlachos, I. I., et al. (2022). Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. ResearchGate. [Link]
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Bollinger, K., Bynum, N., & Grabenauer, M. (2020). Long-term Stability of Synthetic Cannabinoids in Biological Matrices. Office of Justice Programs. [Link]
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Funada, M., Takebayashi, Y., Ogasawara, Y., et al. (2014). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. Toxicology and applied pharmacology, 279(3), 315–320. [Link]
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The Center for Forensic Science Research & Education. (2025). NPS Discovery — New Drug Monograph 2025 Despentyl-UR-144. [Link]
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Methodological & Application
Application Note: Quantitative Analysis of UR-144 N-pentanoic acid in Human Urine using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract & Introduction
The proliferation of synthetic cannabinoids presents a significant challenge for forensic and clinical toxicology laboratories. UR-144, a potent synthetic cannabinoid, is extensively metabolized in the human body prior to excretion.[1][2] The parent compound is often undetectable in urine; therefore, analytical methods must target its major metabolites for reliable detection of use.[2][3] One of the primary urinary biomarkers is UR-144 N-pentanoic acid, a product of Phase I metabolism where the N-pentyl chain is oxidized to a carboxylic acid.[4][5][6]
This application note provides a comprehensive, field-proven protocol for the extraction, derivatization, and quantitative analysis of this compound from human urine using Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind each experimental step is explained to ensure methodological robustness and data integrity. This self-validating system is designed for researchers, scientists, and drug development professionals requiring a reliable method for identifying and quantifying this critical metabolite.
Causality of Method Choice: GC-MS is selected for its high sensitivity, specificity, and extensive spectral libraries for confident compound identification.[7] The electron ionization (EI) fragmentation patterns provide a structural fingerprint, which is crucial for distinguishing between closely related synthetic cannabinoid metabolites. However, the polar nature of the carboxylic acid metabolite necessitates derivatization to enhance its volatility and thermal stability, a critical prerequisite for successful GC analysis.[8]
Analyte & Standard Information
Accurate quantification relies on the use of certified reference materials and a stable, isotopically labeled internal standard to correct for variations in extraction efficiency and instrument response.
| Compound | Formal Name | CAS Number | Molecular Formula | Formula Weight ( g/mol ) |
| Analyte | 3-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-1H-indole-1-pentanoic acid | 1451369-33-7 | C₂₁H₂₇NO₃ | 341.5 |
| Internal Standard | This compound metabolite-d₅ | 2117405-23-7 | C₂₁H₂₂D₅NO₃ | 346.5 |
Data sourced from Cayman Chemical.[4][9]
The deuterated internal standard (IS), this compound-d₅, is ideal as it co-elutes with the target analyte but is distinguishable by its mass-to-charge ratio, ensuring the most accurate quantification.[9]
Principle of the Method & Workflow
The analytical procedure is a multi-step process designed to isolate the target analyte from the complex urine matrix, prepare it for GC-MS analysis, and then perform sensitive detection and quantification.
Workflow Rationale:
-
Enzymatic Hydrolysis: Many drug metabolites are excreted in urine as glucuronide conjugates to increase their water solubility.[10] The β-glucuronidase enzyme is used to cleave this conjugate, liberating the free metabolite for extraction. This step is critical for achieving an accurate measurement of the total metabolite concentration.
-
Liquid-Liquid Extraction (LLE): LLE is a robust technique used to partition the analyte of interest from the aqueous urine matrix into an immiscible organic solvent.[11] A hexane/ethyl acetate mixture is chosen for its efficiency in extracting cannabinoids and their metabolites. This step cleans the sample by removing salts, proteins, and other polar interferences.
-
Derivatization: The carboxylic acid functional group on the metabolite makes it non-volatile and prone to thermal degradation in the hot GC injector.[8] Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton with a non-polar trimethylsilyl (TMS) group, significantly increasing volatility and thermal stability.[12]
-
GC-MS Analysis: The derivatized sample is injected into the GC, where the analyte is separated from other components based on its boiling point and interaction with the capillary column. The separated analyte then enters the mass spectrometer, where it is fragmented by electron ionization. The resulting fragmentation pattern is used for identification, and the abundance of specific ions is used for quantification against the internal standard.[10][13]
Caption: Overall experimental workflow for this compound analysis.
Detailed Experimental Protocols
Materials and Reagents
-
Standards: this compound metabolite and this compound metabolite-d₅ (Cayman Chemical or equivalent).
-
Enzyme: β-glucuronidase from Helix pomatia (Sigma-Aldrich or equivalent).[10]
-
Solvents: Methanol, Acetonitrile, Hexane, Ethyl Acetate (all HPLC or GC-MS grade).
-
Buffers: 0.1 M Phosphate buffer (pH 4).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Consumables: 15 mL polypropylene centrifuge tubes, glass test tubes, GC vials with micro-inserts.
Protocol 1: Sample Preparation and Extraction
This protocol is designed for a 2 mL urine sample. Calibrators and quality controls should be prepared by spiking blank urine with known concentrations of the analyte and processed alongside unknown samples.
-
Aliquoting: Pipette 2 mL of urine into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add 20 µL of a 1 µg/mL solution of this compound metabolite-d₅ in methanol to each tube. Vortex briefly.
-
Hydrolysis:
-
Extraction:
-
Allow the tubes to cool to room temperature.
-
Add 6 mL of a hexane:ethyl acetate (9:1, v/v) extraction solvent.[10]
-
Cap the tubes and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
-
Collection: Carefully transfer the upper organic layer to a clean glass test tube.
-
Re-extraction (Optional but Recommended): Repeat steps 4.4 and 4.5, combining the organic layers to maximize recovery.
-
Evaporation: Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen at approximately 40°C.
Protocol 2: Derivatization
This step is critical and must be performed in an anhydrous environment to prevent hydrolysis of the derivatizing reagent.
-
Reagent Addition: Add 50 µL of BSTFA (+1% TMCS) and 50 µL of acetonitrile to the dried extract from Protocol 1.[12]
-
Reaction: Cap the tube, vortex briefly, and heat at 70°C for 30 minutes.[12]
-
Sample Transfer: After cooling, transfer the derivatized sample to a GC vial with a micro-insert for analysis.
GC-MS Instrumental Parameters
The following parameters are a validated starting point and may require optimization based on the specific instrumentation used.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Injection Volume | 1-2 µL | |
| Injector Temperature | 260°C | Ensures rapid volatilization of the derivatized analyte without thermal degradation.[10] |
| Carrier Gas | Helium (99.999% purity) | Provides good chromatographic efficiency and is inert. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal for balancing separation speed and resolution.[10] |
| GC Column | HP-5MS UI (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A robust, general-purpose column providing excellent separation for a wide range of analytes.[10][13] |
| Oven Program | Initial 70°C (hold 2 min), ramp 30°C/min to 190°C, ramp 5°C/min to 290°C (hold 10 min) | The temperature program is designed to separate the analyte from matrix components and elute it as a sharp peak.[10] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible, library-searchable mass spectra. |
| Ion Source Temp. | 230°C | Balances ionization efficiency and minimizes source contamination.[10] |
| Quadrupole Temp. | 150°C | |
| Transfer Line Temp. | 320°C | Prevents condensation of the analyte between the GC and MS.[10] |
| Acquisition Mode | Full Scan (m/z 40-550) for identification; Selected Ion Monitoring (SIM) for quantification | Full scan is used to confirm the fragmentation pattern. SIM mode significantly increases sensitivity by monitoring only characteristic ions of the analyte and IS. |
Data Analysis and Quality Control
-
Identification: The TMS-derivatized this compound is identified by its characteristic retention time and its EI mass spectrum. The mass spectrum should be compared to a reference standard or a validated spectral library.
-
Quantification: For quantitative analysis in SIM mode, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration in unknown samples is then calculated from this curve.
-
Method Validation: To ensure trustworthiness, the method must be validated according to established guidelines. Key parameters include:
-
Linearity: A linear response (R² > 0.99) should be demonstrated across the expected concentration range.[14]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.
-
Precision & Accuracy: Intra- and inter-assay precision (%CV) and accuracy (%bias) should be within acceptable limits (typically <15-20%).[8]
-
Specificity: The ability to differentiate the analyte from endogenous matrix components and other structurally similar compounds.
-
Caption: Metabolic conversion of UR-144 to its urinary biomarker.
References
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Mercolini, L., Protti, M., & Fulgheri, G. (2020). UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. Medicina, 56(8), 408. [Link]
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Arntson, A. M., Ofsa, B., Schiller, D., & Logan, B. K. (2016). Ultrafast Screening of Synthetic Cannabinoids and Synthetic Cathinones in Urine by RapidFire-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(4), 260–268. [Link]
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UR-144 Degradant N-pentanoic acid metabolite. Interchim. [Link]
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Nguyen, H., An, D., & Nguyen, T. D. (2020). Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear magnetic resonance spectroscopy. OPUS at UTS. [Link]
-
Ferguson, J. (2015). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]
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Validating a gas chromatography-mass spectrometric method and sample classification procedure for cannabis profiling using cannabinoids from case samples. ResearchGate. [Link]
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Campos, D. R., Yonamine, M., & Moreau, R. L. D. M. (2020). The Determination of Cannabinoids in Urine Samples Using Microextraction by Packed Sorbent and Gas Chromatography-Mass Spectrometry. Molecules, 25(22), 5439. [Link]
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Stellpflug, S. J., Kealey, K. A., & Janis, G. C. (2014). Detection of Carboxylated Metabolites of the Synthetic Cannabinoids XLR-11 and UR-144 in Human Oral Fluid. American Academy of Forensic Sciences. [Link]
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Grigoryev, A., Kavanagh, P., Melnik, A., & Savchuk, S. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology, 37(5), 265–274. [Link]
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UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. ResearchGate. [Link]
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Papaseit, E., Pérez-Mañá, C., Pérez-Coy, H., & Farré, M. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Cancers, 13(6), 1435. [Link]
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Al-masarwah, M., Al-antoun, T., & Al-shogran, O. (2020). Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market. ACS Omega, 5(8), 4165–4172. [Link]
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Adamowicz, P., & Gieroń, J. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 233(1-3), 390–395. [Link]
-
Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. ResearchGate. [Link]
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Carlier, J., Dargan, P. I., & Wood, D. M. (2015). Retrospective Analysis of Synthetic Cannabinoid Metabolites in Urine of Individuals Suspected of Driving Impaired. Journal of Analytical Toxicology, 40(2), 114–120. [Link]
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Protti, M., & Mercolini, L. (2017). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. Molecules, 22(8), 1305. [Link]
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Validation of a Two-Dimensional gas Chromatography Mass Spectrometry Method for the Simultaneous Quantification of Cannabidiol, Delta(9)-Tetrahydrocannabinol (THC), 11-Hydroxy-THC, and 11-Nor-9-Carboxy-THC in Plasma. ResearchGate. [Link]
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Kuwayama, T., Kanamori, T., Iwata, Y. T., & Tsujikawa, K. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. The Journal of toxicological sciences, 42(3), 335–341. [Link]
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Namera, A., Kawamura, M., & Nakamoto, A. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 175–194. [Link]
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Bush, L. (2023). Synthetic Cannabinoids Degradation Studied Using GC–MS. LCGC International. [Link]
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Gürler, M., & Stichtenoth, D. (2017). Simultaneous Analysis of 15 Synthetic Cannabinoids in Human Urine by Using Liquid-Chromatography Tandem-Mass Spectrometry. Acta Medica, 48(3), 1-10. [Link]
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Bishop, C. L., & Chmiel, J. (2016). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers. [Link]
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Al-Asmari, A. I., Al-Qahtani, A. M., & Al-Amri, A. H. (2022). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science OA, 8(4), FSO794. [Link]
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Topic: A Validated Solid-Phase Extraction Protocol for the Comprehensive Analysis of UR-144 Metabolites in Human Urine
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details a robust and validated solid-phase extraction (SPE) protocol for the efficient isolation of UR-144 and its primary Phase I and Phase II metabolites from human urine. UR-144, a potent synthetic cannabinoid, undergoes extensive and rapid metabolism, making the parent compound a rare target in toxicological analyses.[1][2] Consequently, a reliable method for extracting its diverse metabolites is critical for accurate detection of use. This protocol is optimized for a polymeric hydrophilic-lipophilic balanced (HLB) sorbent, which demonstrates superior retention for the wide polarity range of target analytes—from hydroxylated and carboxylated metabolites to potential trace levels of the parent drug. The methodology incorporates a crucial enzymatic hydrolysis step to cleave glucuronidated conjugates, ensuring a comprehensive assessment of total metabolite concentration. This protocol is designed for seamless integration with downstream analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Scientific Rationale and Method Principle
The analytical challenge in monitoring UR-144 exposure lies in the structural diversity of its metabolic products. The parent compound, (1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, is a relatively nonpolar molecule.[3] However, its metabolism, primarily mediated by cytochrome P450 enzymes, introduces a variety of functional groups that significantly alter the physicochemical properties of the resulting analytes.[4]
Key Metabolic Transformations of UR-144:
-
Hydroxylation: The addition of one or more hydroxyl (-OH) groups, typically on the N-pentyl chain, significantly increases polarity.[5][6] Key biomarkers include the N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites.[7][8][9]
-
Carboxylation: Further oxidation of the N-pentyl chain results in the formation of a carboxylic acid (-COOH) metabolite (UR-144 N-pentanoic acid), which is highly polar and potentially anionic depending on pH.[10][11]
-
Glucuronidation: Phase II metabolism often involves the conjugation of hydroxylated metabolites with glucuronic acid. These conjugates are highly water-soluble and require enzymatic cleavage prior to extraction to be detected by common LC-MS/MS methods.[7][12]
-
Pyrolysis Products: A significant consideration for smoked substances is the formation of degradation products. The major pyrolysis product of UR-144, a ring-opened alkene, is also metabolized, adding another layer of complexity to the analytical profile.[6][13]
Given this wide polarity range, a hydrophilic-lipophilic balanced (HLB) polymeric reversed-phase sorbent was selected. This sorbent provides a versatile mechanism for retaining both the nonpolar parent compound and its more polar, hydrophilic metabolites, a capability where traditional C18 silica-based sorbents may fall short.[12][14][15] The protocol is therefore built on a foundation of enzymatic hydrolysis followed by a carefully optimized reversed-phase SPE workflow.
Figure 2: General workflow for the SPE of UR-144 metabolites.
Phase 1: Sample Pre-treatment & Enzymatic Hydrolysis
Causality: This step is critical for liberating metabolites from their glucuronide conjugates, thereby providing a complete profile of drug exposure. The pH is optimized for enzyme activity.
-
Pipette 1.0 mL of urine into a 16 x 100 mm glass test tube.
-
Add 50 µL of the internal standard working solution.
-
Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase solution.
-
Vortex gently for 10 seconds.
-
Incubate the sample at 37°C for 16 hours (overnight) or at 56°C for 45 minutes for a more rapid hydrolysis. [11][12]7. After incubation, allow the sample to cool to room temperature.
-
Centrifuge the sample at 3,000 x g for 10 minutes to pellet any precipitate. [12]The supernatant will be used for the SPE procedure.
Phase 2: Solid-Phase Extraction (SPE) Procedure
Causality: Each step in the SPE process is designed to selectively isolate the analytes of interest while systematically removing matrix interferences. Flow rate control is essential for reproducible results. A slow loading speed ensures adequate interaction time between the analytes and the sorbent.
| Step | Reagent | Volume | Purpose |
| 1. Condition | Methanol | 3 mL | Wets the polymeric sorbent and activates it for reversed-phase retention. |
| 2. Equilibrate | Deionized Water | 3 mL | Removes the organic solvent and prepares the sorbent for the aqueous sample. |
| 3. Load | Pre-treated Sample | ~1.5 mL | The sample is loaded onto the sorbent. Maintain a slow, consistent flow rate (1-2 mL/min). |
| 4. Wash 1 | 5% Methanol in Water | 3 mL | Removes highly polar interferences such as salts and urea. |
| 5. Wash 2 | 40% Methanol in Water | 3 mL | Removes less polar, interfering compounds. The methanol concentration is kept below levels that would elute the target metabolites. [16] |
| 6. Dry | N/A | 5-10 min | A full vacuum is applied to thoroughly dry the sorbent bed, removing residual aqueous solution. |
| 7. Elute | Methanol | 2 x 1.5 mL | A strong organic solvent disrupts the hydrophobic interactions, eluting the retained analytes into a clean collection tube. |
Phase 3: Post-Extraction Processing
Causality: This final phase concentrates the purified analytes and transfers them into a solvent that is compatible with the initial mobile phase of the LC-MS/MS system, ensuring good peak shape and sensitivity.
-
Place the collection tubes containing the eluate into a nitrogen evaporator.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).
-
Vortex for 20 seconds to ensure the complete dissolution of the analytes.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Method Validation and Performance Characteristics
This protocol has been designed to meet the rigorous standards of bioanalytical method validation. The following performance characteristics are expected, based on established methods for synthetic cannabinoids. [17][18]
| Parameter | Target Acceptance Criteria | Expected Performance |
|---|---|---|
| Accuracy (% Recovery) | 85-115% | Recoveries for synthetic cannabinoid metabolites typically range from 43% to 97%. [17] |
| Precision (RSD%) | < 15% (< 20% at LLOQ) | Intra- and inter-day precision should be well within the 15% acceptance limit. [18] |
| Matrix Effect | 85-115% | While this protocol minimizes interferences, matrix effects should be assessed. Values between 81-185% have been reported for some cannabinoids. [17] |
| Limit of Detection (LOD) | Analyte Dependent | Expected LODs are in the range of 0.025 to 0.5 ng/mL in urine. [17]|
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | - Incomplete hydrolysis.- Sorbent drying during conditioning/equilibration.- Sample loading flow rate too high.- Inappropriate elution solvent.- Analyte loss during wash step. | - Verify enzyme activity and incubation conditions (pH, temp, time).- Do not let the sorbent go dry before sample loading.- Reduce flow rate to 1-2 mL/min.- Ensure elution solvent is of sufficient strength (e.g., 100% Methanol or Acetonitrile).- Reduce the organic content of the wash solvent. |
| High Background / Interferences | - Insufficient washing.- Matrix components co-eluting with analytes. | - Ensure wash steps are performed correctly. Consider adding an additional, slightly stronger wash step (e.g., increase from 40% to 50% MeOH) if target analytes are not lost.- Ensure the sorbent bed is completely dry before elution. |
| Poor Reproducibility | - Inconsistent flow rates.- Incomplete evaporation or reconstitution.- Variable enzyme activity. | - Use a vacuum manifold with flow control.- Ensure samples are completely dry before reconstitution and fully dissolved after.- Prepare fresh enzyme solutions and use a consistent lot. |
Conclusion
This application note provides a comprehensive, scientifically-grounded protocol for the solid-phase extraction of UR-144 metabolites from urine. By combining enzymatic hydrolysis with a versatile HLB polymeric sorbent, this method effectively addresses the challenges posed by the wide polarity range of the target analytes. The detailed, step-by-step procedure and validation guidelines ensure that laboratories can implement this method with confidence, achieving the high accuracy and precision required for definitive toxicological analysis and research applications.
References
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De-la-Torre, R., et al. (2020). Solid-phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry Method for the Qualitative Analysis of 61 Synthetic Cannabinoid Metabolites in Urine. PubMed. [Link]
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Wikipedia. (n.d.). UR-144. Wikipedia. [Link]
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Taylor & Francis Online. (n.d.). UR-144 – Knowledge and References. Taylor & Francis. [Link]
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Adamowicz, P., et al. (2017). The effects of synthetic cannabinoid UR-144 on the human body—A review of 39 cases. Forensic Science International. [Link]
-
Couch, R. A., et al. (2015). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. ResearchGate. [Link]
-
Boston University Libraries. (n.d.). An evaluation of commercially available solid phase extraction cartridges for the isolation of synthetic cannabinoid metabolites from urine. OpenBU. [Link]
-
Hess, C., et al. (2014). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology. [Link]
-
Longe, K. (2016). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]
-
Belver, C., et al. (2023). Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction. National Institutes of Health. [Link]
-
Grigoryev, A., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology. [Link]
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Hays, H. L., et al. (2016). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology. [Link]
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Adamowicz, P., & Lechowicz, W. (2014). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International. [Link]
-
Grigoryev, A., et al. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. PubMed. [Link]
-
Longe, K. (2016). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]
-
Nguyen, H. T. M., et al. (2020). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. ResearchGate. [Link]
-
Botitsi, E., et al. (2007). Optimization and Validation of a Method using SPE and LC-APCI-MS/MS for Determination of Pharmaceuticals in Surface and Public Supply Water. ResearchGate. [Link]
-
Andrade, J., et al. (2015). Validation of an Automated Solid-Phase Extraction Method for the Analysis of 23 Opioids, Cocaine, and Metabolites in Urine. Journal of Analytical Toxicology. [Link]
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Phenomenex. (2016). SPE Method Validation Terms: Precision and Accuracy. Phenomenex. [Link]
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A Robust Liquid-Liquid Extraction (LLE) Protocol for the Quantification of UR-144 N-Pentanoic Acid from Human Blood
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed, validated protocol for the extraction of UR-144 N-pentanoic acid, a primary metabolite of the synthetic cannabinoid UR-144, from human blood samples. The method employs a straightforward liquid-liquid extraction (LLE) procedure, optimized for high recovery and analytical cleanliness, making it suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the chemical principles underpinning the protocol, provide step-by-step instructions, and present a comprehensive framework for method validation in accordance with international regulatory guidelines. This guide is intended for researchers, forensic toxicologists, and drug development professionals requiring a reliable method for the quantification of this critical biomarker of synthetic cannabinoid exposure.
Introduction: The Analytical Challenge
UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is a potent synthetic cannabinoid that has been identified in numerous herbal incense products and forensic cases.[1] Unlike the parent compound, which is often rapidly metabolized, its major metabolites, such as this compound, serve as more reliable biomarkers for confirming exposure in biological matrices like blood and urine.[2][3][4] this compound is a phase I metabolite formed through carboxylation of the N-pentyl chain.[5][6]
Accurate quantification of this metabolite in blood is crucial for both clinical toxicology and pharmacokinetic studies. However, the complexity of the blood matrix, which contains proteins, lipids, and other endogenous components, necessitates an effective sample preparation step to isolate the analyte and minimize matrix effects during analysis.[7] Liquid-liquid extraction (LLE) is a robust, cost-effective, and widely implemented technique for this purpose, offering excellent sample clean-up when optimized correctly.[8][9]
This document outlines a complete LLE workflow, from sample pre-treatment to final extract preparation, and provides the necessary validation parameters to ensure the generation of reliable and defensible data, adhering to standards set by regulatory bodies like the FDA and EMA.[10][11]
Principle of the Method: pH-Dependent Partitioning
The success of this LLE protocol hinges on the chemical properties of the target analyte, this compound. As its name implies, the molecule contains a carboxylic acid functional group, making it an acidic compound.[12] The charge state of this group is dependent on the pH of the surrounding medium.
-
In Alkaline/Neutral Conditions (pH > pKa): The carboxylic acid group is deprotonated, forming a negatively charged carboxylate ion (-COO⁻). This ionic form is highly water-soluble and will remain preferentially in the aqueous phase (the blood plasma).
-
In Acidic Conditions (pH < pKa): The addition of an acid protonates the carboxylate group, forming a neutral carboxylic acid (-COOH). This uncharged form is significantly less polar and more lipophilic, allowing it to be efficiently partitioned from the aqueous blood matrix into an immiscible organic solvent.
This protocol leverages this principle by acidifying the blood sample prior to extraction, thereby maximizing the transfer of the neutral this compound into the organic phase while leaving many polar, endogenous interferences behind in the aqueous phase.
Materials and Reagents
3.1. Standards and Chemicals
-
This compound reference standard (≥98% purity)[13]
-
This compound-d5 internal standard (IS) (≥99% deuterated)[5]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ethyl Acetate (HPLC grade)
-
Formic Acid (LC-MS grade, ~99%)
-
Deionized Water (18.2 MΩ·cm)
-
Human Whole Blood or Plasma (verified blank)
3.2. Equipment
-
Analytical balance
-
Calibrated pipettes
-
1.5 mL polypropylene microcentrifuge tubes
-
5 mL glass screw-cap tubes
-
Vortex mixer
-
Centrifuge (capable of >3000 x g)
-
Sample evaporator (e.g., nitrogen stream or vacuum concentrator)
-
LC-MS/MS System
Experimental Protocol
4.1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to create individual 1 mg/mL stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution in a 50:50 methanol:water mixture to create working solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with methanol to a final concentration of 100 ng/mL. This concentration may be optimized depending on the LC-MS/MS system's sensitivity.
4.2. Preparation of Calibration Standards and QC Samples
-
Prepare calibration standards by spiking appropriate amounts of the working standard solutions into blank human blood. A typical calibration range for synthetic cannabinoid metabolites is 0.1 to 10 ng/mL.[8][14]
-
Prepare QC samples in blank blood at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
4.3. Liquid-Liquid Extraction Workflow
The following diagram outlines the core steps of the extraction procedure.
Caption: LLE workflow for this compound from blood.
4.4. Step-by-Step Methodology
-
Sample Aliquoting: Pipette 500 µL of thawed blood sample, calibrator, or QC into a 5 mL glass screw-cap tube.
-
Internal Standard Addition: Add 25 µL of the 100 ng/mL IS working solution to every tube (except for "double blank" samples used to check for interferences).
-
Causality: The IS is added at the beginning to account for any analyte loss during all subsequent extraction, evaporation, and reconstitution steps, as well as to correct for any ion suppression or enhancement (matrix effects) during MS analysis.[5]
-
-
Acidification: Add 50 µL of 1% formic acid in water. Vortex briefly (5 seconds).
-
Causality: This step lowers the sample pH, ensuring the carboxylic acid group on the analyte is protonated and neutral, which is critical for its efficient extraction into the organic solvent.
-
-
Solvent Addition: Add 2.0 mL of ethyl acetate to each tube.
-
Causality: Ethyl acetate is a moderately polar solvent that is immiscible with water. It provides good solubility for the neutral analyte while being effective at separating it from the aqueous blood matrix.
-
-
Extraction/Mixing: Cap the tubes and vortex vigorously for 2 minutes.
-
Causality: This step creates a large surface area between the aqueous and organic phases, facilitating the transfer (partitioning) of the analyte from the blood into the ethyl acetate.
-
-
Phase Separation: Centrifuge the tubes at 3000 x g for 10 minutes.
-
Causality: Centrifugation forces the complete separation of the two immiscible layers (the upper, less dense organic layer and the lower aqueous layer) and pellets any precipitated proteins at the interface, ensuring a clean transfer of the organic phase.
-
-
Collection: Carefully pipette the upper organic layer (~1.8 mL) into a clean 1.5 mL microcentrifuge tube, being careful not to disturb the protein pellet or aqueous layer.
-
Evaporation: Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Causality: This step removes the extraction solvent and concentrates the analyte, increasing the method's sensitivity.
-
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Causality: Reconstituting in the mobile phase ensures compatibility with the LC system and promotes good peak shape during chromatographic analysis.
-
-
Analysis: Transfer the reconstituted sample to an autosampler vial and inject it into the LC-MS/MS system.
Method Validation
A bioanalytical method must be rigorously validated to demonstrate its suitability for the intended purpose.[15] Validation should be performed according to established regulatory guidelines, such as those from the FDA or EMA.[10][16][17][18] The core parameters are outlined below.
Caption: Key parameters for bioanalytical method validation.
5.1. Selectivity and Matrix Effect
-
Selectivity: Assessed by analyzing at least six different blank blood lots to ensure no endogenous interferences are observed at the retention time of the analyte and IS.[14]
-
Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked blank matrix with the response in a pure solution. This ensures that co-eluting matrix components do not suppress or enhance the analyte's signal.
5.2. Calibration Curve and Sensitivity
-
Linearity: Determined by analyzing a calibration curve over at least 6-8 non-zero concentrations. The curve should have a coefficient of determination (r²) ≥ 0.99.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy (within ±20%) and precision (≤20% CV).[8]
5.3. Accuracy and Precision
-
Evaluated by analyzing QC samples at low, medium, and high concentrations in at least five replicates over three separate analytical runs.[19][20]
-
Accuracy: The mean value should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).
Table 1: Example Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) (n=5) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) (n=15) | Inter-Day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 0.1 | 11.2 | +8.5 | 14.8 | +9.1 |
| LQC | 0.3 | 8.9 | +5.4 | 10.5 | +6.2 |
| MQC | 2.5 | 6.5 | -2.1 | 7.8 | -1.5 |
| HQC | 7.5 | 5.8 | -4.3 | 6.9 | -3.8 |
5.4. Recovery and Stability
-
Extraction Recovery: The efficiency of the LLE process is determined by comparing the analyte response of pre-extraction spiked samples to that of post-extraction spiked samples. A high and consistent recovery is desirable. Methods for similar compounds often achieve recoveries above 60%.[7][21]
-
Stability: The stability of the analyte in the blood matrix must be assessed under various conditions, including bench-top (room temperature), long-term storage (-20°C or -80°C), and after multiple freeze-thaw cycles.
Conclusion
The liquid-liquid extraction method detailed in this application note provides a simple, robust, and reliable approach for the quantification of this compound in human blood. The protocol is founded on well-understood chemical principles and is designed for high-throughput environments. When coupled with a validated LC-MS/MS method, this sample preparation workflow enables the generation of accurate and precise data essential for forensic toxicology, clinical research, and pharmacokinetic analysis of synthetic cannabinoid exposure.
References
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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LCGC International. Extraction of Synthetic Cannabinoids Parents and Metabolites (JWH Series) from Urine, Plasma, and Whole Blood Using Supported Liquid Extraction (ISOLUTE? SLE+) in Cartridge and 96-Well Format Prior to LC–MS-MS. [Link]
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U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
Bhatia, R. (2016). USFDA guidelines for bioanalytical method validation. SlideShare. [Link]
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European Medicines Agency. (2019). ICH guideline M10 on bioanalytical method validation. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
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Kneisel, S., Auwärter, V., & Kempf, J. (2012). Analysis of 30 synthetic cannabinoids in serum by liquid chromatography-electrospray ionization tandem mass spectrometry after liquid-liquid extraction. Journal of mass spectrometry : JMS, 47(5), 561–571. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Sriramachandra, G. (2015). Bioanalytical method validation emea. SlideShare. [Link]
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Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
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Biotage. Synthetic Cannabinoids: how to extract them from whole blood?. [Link]
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Adamowicz, P., Zuba, D., & Byrska, B. (2014). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic science international, 233(1-3), 320–327. [Link]
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Biotage. Extraction of synthetic cannabinoids in human whole blood using SLE. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86268508, this compound. [Link]
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Hädener, M., et al. (2019). Analytical methods for the identification of synthetic cannabinoids in biological matrices. In Comprehensive Analytical Chemistry (Vol. 85, pp. 1-52). Elsevier. [Link]
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ResearchGate. (n.d.). Analysis of 30 synthetic cannabinoids in serum by liquid chromatography-electrospray ionization tandem mass spectrometry after liquid-liquid extraction. [Link]
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Coulter, B., et al. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of analytical toxicology, 40(1), 1–12. [Link]
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Annex Publishers. (n.d.). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. [Link]
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ResearchGate. (n.d.). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. [Link]
-
Papaseit, E., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Pharmaceuticals, 14(4), 299. [Link]
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Cambridge Bioscience. (n.d.). This compound metabolite. [Link]
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Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. [Link]
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Winston, D., et al. (2016). Retrospective Analysis of Synthetic Cannabinoid Metabolites in Urine of Individuals Suspected of Driving Impaired. Journal of analytical toxicology, 40(2), 133–139. [Link]
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Fu, S., et al. (2018). Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy. The AAPS journal, 20(3), 59. [Link]
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Application Note: Immunoassay for High-Throughput Screening of UR-144 Metabolites in Urine
Abstract
This document provides a detailed technical guide for the semi-quantitative screening of metabolites of the synthetic cannabinoid UR-144 in human urine using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). As synthetic cannabinoids are extensively metabolized, with the parent compound rarely excreted unchanged, assays targeting the major urinary metabolites are essential for effective toxicological screening.[1][2] This guide elucidates the scientific principles of the competitive immunoassay, provides a comprehensive step-by-step protocol, details methods for data analysis and interpretation, and outlines a robust validation strategy grounded in forensic toxicology standards. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable, high-throughput method for detecting UR-144 and XLR-11 (its fluorinated analog) use.
Introduction: The Challenge of Detecting UR-144
UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a potent synthetic cannabinoid receptor agonist that has been widely encountered in forensic casework.[1][3] Like many synthetic cannabinoids, UR-144 is subject to rapid and extensive Phase I and Phase II metabolism in the body. The parent compound is typically undetectable in urine, making the identification of its metabolites the only viable strategy for confirming exposure through urine analysis.[1][4]
The primary metabolic pathways for UR-144 involve oxidation of the N-pentyl chain, leading to the formation of hydroxylated metabolites (e.g., UR-144 N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites) and, subsequently, the highly prevalent UR-144 N-pentanoic acid metabolite.[5][6][7] Furthermore, the fluorinated analog XLR-11 undergoes oxidative defluorination to form these same UR-144 metabolites, meaning an assay targeting these analytes can simultaneously detect the use of both substances.[4][5][8]
Immunoassays offer a rapid, sensitive, and cost-effective screening solution ideal for high-throughput laboratories.[9][10] This application note focuses on a competitive ELISA format, which provides the necessary sensitivity and specificity for reliable preliminary identification of presumptive positive specimens prior to confirmatory analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Scientific Principle: Competitive Heterogeneous Immunoassay
The assay described is a competitive binding ELISA. This technique is predicated on the competition between the drug metabolite present in the urine sample and a fixed amount of a drug-enzyme conjugate for a limited number of specific antibody binding sites coated onto a microplate well.
The core principle can be summarized as follows:
-
Antibody Immobilization: High-affinity polyclonal or monoclonal antibodies specific to UR-144 metabolites are pre-coated onto the surface of a 96-well microplate.
-
Competitive Binding: The urine sample is added to the well along with an enzyme conjugate (e.g., UR-144 metabolite conjugated to Horseradish Peroxidase - HRP). Any UR-144 metabolites present in the sample (the "free antigen") will compete with the enzyme-labeled antigen for binding to the immobilized antibodies.
-
Inverse Proportionality: The concentration of the drug metabolite in the sample is inversely proportional to the amount of enzyme conjugate that binds to the antibody.
-
High Metabolite Concentration: A large amount of metabolite in the sample will occupy most of the antibody binding sites, leaving few sites for the enzyme conjugate to bind.
-
Low Metabolite Concentration: With little or no metabolite in the sample, the majority of the antibody binding sites will be occupied by the enzyme conjugate.
-
-
Detection: After an incubation period, the unbound reagents are washed away. A chromogenic substrate (e.g., TMB - 3,3’,5,5’-Tetramethylbenzidine) is added. The enzyme (HRP) bound to the plate catalyzes a color-producing reaction.
-
Signal Measurement: The intensity of the color, measured as optical density (OD) using a microplate reader, is inversely proportional to the concentration of UR-144 metabolites in the original sample.[11][12]
Diagram: Competitive ELISA Workflow
Caption: Workflow of the competitive ELISA for UR-144 metabolite detection.
Metabolic Pathway and Assay Cross-Reactivity
A critical performance characteristic of this immunoassay is its ability to detect not just a single metabolite, but a range of structurally related metabolites of both UR-144 and XLR-11. This broad cross-reactivity is a deliberate design feature that increases the window of detection and the overall reliability of the screening assay.
Diagram: UR-144 and XLR-11 Common Metabolic Pathway
Caption: Shared metabolic pathway of UR-144 and XLR-11 leading to key urinary metabolites.
The assay is typically calibrated using the This compound metabolite , as it is a stable and abundant end-product.[5][13] The antibodies generated for the assay, however, also recognize other key metabolites with high affinity.
Table 1: Example Cross-Reactivity Profile Data synthesized from commercially available ELISA kits. Actual percentages are kit-specific.
| Compound | Class | % Cross-Reactivity (Relative to this compound) |
| This compound | Calibrator | 100% |
| UR-144 N-(5-hydroxypentyl) metabolite | Metabolite | 110% |
| UR-144 N-(4-hydroxypentyl) metabolite | Metabolite | 107% |
| A-834735 | Analog | 111% |
| A-796260 | Analog | 88% |
| XLR-11 N-(4-hydroxypentyl) metabolite | Metabolite | 2% |
| UR-144 (Parent) | Parent Drug | < 19% |
| XLR-11 (Parent) | Parent Drug | < 29% |
| JWH-018 N-pentanoic acid | Other SC | < 1% |
| Δ⁹-THC-COOH | Cannabinoid | Not Detected |
Source: Adapted from Randox Laboratories Ltd. product data.[14]
Expert Insight: The high cross-reactivity with the hydroxylated metabolites is crucial. These intermediates can be present in significant concentrations, and their detection contributes to the assay's high sensitivity and efficiency in identifying positive samples.[13] The low reactivity with parent compounds is expected and acceptable, as they are not the primary urinary targets.[13]
Detailed Assay Protocol (96-Well Plate ELISA)
This protocol is a representative example. Users must always refer to the specific instructions provided with their chosen assay kit.
Materials and Reagents
-
UR-144/XLR-11 Metabolite ELISA Kit (containing antibody-coated 96-well plate, drug-enzyme conjugate, TMB substrate, stop solution).[15]
-
Calibrators and Controls (e.g., Negative, Cutoff, Positive).
-
Wash Buffer Concentrate (e.g., 10X PBS with detergent).
-
Precision pipettes and disposable tips.[15]
-
Microplate reader with a 450 nm filter.[15]
-
Deionized water.
-
Absorbent paper.
Reagent Preparation
-
Acclimatization: Allow all kit reagents and urine samples to reach room temperature (20-25°C) for at least 30 minutes before use.
-
Wash Buffer: Prepare the working strength wash buffer by diluting the concentrate as specified by the manufacturer (e.g., 1 part 10X concentrate with 9 parts deionized water).
-
Calibrators and Controls: Prepare calibrators and controls as per the kit instructions. This typically involves reconstituting lyophilized standards with a specified volume of buffer or drug-free urine. For forensic applications, it is recommended to prepare calibrators in a matrix that matches the samples (i.e., certified drug-free urine).[16]
Assay Procedure
-
Plate Setup: Designate wells for blanks, calibrators, quality controls (QCs), and unknown urine samples. It is mandatory to run all calibrators and controls in duplicate or triplicate for every assay run.
-
Sample/Calibrator Addition: Using a fresh pipette tip for each, add 20 µL of each standard, control, or urine sample to its assigned well.[11]
-
Conjugate Addition: Add 100 µL of the drug-enzyme conjugate solution to every well.[11]
-
Incubation 1: Gently tap the plate to mix. Cover the plate and incubate for 60 minutes at room temperature.
-
Washing: After incubation, aspirate or decant the contents of the wells. Wash the wells 3-4 times with 300 µL of working strength wash buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.
-
Causality: This wash step is critical to remove unbound conjugate and interfering substances from the urine matrix. Incomplete washing is a primary cause of high background signal and poor precision.[17]
-
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.
-
Incubation 2: Cover the plate and incubate for 30 minutes at room temperature in the dark. A blue color will develop.
-
Stop Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow. The stop solution (typically a strong acid) halts the enzymatic reaction, ensuring that the endpoint OD is stable.[12]
-
Read Plate: Immediately read the optical density (absorbance) of each well at 450 nm .
Data Analysis and Interpretation
Constructing the Standard Curve
The relationship between concentration and OD in a competitive ELISA is non-linear and produces a sigmoidal curve.[18] Therefore, a specialized curve fit is required for accurate analysis.
-
Calculate Mean OD: Calculate the average OD for each set of replicate calibrators, controls, and samples.
-
Normalize Data (B/B₀): Normalize the OD values by expressing them as a percentage of the zero calibrator (B₀).
-
%B/B₀ = (Mean OD of Standard or Sample / Mean OD of Zero Calibrator) x 100
-
-
Plot the Curve: Plot the %B/B₀ (Y-axis) against the corresponding calibrator concentration (X-axis) using a logarithmic scale for the x-axis.
-
Curve Fitting: Use a four-parameter logistic (4PL) or Logit-Log regression model to fit the curve.[19][20] This is the most accurate model for sigmoidal dose-response curves typical of immunoassays.[20] Linear regression is not appropriate and will lead to inaccurate results, especially at the low and high ends of the curve.[18][21]
Interpreting Sample Results
The primary purpose of this assay is screening, which classifies samples as either "Presumptive Positive" or "Negative" relative to a pre-defined cutoff concentration.
-
Cutoff Calibrator: The kit will include a cutoff calibrator (e.g., 5 ng/mL of this compound).[13]
-
Interpretation:
-
A urine sample with an OD value less than or equal to the mean OD of the cutoff calibrator is considered Presumptive Positive .
-
A urine sample with an OD value greater than the mean OD of the cutoff calibrator is considered Negative .
-
Trustworthiness: All presumptive positive results from an immunoassay screen must be confirmed by a more specific, alternative chemical method, such as GC-MS or LC-MS/MS, before a final positive result is reported.[10] Immunoassays are subject to cross-reactivity and cannot provide definitive structural identification.
Assay Validation: A Self-Validating System
To ensure trustworthiness and scientific integrity, the assay must be validated in the end-user's laboratory according to established forensic toxicology standards, such as the ANSI/ASB Standard 036 .[22][23] The validation plan should establish that the method is fit-for-purpose and define its limitations.
Table 2: Key Validation Parameters for Immunoassay Screening
| Parameter | Purpose & Methodology | Acceptance Criteria (Example) |
| Precision | To assess the repeatability of the assay around the decision point (cutoff).[22] | Analyze controls at 50%, 75%, 125%, and 150% of the cutoff concentration in replicate over multiple runs. The Coefficient of Variation (%CV) should be ≤ 20%. |
| Sensitivity (Cutoff Characterization) | To confirm the assay can reliably distinguish between negative and low positive samples. | Analyze a statistically significant number of confirmed negative and confirmed positive (at/near the cutoff) samples. The assay should correctly classify >95% of samples.[13] |
| Specificity / Cross-Reactivity | To characterize the assay's response to the target metabolites and potential interferents. | Test a panel of structurally related and unrelated compounds at high concentrations (e.g., 1000 ng/mL) to identify any significant cross-reactivity.[13][16] |
| Interference | To assess the impact of endogenous urine components and common adulterants. | Spike potentially interfering substances (e.g., creatinine, pH variations, common OTC drugs) into negative and low positive samples to ensure no significant change in results. |
Source: Based on principles from ANSI/ASB Standard 036.[22][24][25]
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Reagent omission or degradation; incorrect incubation times/temperatures. | Verify all reagents were added in the correct order. Ensure reagents have not expired and were stored correctly. Confirm incubation parameters.[17] |
| High Background | Insufficient washing; contaminated reagents; non-specific binding. | Ensure thorough washing between steps. Use fresh buffers. Increase the number of wash cycles.[17][26] |
| Poor Precision (%CV > 20%) | Inaccurate pipetting; inconsistent timing of reagent addition; temperature gradients across the plate. | Calibrate pipettes. Use a multichannel pipette for reagent addition to minimize timing variance. Avoid stacking plates during incubation.[26] |
| Inconsistent Results | Sample matrix effects; improper sample storage or handling. | Ensure urine samples are centrifuged to remove particulates. Avoid repeated freeze-thaw cycles. |
Conclusion
The competitive ELISA for UR-144 metabolites is a robust and validated method for the high-throughput screening of urine samples. By targeting the common, abundant metabolites of UR-144 and its fluorinated analog XLR-11, the assay provides a wide detection window and high sensitivity. Adherence to a rigorous protocol, proper data analysis using non-linear curve fitting, and a comprehensive validation plan grounded in forensic standards are paramount to achieving reliable and defensible screening results. This immunoassay serves as an indispensable tool in the tiered analytical approach of modern toxicology, efficiently identifying presumptive positive samples for subsequent confirmatory testing.
References
-
ASB Standard 036, First Edition. (2019). Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences Standards Board. [Link]
-
Mohr, A. L., Friscia, M., Papsun, D., Kacinko, S. L., Buzby, J. S., & Logan, B. K. (2014). Enzyme-Linked Immunosorbent Assay (ELISA) for the Detection of Use of the Synthetic Cannabinoid Agonists UR-144 and XLR-11 in Human Urine. Journal of Analytical Toxicology, 38(8), 512–517. [Link]
-
American Academy of Forensic Sciences. (2019). Factsheet for ANSI/ASB Standard 036: Standard Practices for Method Validation in Forensic Toxicology. AAFS. [Link]
-
Mohr, A. L., Friscia, M., Papsun, D., Kacinko, S. L., Buzby, J. S., & Logan, B. K. (2014). Enzyme-linked immunosorbent assay (ELISA) for the detection of use of the synthetic cannabinoid agonists UR-144 and XLR-11 in human urine. Journal of Analytical Toxicology, 38(8), 512-517. [Link]
-
Semantic Scholar. (n.d.). Enzyme-linked immunosorbent assay (ELISA) for the detection of use of the synthetic cannabinoid agonists UR-144 and XLR-11 in human urine. [Link]
-
ASB. (n.d.). Standard for Identification Criteria in Forensic Toxicology. [Link]
-
Ask this paper. (2020). ANSI-ASB-Standard-036 for Method-Validation in Forensic-Toxicology Has Replaced SWGTOX's-Version. [Link]
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Boster Biological Technology. (2024). How to Generate an ELISA Standard Curve. [Link]
-
LeBeau, M. A. (2020). ANSI/ASB Standard 036 for Method Validation in Forensic Toxicology Has Replaced SWGTOX's Version. Journal of Analytical Toxicology, 44(5), 414. [Link]
-
Huestis, M. A., et al. (2014). Validation of an ELISA Synthetic Cannabinoids Urine Assay. Journal of Analytical Toxicology, 38(8), 512-517. [Link]
-
Ciolino, L. A. (2015). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]
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Beta LifeScience. (2025). How to Build a Competitive ELISA Standard Curve?[Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]
-
Tulip Biolabs, Inc. (n.d.). UR-144/XLR-11 (K2/Spice) Synthetic Cannabinoids ELISA Kit Datasheet. [Link]
-
Cloud-Clone Corp. (2015). Fitting of Standard Curve of Competitive Inhibition ELISA. [Link]
-
Adamowicz, P., & Zuba, D. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 233(1-3), 267-273. [Link]
-
Neogen Corporation. (n.d.). Synthetic Cannabinoids (UR-144/XLR-11) Forensic ELISA Kit. [Link]
-
PBL Assay Science. (n.d.). ELISA Data Analysis With Four-Parameter Curve Fit. [Link]
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Pyxis Laboratories. (2018). Detecting Synthetic Cannabinoids by Immunoassay. [Link]
-
Springer. (n.d.). Target Analysis of Synthetic Cannabinoids in Blood and Urine. [Link]
-
Agilent Technologies. (n.d.). Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. [Link]
-
Hutter, M., et al. (2013). First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry. Clinical Chemistry, 59(12), 1745-1754. [Link]
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Hycult Biotech. (n.d.). Troubleshooting ELISA. [Link]
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Vandeven, N., et al. (2013). Detection of Synthetic Cannabinoids in Oral Fluid Using ELISA and LC–MS-MS. Journal of Analytical Toxicology, 37(8), 518-523. [Link]
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DEA Diversion Control Division. (n.d.). UR-144 (KM-X1) and XLR11 (5-F-UR-144). [Link]
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Hutter, M., et al. (2013). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. Clinical Chemistry, 59(12), 1745-1754. [Link]
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The Center for Forensic Science Research & Education. (2025). NPS Discovery — New Drug Monograph: Despentyl-UR-144. [Link]
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ResearchGate. (2025). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. [Link]
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Huestis, M. A., et al. (2015). Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens. Journal of Analytical Toxicology, 39(8), 616-624. [Link]
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Randox Laboratories Ltd. (n.d.). ELISA Solutions Brochure. [Link]
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Maxanim. (n.d.). Synthetic Cannabinoids (UR-144/XLR-11) Forensic ELISA Kit. [Link]
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Application Notes and Protocols for the Quantification of UR-144 N-pentanoic acid using a d5-Labeled Internal Standard by LC-MS/MS
Abstract
This document provides a comprehensive guide for the quantitative analysis of UR-144 N-pentanoic acid, a major metabolite of the synthetic cannabinoid UR-144, in biological matrices. We present detailed protocols for sample preparation from human urine and plasma, utilizing this compound-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure maximum accuracy and precision. The methodologies described are grounded in established principles of bioanalytical chemistry and adhere to regulatory expectations for method validation, such as those outlined by the U.S. Food and Drug Administration (FDA). This guide is intended for researchers, forensic toxicologists, and drug development professionals requiring a robust and reliable LC-MS/MS method for the detection and quantification of this key analyte.
Introduction: The Analytical Challenge of Synthetic Cannabinoids
Synthetic cannabinoids (SCs) represent a large and ever-evolving class of new psychoactive substances (NPS). Originally developed for therapeutic research, they have been widely diverted for illicit use, posing significant public health and forensic challenges.[1] UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is a potent synthetic cannabinoid that has been detected in numerous herbal blends.[2][3] Following consumption, UR-144 is extensively metabolized in the body.[4] The parent compound is often present at very low or undetectable concentrations in biological samples, particularly urine, making the detection of its metabolites crucial for confirming exposure.[2][4]
One of the major phase I metabolites is this compound, formed by carboxylation of the pentyl side chain.[5][6][7][8] Accurate quantification of this metabolite is essential for toxicological investigations and pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.[9][10][11]
To overcome the inherent variability in sample preparation and potential matrix effects during LC-MS/MS analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[12][13][14][15] A SIL-IS, such as this compound-d5, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (deuterium in this case).[12][14] It co-elutes with the analyte and experiences similar extraction recovery and ionization suppression or enhancement, thereby providing a reliable basis for accurate quantification.[13][15][16]
This application note details validated methods for the extraction and analysis of this compound from urine and plasma using this compound-d5 as the internal standard.
Metabolic Pathway of UR-144
The biotransformation of UR-144 primarily involves oxidative metabolism. One of the key pathways is the oxidation of the N-pentyl side chain, leading to the formation of hydroxylated metabolites and ultimately the this compound metabolite. This carboxylation is a common metabolic route for many synthetic cannabinoids with an N-alkyl chain.[7]
Caption: Analytical workflow incorporating a stable isotope-labeled internal standard.
Materials and Reagents
-
Standards:
-
Reagents: Ammonium hydroxide, β-glucuronidase (for urine analysis).
-
Biological Matrix: Drug-free human urine and K2-EDTA plasma.
-
Sample Preparation Consumables:
-
Instrumentation:
-
Liquid Chromatograph (LC) system capable of gradient elution.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the certified reference standards of the analyte and internal standard in methanol to create individual 1 mg/mL stock solutions.
-
Intermediate Stock Solutions: Prepare intermediate stock solutions of both the analyte and internal standard by diluting the primary stocks with methanol.
-
Working Standard Solutions (for Calibration Curve): Prepare a series of working standard solutions by serially diluting the analyte intermediate stock with 50:50 methanol:water. These will be used to spike into the blank biological matrix to create calibrators.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound-d5 at a fixed concentration (e.g., 50 ng/mL) in methanol. This solution will be added to all samples, calibrators, and quality controls.
Protocol 1: Solid Phase Extraction (SPE) from Human Urine
This protocol is adapted from established methods for synthetic cannabinoid metabolites. [1][9][18]
-
Sample Pre-treatment (Hydrolysis):
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash with 3 mL of a methanol/water mixture (e.g., 25:75 v/v) to remove polar interferences. [18] * Dry the cartridge under high vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analyte and internal standard with 3 mL of ethyl acetate. [18]6. Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to mix.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Supported Liquid Extraction (SLE) from Human Plasma
This protocol offers a high-throughput alternative to traditional liquid-liquid extraction, eliminating issues like emulsion formation. [20][21][22]
-
Sample Pre-treatment:
-
To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the IS Working Solution.
-
Add 100 µL of 1% aqueous formic acid and vortex to mix. This step helps to disrupt protein binding. [20][21]2. SLE Plate/Column Loading:
-
Load the 250 µL of pre-treated plasma onto the SLE sorbent.
-
Apply a brief pulse of vacuum or positive pressure to initiate flow and allow the sample to absorb for 5 minutes. [20][21]3. Elution:
-
Dispense 500 µL of an appropriate elution solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture) onto the sorbent and wait 5 minutes. [20] * Apply a second aliquot of 500 µL of the elution solvent, wait another 5 minutes, and then apply a final pulse of vacuum/pressure to collect the entire eluate. [20][21]4. Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase. Vortex to mix.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrument Parameters
The following are typical starting parameters and should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 or similar reversed-phase column (e.g., Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm) [20] |
| Mobile Phase A | 0.1% Formic Acid in Water [20] |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile [20] |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate. |
| Flow Rate | 0.4 - 0.5 mL/min [20] |
| Injection Volume | 5 µL |
| Column Temp. | 35 - 40 °C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | ~3.0 kV [23] |
| Desolvation Temp. | ~500 - 550 °C [23] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | (To be optimized by infusing standards) |
| This compound | Precursor Ion (Q1) → Product Ion (Q3) |
| UR-144 N-p. acid-d5 | Precursor Ion (Q1) → Product Ion (Q3) |
Note: Specific MRM transitions (precursor and product ions) and collision energies must be determined empirically by infusing the pure analytical standards into the mass spectrometer.
Bioanalytical Method Validation
A full method validation should be performed according to regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry". [24][25]The International Council for Harmonisation (ICH) M10 guideline is also a key reference. [26][27] Key Validation Parameters Summary:
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. [28] |
| Calibration Curve | Demonstrate the relationship between instrument response and known concentrations. | At least 6-8 non-zero calibrators. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). [28] |
| Accuracy & Precision | Determine the closeness of measured values to the true value and the reproducibility of measurements. | Measured at LLOQ, Low, Mid, and High QC levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). [28] |
| Recovery | Assess the efficiency of the extraction process. | Consistent, precise, and reproducible. Not required to be 100%, but consistency is key. [28] |
| Matrix Effect | Evaluate the ion suppression or enhancement from the biological matrix. | The IS-normalized matrix factor should be consistent across different lots of matrix with a %CV ≤15%. |
| Stability | Ensure the analyte is stable under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term). | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Conclusion
The methods detailed in this application note provide a robust and reliable framework for the accurate quantification of this compound in urine and plasma. The incorporation of the stable isotope-labeled internal standard, this compound-d5, is fundamental to the success of the assay, ensuring high-quality data that can withstand scientific and regulatory scrutiny. By following these protocols and adhering to established bioanalytical validation guidelines, laboratories can confidently implement this method for forensic toxicology, clinical research, and other drug monitoring applications.
References
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Solid-phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry Method for the Qualitative Analysis of 61 Synthetic Cannabinoid Metabolites in Urine. Drug Testing and Analysis. Available at: [Link]
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Determination of cannabinoids in plasma using salting-out-assisted liquid-liquid extraction followed by LC-MS/MS analysis. Biomedical Chromatography. Available at: [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]
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Extraction of THC and Metabolites from Plasma Using ISOLUTE SLE+ Columns and 96-Well Plates with LC–MS-MS Analysis. LCGC International. Available at: [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ResearchGate. Available at: [Link]
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Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. Available at: [Link]
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Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]
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Extraction of THC and Metabolites from Plasma Using ISOLUTE SLE+ Columns and (96-well Plates with LC–MS–MS Analysis. LCGC International. Available at: [Link]
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USFDA guidelines for bioanalytical method validation. SlideShare. Available at: [Link]
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Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]
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Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. Available at: [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at: [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]
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Extraction of THC and metabolites from Urine and Plasma using Supported Liquid Extraction (SLE) prior to LC-MS/MS Analysis. Biotage. Available at: [Link]
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Determination of cannabinoids in plasma using salting-out assisted liquid-liquid extraction followed by LC-MS/MS analysis. ResearchGate. Available at: [Link]
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The Value of Deuterated Internal Standards. KCAS Bio. Available at: [Link]
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Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. MDPI. Available at: [Link]
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Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers. Available at: [Link]
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A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. Available at: [Link]
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Rapid Simultaneous Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. LCGC International. Available at: [Link]
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An evaluation of commercially available solid phase extraction cartridges for the isolation of synthetic cannabinoid metabolites from urine. OpenBU. Available at: [Link]
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Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. National Institutes of Health. Available at: [Link]
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Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. ResearchGate. Available at: [Link]
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LC–MS-MS Analysis of Synthetic and Natural Cannabinoids Developing an MS Screening Method for Drugs of Abuse Analyzing VOCs in. Spectroscopy Online. Available at: [Link]
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Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs. National Institutes of Health. Available at: [Link]
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Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. MDPI. Available at: [Link]
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An evaluation of commercially available solid phase extraction cartridges for the isolation of synthetic cannabinoid metabolites. OpenBU. Available at: [Link]
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Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. OPUS at UTS. Available at: [Link]
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Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International. Available at: [Link]
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A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Oxford Academic. Available at: [Link]
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Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework using Archived High Resolution Mass Spect. Journal of Analytical Toxicology. Available at: [Link]
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Application Note: Robust and Reliable GC-MS Analysis of UR-144 N-Pentanoic Acid Through Optimized Silylation Derivatization
Abstract
This application note presents a detailed and robust protocol for the derivatization of UR-144 N-pentanoic acid, a principal metabolite of the synthetic cannabinoid UR-144, for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar carboxylic acid functional group, direct GC-MS analysis of this metabolite is challenging, leading to poor chromatographic peak shape, low sensitivity, and potential thermal degradation. The described method utilizes N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the polar analyte into its more volatile and thermally stable trimethylsilyl (TMS) ester. This guide provides a comprehensive, step-by-step protocol, explains the chemical rationale behind the derivatization strategy, and offers optimized GC-MS parameters for the successful identification and quantification of this compound in research and forensic settings.
Introduction: The Analytical Imperative for Derivatization
UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is a potent synthetic cannabinoid that has been identified in numerous forensic cases.[1][2] Its metabolism in the human body leads to various phase I metabolites, including this compound, which is formed through carboxylation of the N-alkyl chain.[1][3] The presence of this metabolite in biological samples, such as urine, is a key indicator of UR-144 ingestion.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique in forensic toxicology due to its high chromatographic resolution and definitive mass spectral identification capabilities.[4][5] However, the successful analysis of polar and non-volatile compounds like this compound by GC-MS is contingent upon a crucial sample preparation step: derivatization.[6]
The carboxylic acid moiety (-COOH) in the this compound molecule imparts high polarity and the capacity for hydrogen bonding. These characteristics result in:
-
Low Volatility: The compound does not readily vaporize in the hot GC inlet, leading to poor transfer onto the analytical column.
-
Poor Thermal Stability: At the high temperatures of the GC inlet (often ≥250 °C), the carboxylic acid group can undergo decarboxylation, leading to analytical inaccuracies.[4]
-
Adverse Chromatographic Interactions: The polar nature of the analyte can lead to interactions with active sites in the GC system, resulting in broad, tailing peaks and poor resolution.
To circumvent these issues, chemical derivatization is employed to mask the polar functional group.[6] Silylation is the most common and effective derivatization technique for compounds containing active hydrogens, such as those in carboxylic acids.[7] This process replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, thereby increasing the analyte's volatility and thermal stability, making it amenable to GC-MS analysis.[7]
This application note details an optimized silylation protocol using MSTFA, a highly effective and widely used silylating agent that produces volatile by-products, minimizing interference with the analyte of interest.[8]
Experimental Workflow Overview
The overall analytical process, from sample preparation to data acquisition, is outlined below. This workflow is designed to ensure complete derivatization and robust, reproducible results.
Figure 1: General workflow for the silylation and GC-MS analysis of this compound.
Detailed Protocols
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound standard | Analytical Standard | Cayman Chemical | |
| This compound-d5 | Analytical Standard | Cayman Chemical | For use as an internal standard (ISTD)[9] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Derivatization Grade | Sigma-Aldrich, Thermo Fisher Scientific | Store in a desiccator to prevent moisture contamination. |
| Acetonitrile | Anhydrous, GC Grade | Various | Must be anhydrous to prevent reaction with MSTFA.[10] |
| Pyridine | Anhydrous, GC Grade | Various | Optional catalyst, though often not necessary with MSTFA. |
| GC Vials (2 mL) with Inserts | Certified Clean | Agilent, Waters | |
| Micropipettes and Tips | Calibrated | ||
| Heating Block or Oven | Capable of maintaining 70 ± 2 °C. | ||
| Vortex Mixer |
3.2. Silylation Derivatization Protocol
This protocol is designed for a standard solution or a previously extracted and dried-down biological sample.
-
Sample Preparation:
-
Ensure the sample containing this compound is completely dry. If the sample was in an aqueous or volatile organic solvent, evaporate it to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Moisture is critical to avoid as silylating reagents will preferentially react with water.[8]
-
To the dried residue in a 2 mL GC vial, add a known amount of internal standard (e.g., 50 µL of a 1 µg/mL solution of this compound-d5 in anhydrous acetonitrile).
-
Add 50 µL of anhydrous acetonitrile to the vial to dissolve the analyte and internal standard.
-
-
Derivatization Reaction:
-
Add 50 µL of MSTFA to the vial. The ratio of derivatizing agent to solvent is a key parameter for achieving high silylation efficiency.[11]
-
Immediately cap the vial tightly to prevent the ingress of atmospheric moisture and the loss of volatile reagent.
-
Vortex the mixture for 10-15 seconds to ensure homogeneity.
-
Place the vial in a heating block or oven set to 70°C for 20 minutes. Heating accelerates the reaction to completion.[3][10]
-
-
Final Step:
-
After incubation, remove the vial and allow it to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system. It is recommended to analyze the derivatized sample within 24 hours for best results.
-
GC-MS Analysis Parameters
The following parameters have been found to be effective for the analysis of silylated this compound and other synthetic cannabinoid metabolites.[12] Optimization may be required depending on the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| GC System | Agilent Intuvo 9000 GC or equivalent | Provides excellent retention time stability. |
| Column | HP-5MS UI (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column ideal for separating a wide range of drug metabolites.[12] |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace-level analysis. |
| Inlet Temperature | 260 °C | Ensures rapid volatilization of the derivatized analyte without causing thermal degradation.[12] |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | A typical flow rate for this column dimension.[12] |
| Oven Program | - Initial Temp: 70 °C, hold for 2 min- Ramp 1: 30 °C/min to 190 °C- Ramp 2: 5 °C/min to 290 °C, hold for 10 min | This temperature program allows for the separation of the target analyte from potential matrix interferences and ensures it elutes with a good peak shape.[12] |
| Mass Spectrometer | ||
| MS System | Agilent 5977B MSD or equivalent | Provides sensitive and reliable mass analysis. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, producing reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | A standard source temperature that balances ionization efficiency and minimizes source contamination.[12] |
| Quadrupole Temp. | 150 °C | Ensures consistent mass filtering.[12] |
| Transfer Line Temp. | 320 °C | Prevents condensation of the analyte as it transfers from the GC to the MS.[12] |
| Acquisition Mode | Full Scan (e.g., m/z 40-550) and/or Selected Ion Monitoring (SIM) | Full scan is used for identification, while SIM provides higher sensitivity for quantification. |
Expected Results and Discussion
5.1. The Chemistry of Silylation
The derivatization of this compound with MSTFA proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the silicon atom of the MSTFA molecule. This results in the displacement of the N-methyltrifluoroacetamide leaving group and the formation of a stable trimethylsilyl ester.
Figure 2: Silylation of this compound with MSTFA.
The resulting TMS ester is significantly less polar and more volatile than the parent carboxylic acid, allowing it to be efficiently chromatographed and detected by GC-MS.
5.2. Data Interpretation
Upon successful derivatization and analysis, the total ion chromatogram (TIC) will show a sharp, symmetrical peak for the TMS-derivatized this compound. The mass spectrum of this derivative will exhibit a characteristic molecular ion (M+) and fragmentation pattern that can be used for definitive identification. The molecular weight of this compound is 341.5 g/mol . The addition of a TMS group (-Si(CH₃)₃) replaces a proton, increasing the molecular weight by 72.1 g/mol . Therefore, the silylated derivative will have a molecular weight of approximately 413.6 g/mol . The mass spectrum should be checked for the presence of the molecular ion and key fragment ions to confirm the identity of the analyte.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No or Low Analyte Peak | Incomplete derivatization due to moisture. | Ensure all reagents, solvents, and glassware are anhydrous. Dry sample completely. |
| Insufficient reaction time or temperature. | Increase incubation time to 30 minutes or temperature to 80°C. | |
| Analyte degradation. | Ensure sample is not overheated during the drying step. Check GC inlet temperature. | |
| Broad or Tailing Peak | Active sites in the GC system. | Use a high-quality, inert column (e.g., HP-5MS UI). Ensure the inlet liner is clean and deactivated. |
| Incomplete derivatization. | Re-optimize the derivatization protocol (reagent volume, temperature, time). | |
| Extra Peaks in Chromatogram | Contaminated solvent or reagent. | Use high-purity, GC-grade solvents and fresh derivatization reagent. |
| Sample matrix interference. | Improve sample clean-up prior to the derivatization step. |
Conclusion
The protocol described in this application note provides a reliable and robust method for the derivatization of this compound for GC-MS analysis. By converting the polar carboxylic acid to its TMS ester using MSTFA, the challenges of low volatility and thermal instability are effectively overcome. This allows for the generation of high-quality chromatographic data with sharp, symmetrical peaks, enabling sensitive and accurate detection and quantification. This method is directly applicable to forensic toxicology, clinical research, and drug metabolism studies involving UR-144 and related synthetic cannabinoids.
References
-
UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. (2013). PubMed. Retrieved from [Link]
-
Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. (2013). Oxford Academic. Retrieved from [Link]
-
Appendix G - Derivatization in GC MS. (n.d.). Scribd. Retrieved from [Link]
-
A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. (2020). Cannabis Science and Technology. Retrieved from [Link]
-
Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021). PubMed Central. Retrieved from [Link]
-
Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. (2024). MDPI. Retrieved from [Link]
-
Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. (2023). Brazilian Journal of Analytical Chemistry. Retrieved from [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2021). Retrieved from [Link]
-
Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. (2015). ResearchGate. Retrieved from [Link]
-
Synthetic Cannabinoid Analysis with GC-MS. (2014). ResearchGate. Retrieved from [Link]
-
Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. (n.d.). Marshall University. Retrieved from [Link]
-
UR-144 Degradant N-pentanoic acid metabolite. (n.d.). Bertin Technologies. Retrieved from [Link]
-
Identification of Eight Synthetic Cannabinoids, Including 5F-AKB48 in Seized Herbal Products Using DART-TO. (n.d.). SciSpace. Retrieved from [Link]
Sources
- 1. Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. cannabissciencetech.com [cannabissciencetech.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. caymanchem.com [caymanchem.com]
- 10. scribd.com [scribd.com]
- 11. mdpi.com [mdpi.com]
- 12. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of UR-144 N-pentanoic acid in Human Hair using LC-MS/MS
An Application Note for Forensic and Research Professionals
Abstract
This application note provides a detailed, field-proven methodology for the sensitive and selective detection of UR-144 N-pentanoic acid, a key metabolite of the synthetic cannabinoid UR-144 (and its 5-fluoro analog, XLR-11), in human hair samples. Hair analysis offers a unique advantage by providing a long-term retrospective window of drug exposure. The detection of drug metabolites is crucial as it serves as definitive proof of ingestion, effectively ruling out the possibility of external contamination.[1][2] This protocol employs a robust sample preparation procedure involving hair decontamination and pulverization, followed by methanolic extraction and analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard ensures accuracy and precision, making this method suitable for forensic toxicology, clinical research, and drug development applications.
Introduction: The Significance of Metabolite Detection in Hair
Synthetic cannabinoids (SCs) represent a large and structurally diverse class of new psychoactive substances (NPS). One such SC, UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone), is a potent agonist that preferentially binds to the peripheral CB2 receptor.[3] Following ingestion, UR-144 undergoes extensive phase I metabolism, with one of the primary metabolic pathways being the oxidation of the N-pentyl side chain to form this compound.[3][4] This carboxylic acid metabolite is a crucial biomarker for confirming the consumption of UR-144 or its widely abused fluorinated analog, XLR-11.[1]
Hair is a valuable matrix in forensic toxicology, capable of providing a historical record of drug use spanning weeks to months.[1][5] While parent drugs can be deposited in hair through sweat, sebum, and external contamination, the presence of metabolites like this compound is considered conclusive evidence of drug uptake and systemic exposure.[1] This protocol outlines a validated approach for the quantitative analysis of this key metabolite, ensuring reliable and defensible results.
Principle of the Method
The analytical workflow is designed for maximum recovery and sensitivity. The core principle involves three main stages:
-
Sample Preparation: Hair strands are first decontaminated to remove external impurities. The washed hair is then pulverized to increase the surface area for efficient extraction. The target analyte and a deuterated internal standard are extracted from the hair matrix using methanol under ultrasonication.
-
Chromatographic Separation: The extracted analytes are separated from matrix components using reverse-phase liquid chromatography (LC).
-
Mass Spectrometric Detection: The separated compounds are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to its co-eluting stable isotope-labeled internal standard.
Figure 1. Overall experimental workflow.
Materials, Reagents, and Equipment
Standards and Reagents
-
This compound (≥98% purity), Cayman Chemical or equivalent.[3]
-
This compound-d5 (≥99% deuterated forms), Cayman Chemical or equivalent.[6]
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Ammonium Formate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Diethyl Ether (ACS Grade)
-
Drug-free human hair (for calibration and controls)
Equipment and Consumables
-
LC-MS/MS System (e.g., Agilent, Sciex, Thermo Fisher, Waters)
-
Analytical Balance
-
Ball Mill or Scissors for hair pulverization/cutting.[7]
-
Ultrasonic Bath
-
Centrifuge
-
Nitrogen Evaporator
-
Vortex Mixer
-
Micropipettes
-
1.5 mL and 2.0 mL microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
LC vials
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (100 µg/mL): Dissolve 1 mg of this compound-d5 in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 pg/µL): Prepare a working solution of the IS in methanol. This will be added to every sample (calibrator, QC, and unknown) before extraction.
Sample Preparation Protocol
This protocol is adapted from established methods for synthetic cannabinoid analysis in hair.[1][8]
-
Decontamination: Place approximately 20 mg of hair in a glass tube. Wash the sample sequentially with 2 mL of methanol, vortex for 2 min, and discard the solvent. Repeat this step. Then, wash twice with 2 mL of diethyl ether in the same manner.[8]
-
Causality: This step is critical to remove external contaminants, such as drug residues from smoke or direct contact, ensuring that the final result reflects actual ingestion.
-
-
Drying and Pulverization: Allow the washed hair to air dry completely. Cut the hair into small segments (<1-2 mm) or pulverize using a ball mill.[7]
-
Causality: Increasing the surface area of the hair matrix is essential for achieving efficient and reproducible extraction of the analytes from within the keratin structure.
-
-
Extraction: a. Weigh 10 mg of the prepared hair into a 2 mL microcentrifuge tube. b. Add 10 µL of the IS working solution (100 pg/µL) to each tube. c. Add 1 mL of methanol. d. Tightly cap the tube and vortex for 30 seconds. e. Sonicate in an ultrasonic bath for 2 hours at 40°C.
-
Causality: Methanol is an effective solvent for extracting a wide range of synthetic cannabinoids and their metabolites from the hair matrix. Ultrasonication provides energy to disrupt the matrix and facilitate solvent penetration.
-
-
Purification and Concentration: a. Centrifuge the tubes at 13,000 x g for 10 minutes. b. Carefully transfer the supernatant to a clean tube. c. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. d. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid). e. Vortex for 30 seconds, then filter or centrifuge again before transferring to an LC vial for analysis.
LC-MS/MS Instrumental Analysis
The following parameters provide a starting point and should be optimized for the specific instrument used.
| LC Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, <3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 2 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile/Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 40% B, ramp to 95% B over 8 min, hold, and re-equilibrate |
| Injection Volume | 5-10 µL |
| Column Temp. | 40°C |
| MS Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | ~3.0 kV |
| Source Temp. | ~150°C |
| Desolvation Temp. | ~500°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Recommended starting parameters for LC-MS/MS analysis.
MRM Transitions
The precursor ion for both the analyte and internal standard will be the protonated molecule [M+H]+. Product ions are generated from the fragmentation of the precursor. The most intense transition is used for quantification, and a second transition is used as a qualifier for identity confirmation.
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) |
| This compound | 342.2 | 144.1 | 128.1 |
| This compound-d5 | 347.2 | 144.1 | 128.1 |
Table 2: Proposed MRM transitions for target analytes. Note: The fragmentation of the pentanoic acid side chain is less likely to be the most stable and abundant fragment. The product ions 144.1 and 128.1 are characteristic fragments of the indole-3-yl-methanone core after cleavage of the cyclopropyl group, which is a common fragmentation pathway for this class of compounds and would be conserved between the analyte and its side-chain labeled internal standard.
Figure 2. Metabolic pathway of UR-144.
Method Validation
For the method to be considered trustworthy and fit for purpose, it must be validated according to established guidelines, such as those from the ANSI/ASB Standard 036 for Method Validation in Forensic Toxicology.[9][10]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity | Ability to differentiate the analyte from other substances. | No interfering peaks at the analyte's retention time in blank matrix samples. |
| Linearity & Range | The range over which the response is proportional to concentration. | R² > 0.99 for the calibration curve. |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Signal-to-Noise ratio ≥ 3. |
| Limit of Quantification (LOQ) | The lowest concentration that can be accurately quantified. | S/N ≥ 10; Precision (%CV) ≤ 20%; Accuracy (%Bias) within ±20%. A typical LOQ for this type of analysis is in the low pg/mg range (e.g., 0.2-2 pg/mg).[1] |
| Precision (Intra/Inter-assay) | Closeness of replicate measurements. | %CV ≤ 15% at low, mid, and high QC levels. |
| Accuracy (Bias) | Closeness of the measured value to the true value. | %Bias within ±15% at low, mid, and high QC levels. |
| Matrix Effect | Ion suppression or enhancement from co-eluting matrix components. | Should be assessed and minimized. The use of a co-eluting deuterated IS largely corrects for this effect. |
| Extraction Recovery | Efficiency of the extraction process. | Should be consistent and reproducible across the concentration range. |
Table 3: Key validation parameters and typical acceptance criteria for forensic methods.
References
-
Park, M., Kim, J., Lee, J., & Lee, S. (2015). Determination of XLR-11 and its metabolites in hair by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 114, 110-115. [Link]
-
Salomone, A., Luciano, C., Di Corcia, D., Gerace, E., & Vincenti, M. (2013). Hair analysis as a tool to evaluate the prevalence of synthetic cannabinoids in different populations of drug consumers. Drug Testing and Analysis, 6(1-2), 126-134. [Link]
-
ANSI/ASB Standard 036, First Edition 2019. Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences Standards Board.[Link]
-
Stocchero, G. (2024). Hair analysis in a snip with simplified sample preparation. Wiley Analytical Science.[Link]
-
FRITSCH. Sample Preparation for Drug testing via Hair Analysis. Chromatography Today.[Link]
-
Society of Hair Testing. (2016). Society of Hair Testing guidelines for drug testing in hair. [Link]
-
Gampfer, T. M., & Hupp, M. (2014). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. Journal of Analytical Toxicology, 38(8), 526-536. [Link]
-
Fan, Y., Zong, X., Liu, J., et al. (2021). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive. Journal of Pharmaceutical and Biomedical Analysis, 193, 113723. [Link]
Sources
- 1. Determination of XLR-11 and its metabolites in hair by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hair analysis as a tool to evaluate the prevalence of synthetic cannabinoids in different populations of drug consumers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. x-pertise.com [x-pertise.com]
- 6. caymanchem.com [caymanchem.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. aafs.org [aafs.org]
- 10. Standard Practices for Method Validation in Forensic Toxicology | American Academy of Forensic Sciences [aafs.org]
A Validated Protocol for the Enzymatic Hydrolysis of UR-144 N-Pentanoic Acid Glucuronide in Human Urine for LC-MS/MS Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This application note provides a comprehensive, scientifically-grounded protocol for the hydrolysis of UR-144 N-pentanoic acid glucuronide in human urine samples. UR-144, a potent synthetic cannabinoid, is extensively metabolized, with its carboxylated metabolites, such as the N-pentanoic acid derivative, being primary targets for urinary analysis.[1][2] Due to the body's metabolic processes, these metabolites are predominantly excreted as glucuronide conjugates to enhance their water solubility.[2] Direct analysis of these conjugates is often challenging; therefore, a hydrolysis step is crucial to cleave the glucuronic acid moiety, enabling sensitive and accurate detection of the target metabolite via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide details an optimized enzymatic hydrolysis procedure, explains the scientific rationale behind each step, and offers a framework for method validation to ensure data integrity and reliability in forensic, clinical, and research settings.
Scientific Principles of Glucuronide Hydrolysis
The accurate quantification of drug metabolites from urine is fundamental to toxicology and pharmacokinetic studies. For many compounds, including synthetic cannabinoids like UR-144, a significant portion is excreted after undergoing Phase II metabolism, where a glucuronic acid molecule is attached to the metabolite.[3] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), creates a more polar, water-soluble compound that is easily eliminated from the body.[4]
1.1. The Enzymatic Reaction
To analyze the primary metabolite, this glucuronic acid conjugate must be cleaved. While chemical hydrolysis (acid or base) can achieve this, it is often harsh and can lead to the degradation of the target analyte.[5] Enzymatic hydrolysis using β-glucuronidase is the preferred method as it offers high specificity and milder reaction conditions, preserving the integrity of the metabolite.[6] The enzyme catalyzes the cleavage of the β-D-glucuronic acid residue from the aglycone (the drug metabolite), as depicted below.
Figure 1: General enzymatic hydrolysis reaction.
1.2. Critical Parameters and Their Scientific Rationale
Optimizing the hydrolysis reaction is critical for achieving complete and reproducible cleavage. Several factors must be carefully controlled.[6]
-
Enzyme Source and Purity: β-glucuronidase enzymes are available from various sources, including bacteria (E. coli), mollusks (Helix pomatia, Abalone), and recombinant systems.[7][8] Recombinant enzymes are often preferred as they provide higher purity, batch-to-batch consistency, and greater efficiency, allowing for shorter incubation times and lower required temperatures.[7] The choice of enzyme can be critical as some exhibit substrate bias, meaning their efficiency varies with different glucuronide structures.[7]
-
pH and Buffer System: Like all enzymes, β-glucuronidase has an optimal pH range for activity. For most commercial enzymes, this range is typically between pH 4.0 and 6.8.[8][9] Operating outside this range can drastically reduce enzyme efficiency. A buffer, such as acetate or phosphate, is essential to maintain a stable pH throughout the incubation, as the urine matrix itself can have a variable pH.
-
Temperature and Incubation Time: The reaction rate increases with temperature up to an optimum, after which the enzyme begins to denature. Typical incubation temperatures range from 37°C to 65°C.[8][9] The required time depends on the temperature, enzyme concentration, and the specific metabolite. While higher temperatures can shorten incubation times, they also increase the risk of analyte degradation.[5] An overnight incubation at a moderate temperature (e.g., 37°C) is often a reliable starting point.[9][10]
-
Enzyme Concentration: The rate of hydrolysis is directly proportional to the enzyme concentration. The activity of β-glucuronidase is measured in "Fishman units." A sufficient concentration must be used to ensure the reaction goes to completion within the desired timeframe. However, using an excessive amount of enzyme is not cost-effective and can introduce unnecessary protein into the sample, complicating subsequent cleanup steps.
Materials and Reagents
| Item | Description |
| Standards & Controls | This compound certified reference material.[11] |
| This compound-d5 (or other stable isotope-labeled internal standard). | |
| UR-144 N-(5-hydroxypentyl) β-D-Glucuronide (for hydrolysis efficiency control).[12] | |
| Certified drug-free human urine. | |
| Enzymes & Buffers | Recombinant β-glucuronidase (e.g., from E. coli). |
| 0.1 M Sodium Acetate Buffer (pH 5.0) or 2 M Sodium Phosphate Buffer (pH 6.8).[9][10] | |
| Solvents & Reagents | LC-MS grade Methanol, Acetonitrile, and Water. |
| LC-MS grade Formic Acid or Acetic Acid. | |
| Solid-Phase Extraction (SPE) Cartridges (e.g., mixed-mode cation exchange). | |
| Equipment | Calibrated pipettes, vortex mixer, centrifuge. |
| Incubator or heating block. | |
| SPE manifold, sample evaporator (e.g., nitrogen stream). | |
| LC-MS/MS system with ESI source.[1][2] |
Experimental Protocol: Step-by-Step Methodology
This protocol is designed to be a robust starting point. For routine implementation, it must be fully validated according to laboratory-specific standard operating procedures and regulatory guidelines.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [discover.restek.com]
- 4. Enzymatic analysis of glucuronidation of synthetic cannabinoid 1-naphthyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate (FDU-PB-22) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
- 7. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault [mdpi.com]
- 8. norlab.com [norlab.com]
- 9. Optimization of recombinant β-glucuronidase hydrolysis and quantification of eight urinary cannabinoids and metabolites by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of enzymatic and alkaline hydrolysis on CBD concentration in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in UR-144 N-pentanoic acid LC-MS/MS Analysis
An in-depth guide for researchers, scientists, and drug development professionals from the desk of a Senior Application Scientist.
Welcome to the technical support guide for navigating the complexities of matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of UR-144 N-pentanoic acid. This resource is designed to provide both foundational knowledge and advanced troubleshooting strategies to ensure the accuracy, precision, and robustness of your bioanalytical methods.
This compound is a primary metabolite of the synthetic cannabinoid UR-144 and a critical target analyte in forensic toxicology and clinical research.[1][2][3] Its quantification in biological matrices like plasma, blood, and urine is frequently complicated by matrix effects, which can compromise data quality. This guide offers a question-and-answer-based approach to demystify and resolve these challenges.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts related to matrix effects in the context of your analysis.
Q1: What exactly are "matrix effects" in LC-MS/MS analysis?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[4][5] In electrospray ionization (ESI), these components can compete with the analyte for charge in the ESI droplet or alter the droplet's physical properties (e.g., viscosity, surface tension), leading to either a suppression or enhancement of the analyte's signal.[6] Ion suppression is the more common phenomenon and a significant concern in quantitative bioanalysis.[6][7]
Q2: Why is the analysis of this compound in biological samples so prone to matrix effects?
A: The susceptibility arises from the complexity of the biological matrix itself.[8] Biological fluids like plasma, blood, and urine contain a vast array of endogenous components, including salts, proteins, and lipids.[4] When analyzing this compound, which is often present at trace levels, these high-concentration matrix components can interfere with its ionization. The primary culprits in plasma and blood analysis are glycerophospholipids, which are abundant and share similar solubility characteristics with many analytes, making them difficult to remove during sample preparation.[4][7][9][10]
Q3: How can I determine if my assay is being affected by matrix effects?
A: There are two well-established methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the MS source while a blank, extracted matrix sample is injected onto the LC column. Any deviation (dip or rise) from the stable baseline signal indicates the retention time at which matrix components are eluting and causing interference.[7][11]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common approach used during method validation to quantify the extent of matrix effects.[7] The response of the analyte in a blank matrix extract that has been spiked post-extraction (Set B) is compared to the response of the analyte in a pure solvent (Set A). The matrix factor (MF) is calculated as the ratio of the peak area in the matrix to the peak area in the solvent (MF = B/A).
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
The use of a stable isotope-labeled internal standard (SIL-IS) is crucial, and its matrix factor should also be calculated. The IS-normalized MF (MF of Analyte / MF of IS) should be close to 1 to demonstrate that the IS effectively compensates for the variability.
Troubleshooting Guide: Common Issues & Solutions
This section provides direct answers to specific experimental problems.
Q1: I'm observing significant ion suppression, leading to low sensitivity and inconsistent results. What is the most effective way to solve this?
A: This is the most critical challenge. The goal is to either remove the interfering components or chromatographically separate them from your analyte. The most effective strategy is to improve your sample preparation protocol.
Causality: Ion suppression in plasma and blood is overwhelmingly caused by phospholipids.[7][10][12] During ESI, these molecules can co-elute with this compound and suppress its signal by competing for ionization or altering the spray process.
Solutions Ranked by Effectiveness:
-
Optimize Sample Preparation (Highest Impact):
-
Protein Precipitation (PPT): While simple and fast, PPT is the least effective method for removing phospholipids and often results in significant matrix effects.[10][13] It should be considered a starting point for troubleshooting, not a final solution for complex matrices.
-
Liquid-Liquid Extraction (LLE): LLE offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences (like salts) and macromolecules behind. However, phospholipids can still be co-extracted, and analyte recovery can be variable, especially for more polar metabolites.[7][13]
-
Solid-Phase Extraction (SPE): SPE provides superior cleanup by using a solid sorbent to retain the analyte while matrix components are washed away. For this compound (which has a carboxylic acid group), a mixed-mode SPE sorbent that combines reversed-phase and anion exchange mechanisms is highly effective. This allows for stringent wash steps that remove neutral and basic interferences as well as phospholipids.[7][13]
-
Phospholipid Depletion Plates (e.g., HybridSPE®): These specialized products use a chemical filtration mechanism (often involving zirconium-coated particles) that selectively binds and removes phospholipids from the sample extract with high efficiency.[9][10][12] This is an excellent option when phospholipids are confirmed as the primary interference.
-
-
Modify Chromatographic Conditions:
-
Gradient Optimization: Lengthening the gradient or adjusting the solvent composition can help resolve this compound from the main band of co-eluting phospholipids.[5] Phospholipids typically elute as a broad peak in the later part of a reversed-phase gradient.
-
Two-Dimensional LC (2D-LC): For extremely complex matrices, a 2D-LC setup can provide a powerful solution. The fraction containing the analyte from the first dimension column is selectively transferred to a second column with different chemistry for further separation, effectively isolating it from interfering matrix components.[14][15]
-
-
Use a Stable Isotope-Labeled Internal Standard (Crucial for Compensation):
-
Employing a SIL-IS, such as This compound-d5 , is considered the gold standard for quantitative bioanalysis.[16][17] This internal standard is chemically identical to the analyte but mass-distinct. It will co-elute and experience the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively normalized, leading to accurate and precise quantification.[16][18]
-
Below is a workflow to guide your troubleshooting process.
Q2: My calibration curve is non-linear and my quality control (QC) samples are failing, even with an internal standard. What's wrong?
A: This often indicates that the matrix effect is not consistent across the concentration range or that the chosen internal standard is not behaving identically to the analyte.
Causality:
-
Differential Matrix Effects: The concentration of matrix components is constant, but as the analyte concentration increases, the ratio of analyte to interferent changes. This can lead to a non-linear response if the ion suppression is not uniform across all concentration levels.
-
Inappropriate Internal Standard: If you are not using a SIL-IS, your analog internal standard might have slightly different retention or ionization characteristics, causing it to experience a different degree of matrix effect than the analyte.
Solutions:
-
Prepare Matrix-Matched Calibrators: Your calibration standards must be prepared in the same biological matrix as your samples (e.g., blank plasma).[5] This ensures that the standards and the unknown samples experience similar matrix effects, improving accuracy. Never use a calibration curve prepared in a pure solvent to quantify samples in a biological matrix.
-
Verify Internal Standard Suitability: The gold standard is a SIL-IS.[16][17] If using an analog, you must validate that its response is affected by the matrix in the same way as the analyte. Check the analyte/IS area ratios in neat solutions versus extracted matrix samples; they should be consistent.
-
Improve Sample Cleanup: The ultimate solution is to remove the source of the interference. A non-linear curve is a strong indicator that your sample preparation is insufficient. Revisit the more robust SPE or phospholipid depletion methods described in the previous question.
Experimental Protocols & Data
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
This protocol describes the standard procedure for quantifying matrix effects during method validation.
Objective: To calculate the Matrix Factor (MF) for this compound and its SIL-IS.
Materials:
-
Blank biological matrix (e.g., human plasma, Lot A, B, C...)
-
This compound analytical standard
-
This compound-d5 internal standard
-
Reconstitution solvent (e.g., 50:50 Methanol:Water)
-
Your validated sample preparation method (e.g., SPE)
Procedure:
-
Prepare Set 1 (Neat Solution):
-
In a clean tube, add a known amount of this compound and SIL-IS.
-
Add reconstitution solvent to the final volume.
-
Analyze by LC-MS/MS. Repeat for n=5 replicates.
-
-
Prepare Set 2 (Post-Extraction Spike):
-
Take 5 replicates of the blank biological matrix.
-
Extract these blank samples using your established sample preparation procedure.
-
After the final evaporation step, reconstitute the dried extract with the same amount of analyte and IS as used in Set 1, dissolved in the reconstitution solvent.
-
Analyze by LC-MS/MS.
-
-
Calculation:
-
Calculate the mean peak area for the analyte and IS from both sets.
-
Matrix Factor (MF) = (Mean peak area from Set 2) / (Mean peak area from Set 1)
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
Data Interpretation:
The results can be summarized in a table. The coefficient of variation (%CV) across different lots of matrix should be <15% to demonstrate that the effect is consistent.
| Analyte | Matrix Lot | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Spike) | Matrix Factor (MF) | IS-Normalized MF |
| UR-144 N-p. acid | A | 850,000 | 459,000 | 0.54 | 1.02 |
| UR-144 N-p. acid-d5 | A | 910,000 | 482,300 | 0.53 | - |
| UR-144 N-p. acid | B | 850,000 | 433,500 | 0.51 | 0.98 |
| UR-144 N-p. acid-d5 | B | 910,000 | 473,200 | 0.52 | - |
In this example, significant ion suppression is observed (MF ≈ 0.5), but the SIL-IS effectively tracks it, resulting in an IS-Normalized MF close to 1.
Visualizing the Problem: Ion Suppression Mechanism
The following diagram illustrates how matrix components can interfere with the analyte ionization process within an ESI source.
References
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC Intern
- Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples - Sigma-Aldrich.
- LC-MS/MS Method Valid
- Phospholipid-Based Matrix Effects in LC–MS Bioanalysis - Taylor & Francis Online.
- HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC - NIH.
- Matrix Effects and Ion Suppression in LC-MS: Essential Str
- Coping with Matrix Effects Caused by Phospholipids in Biological Samples.
- Reducing Matrix Effects | Thermo Fisher Scientific.
- Phospholipids in liquid chromatography/mass spectrometry bioanalysis - PubMed.
- Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS - PubMed.
- Two-dimensional LC/MS/MS to Reduce Ion Suppression in the Determination of Cannabinoids in Blood Plasma - Agilent.
- Systematic and Comprehensive Strategy for Reducing M
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PubMed Central.
- A Comparative Guide to Internal Standards for Cannabinoid Analysis - Benchchem.
- This compound metabolite 1451369-33-7 wiki - Guidechem.
- Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis - YouTube.
- Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles - Annex Publishers.
- Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants - Marshall University.
- This compound metabolite - Cayman Chemical.
- Method Validation of a Comprehensive Drug Screen - The Center for Forensic Science Research & Educ
- Review Article on Matrix Effect in Bioanalytical Method Development - Intern
- This compound metabolite-d5 - Cayman Chemical.
- Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine.
- Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis M
- A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS - Oxford Academic.
- Ion Suppression: A Major Concern in Mass Spectrometry - LCGC Intern
Sources
- 1. annexpublishers.com [annexpublishers.com]
- 2. marshall.edu [marshall.edu]
- 3. caymanchem.com [caymanchem.com]
- 4. tandfonline.com [tandfonline.com]
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- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
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- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
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- 17. lcms.cz [lcms.cz]
- 18. caymanchem.com [caymanchem.com]
Technical Support Center: Improving Sensitivity for Low-Level Detection of UR-144 N-Pentanoic Acid
Welcome to the technical support center for the sensitive detection of UR-144 N-pentanoic acid. This resource is designed for researchers, scientists, and drug development professionals who are working on the bioanalysis of synthetic cannabinoids and their metabolites. This compound is a key metabolite of the synthetic cannabinoid UR-144 (also known by its code XLR-11) and its detection is crucial for forensic and research applications.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges in achieving low detection limits.
The constant emergence of new synthetic cannabinoids (SCs) presents a significant challenge for forensic and toxicology laboratories.[3] These compounds are often rapidly and extensively metabolized, making the detection of parent compounds in biological samples difficult.[3][4] Therefore, identifying and quantifying their metabolites, such as this compound, is essential for confirming exposure.[5]
This guide is structured to provide both quick answers to common problems and detailed, step-by-step protocols to address more complex issues related to sensitivity and specificity in your analytical methods, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that researchers encounter when developing and running assays for this compound.
Q1: Why am I seeing poor sensitivity for this compound in my LC-MS/MS analysis?
A1: Low sensitivity can stem from several factors throughout the analytical workflow. Here are the most common culprits:
-
Suboptimal Sample Preparation: Inefficient extraction of the analyte from the matrix (e.g., urine, plasma) can lead to significant analyte loss. This compound is an acidic metabolite, which influences its extraction behavior.[6]
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate and imprecise results.[7][8][9][10] Electrospray ionization (ESI) is particularly susceptible to matrix effects.[7][8][10]
-
Inefficient Chromatographic Separation: Poor peak shape, co-elution with interfering substances, or inadequate retention can all contribute to lower signal-to-noise ratios.
-
Non-Optimized Mass Spectrometry Parameters: Incorrect precursor/product ion selection, collision energy, or other MS settings will directly impact signal intensity.
Q2: What is the most effective sample preparation technique for this compound from urine?
A2: For urine samples, a common and effective approach involves enzymatic hydrolysis followed by solid-phase extraction (SPE).[11][12]
-
Enzymatic Hydrolysis: Many metabolites in urine are conjugated to glucuronic acid.[11] Treatment with β-glucuronidase is often necessary to cleave this conjugate and release the free metabolite for extraction.[11]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples and concentrating the analyte of interest.[7][12] A mixed-mode or polymer-based SPE sorbent is often effective for acidic compounds like this compound.
Q3: How can I minimize matrix effects in my assay?
A3: Minimizing matrix effects is critical for achieving accurate and sensitive quantification. Here are some strategies:
-
Improve Sample Cleanup: Utilize a more rigorous sample preparation method, such as SPE, to remove a larger portion of the interfering matrix components.[7][8]
-
Optimize Chromatography: Adjusting the chromatographic conditions to separate the analyte from co-eluting matrix components can significantly reduce ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard, such as this compound-d5, is highly recommended.[13] It will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.
-
Consider a Different Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than ESI for some analytes.[7][8][10]
Q4: What are the recommended LC-MS/MS parameters for this compound?
A4: While optimal parameters will vary between instruments, here is a general starting point for developing your method:
| Parameter | Recommended Starting Point |
| Ionization Mode | Electrospray Ionization (ESI) - Negative |
| Precursor Ion (Q1) | m/z 340.2 (corresponding to [M-H]⁻) |
| Product Ions (Q3) | Instrument-specific optimization is required. Common fragments may result from the loss of the pentanoic acid side chain or cleavage of the cyclopropyl ring. |
| Collision Energy | Requires empirical optimization for your specific instrument. |
| Internal Standard | This compound-d5[13] |
Note: The molecular formula for this compound is C₂₁H₂₇NO₃, with a molecular weight of approximately 341.4 g/mol .[14][15]
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving specific issues related to low-level detection of this compound.
Guide 1: Addressing Low Signal Intensity and Poor Peak Shape
This guide will walk you through a systematic approach to diagnosing and resolving issues with low signal and poor chromatography.
Workflow for Troubleshooting Low Signal and Poor Peak Shape
Caption: Systematic workflow for troubleshooting low signal and poor peak shape.
Step-by-Step Protocol for Guide 1
-
Verify Mass Spectrometer Performance:
-
Ensure your mass spectrometer has been recently tuned and calibrated according to the manufacturer's recommendations. This establishes a baseline for instrument performance.
-
-
Direct Infusion of Analyte Standard:
-
Prepare a solution of this compound standard in a suitable solvent (e.g., methanol/water with a small amount of formic acid or ammonium hydroxide to aid ionization).
-
Infuse this solution directly into the mass spectrometer using a syringe pump.
-
Rationale: This step isolates the mass spectrometer to confirm that the instrument is capable of detecting the analyte and that the standard itself is not degraded. If you see a strong, stable signal, the problem likely lies with the LC system or sample introduction. If the signal is weak or unstable, focus on optimizing MS parameters or consider the stability of your standard.
-
-
Optimize Mass Spectrometry Parameters:
-
If the infused signal is weak, systematically optimize ion source parameters (e.g., capillary voltage, gas flows, temperature).
-
Perform a product ion scan to identify the most intense and stable fragment ions for your multiple reaction monitoring (MRM) transitions.
-
Optimize the collision energy for each transition to maximize the signal of the product ions.
-
-
Evaluate the Liquid Chromatography System:
-
Check for leaks in the system, as these can cause pressure fluctuations and poor chromatography.
-
Monitor the pump pressure for stability. Erratic pressure can indicate a problem with the pump seals or check valves.
-
Ensure you have adequate mobile phase and that the solvents are properly degassed.
-
Inject a standard solution onto the LC-MS system. If peak shape is poor (e.g., tailing, fronting, split peaks), proceed to chromatographic optimization.
-
-
Optimize Chromatography:
-
Mobile Phase: For reversed-phase chromatography, typical mobile phases are water and acetonitrile or methanol with a modifier. For negative ion mode, a small amount of a basic additive like ammonium hydroxide can improve peak shape and sensitivity for acidic analytes.
-
Gradient: Adjust the gradient slope to ensure the analyte is properly retained and separated from other components. A shallower gradient can improve resolution.
-
Column Chemistry: A C18 column is a good starting point. If you continue to have issues, consider a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity.
-
Guide 2: Investigating and Mitigating Matrix Effects
Matrix effects are a primary cause of poor accuracy and sensitivity in bioanalysis.[7][8][9][10] This guide provides a protocol for assessing and reducing their impact.
Workflow for Mitigating Matrix Effects
Caption: Workflow for identifying and mitigating matrix effects.
Step-by-Step Protocol for Guide 2
-
Assess Matrix Effects with a Post-Column Infusion Experiment:
-
Setup:
-
Infuse a constant flow of this compound standard solution into the MS source post-column using a T-fitting.
-
Inject a blank, extracted matrix sample (e.g., drug-free urine that has undergone your sample preparation procedure) onto the LC column.
-
-
Analysis:
-
Monitor the signal of the infused standard. A stable baseline should be observed.
-
When the extracted matrix components elute from the column, any dip in the baseline indicates ion suppression, while a rise indicates ion enhancement.
-
-
Rationale: This experiment directly visualizes the regions of your chromatogram where matrix effects are most pronounced. If a significant dip occurs at the retention time of your analyte, you have confirmed that matrix effects are negatively impacting your assay.
-
-
Improve Sample Preparation:
-
If significant matrix effects are observed, your sample preparation is likely not removing enough of the interfering components.
-
Optimize SPE:
-
Ensure the sorbent chemistry is appropriate for your analyte (e.g., a mixed-mode anion exchange sorbent).
-
Systematically optimize the wash steps to remove interferences without eluting the analyte. A stronger organic wash or a wash with a different pH may be beneficial.
-
Optimize the elution solvent to ensure complete recovery of the analyte in a small volume.
-
-
Consider "Dilute-and-Shoot": For some matrices, a simple dilution may be sufficient to reduce matrix effects to an acceptable level, although this will also reduce the analyte concentration.[7]
-
-
Refine Chromatographic Separation:
-
If the post-column infusion experiment reveals a zone of suppression, adjust your chromatographic gradient to move the analyte's retention time away from this zone.
-
Even a small shift in retention can sometimes move the analyte peak out of the region of most significant ion suppression.
-
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
The use of a SIL-IS, such as this compound-d5, is the most effective way to compensate for matrix effects.[13]
-
Rationale: The SIL-IS is chemically identical to the analyte and will behave nearly identically during sample preparation, chromatography, and ionization. Any suppression or enhancement of the analyte signal will be mirrored by the SIL-IS, allowing for an accurate ratio to be calculated, which corrects for these effects.
-
By systematically working through these troubleshooting guides, you can identify the root cause of low sensitivity in your assay and implement effective solutions to achieve the low detection limits required for the analysis of this compound.
References
-
Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294. [Link]
-
Huppertz, B., Möller-Friedrich, S., & Baum, K. (2023). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Therapeutic Drug Monitoring, 45(1), 118–126. [Link]
- Agilent Technologies. (n.d.). Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Gundersen, P. O. M., Øiestad, E. L., & Kristoffersen, L. (2018). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Drug Testing and Analysis, 10(10), 1546–1557. [Link]
-
Carlier, J., Diao, X., & Huestis, M. A. (2017). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Pharmacology, 8, 73. [Link]
-
Hess, C., Schoeder, C. T., Pill, C., Madea, B., & Maas, A. (2014). LC-QTOF-MS as a superior strategy to immunoassay for the comprehensive analysis of synthetic cannabinoids in urine. Analytical and Bioanalytical Chemistry, 406(15), 3615–3626. [Link]
-
Borg, D., Tanti, C., & Grech, M. (2016). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology, 40(8), 618–627. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. This compound metabolite - Cayman Chemical Forensics [bioscience.co.uk]
- 3. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
- 4. Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Target Analysis of Synthetic Cannabinoids in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse [ouci.dntb.gov.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. diva-portal.org [diva-portal.org]
- 12. annexpublishers.com [annexpublishers.com]
- 13. caymanchem.com [caymanchem.com]
- 14. This compound | C21H27NO3 | CID 86268508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. GSRS [gsrs.ncats.nih.gov]
The Analytical Challenge: Understanding UR-144 and Its Isomeric Metabolites
Answering the complex analytical challenges faced by researchers and forensic toxicologists, this Technical Support Center provides a focused guide on the chromatographic separation of UR-144 N-pentanoic acid from its isomers. As a Senior Application Scientist, my aim is to blend foundational scientific principles with practical, field-tested solutions to empower you in your analytical endeavors.
UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid receptor agonist.[1][2] Upon ingestion, it undergoes extensive phase I metabolism, with one of the key urinary metabolites being this compound, formed by carboxylation of the N-pentyl chain.[3][4]
The primary analytical difficulty arises from the complex isomeric landscape:
-
Metabolic Positional Isomers: Hydroxylation can occur at various positions on the pentyl chain, leading to multiple hydroxylated metabolites that can be difficult to resolve from the target pentanoic acid metabolite.[4][5]
-
Thermal Degradation Isomers: A significant complication is that UR-144 is thermally labile. When smoked or analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), it can undergo thermal degradation to a ring-opened alkene isomer.[3][6] This pyrolysis product is also metabolized in the body, creating a parallel set of metabolites, including carboxylated forms, that can interfere with the detection of the authentic this compound metabolite.[1][6]
-
Chiral Isomers: While UR-144 itself is not chiral, metabolic processes can introduce chiral centers, leading to enantiomers or diastereomers. The biological activity and toxicology of different enantiomers can vary significantly, making their separation crucial for a complete toxicological assessment.[7][8]
This guide focuses on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold-standard technique, as it avoids the high temperatures of GC that cause thermal degradation.[9]
Frequently Asked Questions (FAQs)
Q1: Why is LC-MS/MS preferred over GC-MS for analyzing this compound?
A1: The primary reason is the thermal instability of the parent compound, UR-144.[6] GC-MS analysis involves high temperatures in the injection port, which can cause UR-144 to rearrange into its ring-opened isomer. This creates an analytical artifact, making it impossible to determine if the metabolites detected originated from the parent drug or its pyrolysis product.[1][3] LC-MS/MS operates at or near ambient temperature, preserving the integrity of the analytes and providing a true metabolic profile.[9] Furthermore, the N-pentanoic acid metabolite is highly polar and requires derivatization for GC-MS analysis, adding complexity and potential for error.
Q2: What is the most significant interference I should be aware of?
A2: The most critical interference is the N-pentanoic acid metabolite of the UR-144 pyrolysis product.[1] Since this pyrolysis can occur during consumption (smoking), its metabolites are often present in authentic urine samples.[3][9] These isomers can have very similar masses and chromatographic behavior to your target analyte. Achieving baseline chromatographic separation is essential for accurate quantification.
Q3: My current C18 column isn't resolving the isomers. What should I try next?
A3: When a standard C18 column fails, the next step is to explore alternative column chemistries to exploit different separation mechanisms. A Phenyl-Hexyl column is an excellent choice. The phenyl groups in the stationary phase offer pi-pi interactions, which can provide unique selectivity for aromatic compounds like the indole core of UR-144 metabolites. This can alter the elution order of closely related isomers and achieve separation where a C18 phase, which separates primarily on hydrophobicity, cannot.[10]
Q4: Is chiral separation necessary for this analysis?
A4: While routine forensic screening may not require chiral separation, it is crucial for detailed metabolism, pharmacology, and toxicology studies. Different stereoisomers can have vastly different potencies and effects at cannabinoid receptors.[7][8] If your research requires distinguishing between enantiomers, you will need to develop a specific method using a Chiral Stationary Phase (CSP) column, often with polysaccharide-based phases.[11][12] Techniques like Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) have also shown great promise for efficient chiral separations of synthetic cannabinoids.[13]
Troubleshooting Guide: Common Chromatographic Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Secondary Interactions: The carboxylic acid group on the analyte interacts with active sites (free silanols) on the silica support of the column. | Optimize Mobile Phase: Increase the acidity of the mobile phase by adding a small amount of formic acid (0.1%) to both aqueous and organic phases. This protonates the analyte and silanols, minimizing unwanted interactions.[14] |
| Matrix Effects: Co-eluting matrix components from the biological sample (e.g., phospholipids) are interfering with the peak. | Improve Sample Preparation: Implement a more rigorous sample preparation method, such as Solid Phase Extraction (SPE), to remove interferences.[15][16] Also, review your MS/MS transitions to ensure they are highly specific. | |
| Co-elution of Isomers | Insufficient Column Selectivity: The stationary phase (e.g., C18) does not provide enough differential retention for the isomers. | Change Column Chemistry: Switch to a column with a different selectivity, such as a Phenyl-Hexyl or Biphenyl phase, to introduce alternative interaction mechanisms (e.g., pi-pi stacking).[10][17] |
| Poorly Optimized Gradient: The mobile phase gradient is too steep, not allowing enough time for the column to resolve the analytes. | Shallow the Gradient: Decrease the rate of organic solvent increase (%B/min) around the elution time of the target analytes. This increases the residence time on the column and improves resolution. | |
| Low Sensitivity / Poor Response | Ion Suppression: Matrix components are co-eluting with the analyte and suppressing its ionization in the MS source. | Adjust Chromatography: Modify the gradient to move the analyte's retention time away from the "suppression zones," often found early and late in the chromatogram. A robust sample cleanup is also critical.[16] |
| Suboptimal MS Parameters: Source conditions (e.g., gas flows, temperature) and compound-specific parameters (e.g., collision energy) are not optimized. | Tune the Mass Spectrometer: Perform a full optimization of all MS parameters using a pure standard of the this compound metabolite. | |
| Inconsistent Retention Times | Column Equilibration Issues: The column is not fully equilibrated to the initial mobile phase conditions before each injection. | Increase Equilibration Time: Ensure the post-run equilibration time is sufficient, typically at least 5-10 column volumes. |
| Pump or Mobile Phase Problems: Inconsistent solvent mixing or air bubbles in the solvent lines. | System Maintenance: Degas mobile phases thoroughly. Purge the LC pumps to remove any trapped air bubbles. |
Experimental Protocols & Workflows
Workflow for UR-144 Metabolite Analysis
The overall process from sample receipt to final report requires careful attention to detail at each stage to ensure data integrity.
Caption: General analytical workflow.
Protocol 1: Solid Phase Extraction (SPE) from Urine
This protocol uses a mixed-mode anion exchange SPE cartridge to effectively clean up the acidic N-pentanoic acid metabolite from a complex urine matrix.[16]
-
Sample Pre-treatment: To 1 mL of urine, add 10 µL of a suitable internal standard (e.g., this compound-d5) and 0.5 mL of 0.8 M potassium phosphate buffer (pH 7.0).[15] Vortex to mix.
-
Column Conditioning: Condition an Oasis MAX SPE cartridge (or equivalent mixed-mode anion exchange sorbent) with 2 mL of methanol, followed by 2 mL of deionized water. Do not let the sorbent go dry.
-
Load Sample: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Wash Step 1 (Interference Elution): Wash the cartridge with 2 mL of 5% ammonium hydroxide in water to remove neutral and basic interferences.
-
Wash Step 2 (Organic Wash): Wash the cartridge with 2 mL of methanol to remove lipids and other organic-soluble interferences.
-
Elution: Elute the target analyte with 2 mL of 2% formic acid in methanol into a clean collection tube. The acid neutralizes the anionic analyte, releasing it from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[18]
Protocol 2: Suggested LC-MS/MS Starting Conditions
These are robust starting parameters that should be optimized for your specific instrumentation and isomers of interest.
-
LC System: UPLC/UHPLC system
-
Column: Phenyl-Hexyl Column (e.g., 100 x 2.1 mm, 1.8 µm). A high-quality C18 column can be used as an alternative.[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.[14]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[14]
-
Column Temperature: 40°C[19]
-
Flow Rate: 0.4 mL/min[19]
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 min: 30% B
-
1.0 min: 30% B
-
8.0 min: 95% B (shallow gradient for resolution)
-
9.0 min: 95% B
-
9.1 min: 30% B
-
12.0 min: 30% B (re-equilibration)
-
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring: Multiple Reaction Monitoring (MRM). At least two transitions (a quantifier and a qualifier) should be optimized and monitored for the analyte and internal standard to ensure identity confirmation.
Troubleshooting Isomer Co-elution: A Decision Tree
When faced with co-eluting peaks, a systematic approach is key to resolving the issue.
Caption: Decision tree for troubleshooting isomer co-elution.
References
-
Waters Corporation. (2016). Simple Method Development for the Separation of Chiral Synthetic Cannabinoids using Ultra High Performance Supercritical Fluid Chromatography. [Link]
-
Adamowicz, P., Zuba, D., & Byrska, B. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology, 37(4), 205-213. [Link]
-
Evans, J. (2022). The Chiral Separation of the (+) and (-) Enantiomers of Cannabidiol. Cannabis Science and Technology. [Link]
-
Carlier, J., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Molecules, 25(11), 2669. [Link]
-
Adamowicz, P., et al. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 233(1-3), 344-349. [Link]
-
Silva, J. P., et al. (2024). Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies. International Journal of Molecular Sciences, 25(13), 7277. [Link]
-
Silva, J. P., et al. (2024). Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies. PubMed. [Link]
-
McKenzie, C., et al. (2019). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. Frontiers in Chemistry, 7, 504. [Link]
-
Adamowicz, P., Zuba, D., & Byrska, B. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology. [Link]
-
Giorgetti, A., et al. (2017). Development and Validation of a Rapid Method for Identification of New Synthetic Cannabinoids in Hair Based on High-Performance Liquid Chromatography–Ion Trap Mass Spectrometry Using a Simplified User Interface. Journal of Analytical Toxicology. [Link]
-
Abiedalla, Y., et al. (2021). UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. Medicina, 57(9), 920. [Link]
-
Adamowicz, P., Zuba, D., & Byrska, B. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(4), 205-213. [Link]
-
Majcherczyk, M., et al. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Molecules, 27(24), 8758. [Link]
-
Coulter, C., et al. (2019). A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid. Journal of Analytical Toxicology, 43(2), 125-131. [Link]
-
Williamson, J., et al. (2018). Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear magnetic resonance spectroscopy. Forensic Toxicology, 36(2), 334-345. [Link]
-
Castaneto, M. S., et al. (2015). Analytical methods for the identification of synthetic cannabinoids in biological matrices. Drug Testing and Analysis, 7(4), 271-289. [Link]
-
Bishop, C., et al. (2016). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers. [Link]
-
D'Angelo, J. (2015). Successful Sample Preparation Strategies for LC/MS/MS Analysis of Drugs in Complex Biological Matrices for Forensic Toxicology Applications. ResearchGate. [Link]
-
Chouinard, C. D., et al. (2023). Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass Spectrometry. ChemRxiv. [Link]
-
Waters Corporation. (n.d.). Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles Using Multidimensional UPLC Technology. [Link]
-
Tsujikawa, K., et al. (2014). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 32(1), 1-17. [Link]
-
Al-Asmari, A. I., & El-Tohamy, M. F. (2016). The Synthetic Cannabinoid Chemical Arms Race and Its Effect on Pain Medication Monitoring. LCGC International, 29(1), 26-34. [Link]
-
Cengiz, F., et al. (2017). Simultaneous Analysis of 15 Synthetic Cannabinoids in Human Urine by Using Liquid-Chromatography Tandem-Mass Spectrometry. Acta Medica, 48(3), 173-181. [Link]
-
Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. [Link]
-
Kavanagh, P., et al. (2014). UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. Drug Testing and Analysis, 6(1-2), 45-55. [Link]
-
Wilde, M., et al. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(4), 258-268. [Link]
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Troubleshooting poor peak shape for UR-144 N-pentanoic acid
This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals experiencing poor peak shape during the analysis of UR-144 N-pentanoic acid by reversed-phase liquid chromatography (RP-LC). By understanding the chemical properties of the analyte and its interactions with the stationary phase, you can systematically diagnose and resolve common chromatographic issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My chromatogram for this compound shows significant peak tailing. What is the primary cause?
A1: The most common cause of peak tailing for this compound is related to its chemical structure, specifically the presence of a carboxylic acid functional group. The peak shape of an ionizable compound like this is highly dependent on the mobile phase pH.
This compound has an estimated pKa of approximately 4.8, similar to pentanoic acid.[1][2] If the mobile phase pH is close to or above this pKa, the carboxylic acid group will be deprotonated, resulting in a negatively charged anion. This anionic form can undergo secondary interactions with the stationary phase, leading to poor peak shape.
Two primary mechanisms contribute to this tailing:
-
Mixed-Mode Ionization: If the mobile phase pH is within about 1.5 units of the pKa, the analyte will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. Each form has a different retention time, and their co-elution results in a broad, tailing peak.[3]
-
Silanol Interactions: Most reversed-phase columns are silica-based and have residual silanol groups (-Si-OH) on their surface. At mobile phase pH values above approximately 3.5-4.5, these silanols can deprotonate to form negatively charged silanates (-Si-O⁻).[4][5] These silanates can then electrostatically repel the anionic form of this compound, causing peak distortion and tailing.
Q2: How can I improve the peak shape by modifying the mobile phase?
A2: The most effective way to improve the peak shape for acidic compounds like this compound is to control the mobile phase pH through a technique called ion suppression . By lowering the mobile phase pH to at least two units below the analyte's pKa, you ensure that the carboxylic acid group remains in its protonated, neutral form.[6][7] For this compound (estimated pKa ~4.8), a mobile phase pH of ≤ 2.8 is recommended.
This approach offers two key benefits:
-
It forces the analyte into a single, neutral species, leading to a more homogenous interaction with the stationary phase and a sharper, more symmetrical peak.[8][9]
-
It protonates the residual silanol groups on the column, minimizing secondary electrostatic interactions.[4][10]
Recommended Mobile Phase Additives:
To achieve and maintain a low pH, volatile acidic modifiers compatible with mass spectrometry (MS) are typically used.
| Mobile Phase Additive | Typical Concentration | Resulting Aqueous pH (approx.) | Comments |
| Formic Acid | 0.1% (v/v) | 2.8 | Most commonly used for LC-MS due to good volatility and moderate acidity. Excellent starting point for optimization.[11] |
| Acetic Acid | 0.1% (v/v) | 3.2 | Less acidic than formic acid; may not be sufficient to fully suppress ionization. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | < 2.0 | A strong acid that is very effective at protonating the analyte and silanols. However, it is a strong ion-pairing agent that can cause significant signal suppression in the mass spectrometer and can be difficult to flush from the system.[11] Use with caution for MS applications. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Improved Peak Shape
This protocol details the preparation of an acidified mobile phase for the analysis of this compound.
Objective: To prepare a mobile phase with a pH of approximately 2.8 to ensure ion suppression of the analyte.
Materials:
-
HPLC or LC-MS grade water
-
HPLC or LC-MS grade acetonitrile
-
Formic acid (high purity, >99%)
-
Sterile, filtered HPLC vials and bottles
Procedure:
-
Aqueous Component (Mobile Phase A):
-
Measure 999 mL of HPLC-grade water into a clean 1 L glass media bottle.
-
Carefully add 1 mL of formic acid to the water.
-
Cap the bottle and mix thoroughly. This creates a 0.1% formic acid solution.
-
Sonicate for 10-15 minutes to degas the solution.
-
-
Organic Component (Mobile Phase B):
-
Measure 999 mL of HPLC-grade acetonitrile into a clean 1 L glass media bottle.
-
Carefully add 1 mL of formic acid to the acetonitrile.
-
Cap the bottle and mix thoroughly.
-
Sonicate for 10-15 minutes to degas the solution.
-
-
System Setup:
-
Place the prepared mobile phases in the appropriate reservoirs of your LC system.
-
Thoroughly purge the system with the new mobile phases to ensure all previous solvents are removed.
-
Equilibrate the column with your initial gradient conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Visualizing the Troubleshooting Logic
The following diagram outlines the decision-making process for troubleshooting poor peak shape for this compound.
Caption: A flowchart illustrating the systematic approach to troubleshooting poor peak shape.
Q3: I've adjusted the mobile phase pH, but I still see some peak tailing. What else can I do?
A3: If adjusting the mobile phase pH does not completely resolve the issue, consider the following factors:
-
Column Health and Chemistry:
-
Column Age and Contamination: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, exposing more active silanol sites. A rigorous column wash with a strong, non-polar solvent may help. If the column is old or has been used extensively with aggressive mobile phases, it may need to be replaced.
-
Column Choice: Not all C18 columns are the same. For challenging acidic compounds, consider using a column with:
-
High-Purity Silica: Modern columns are made with high-purity silica, which has a lower concentration of acidic silanols.[4]
-
End-Capping: These columns have had most of the residual silanols chemically deactivated, further reducing secondary interactions.[5][12]
-
Alternative Chemistries: Columns with embedded polar groups or those based on polymeric materials can offer different selectivity and reduce interactions with silanols.[13][14]
-
-
-
Sample Solvent Effects:
-
If the sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can cause peak distortion. The sample may not focus properly on the head of the column.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase of your gradient. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.
-
-
System Dead Volume:
-
Excessive dead volume in the system (e.g., from using tubing with a large internal diameter or from poorly made connections) can lead to peak broadening and tailing. Ensure all connections are secure and use tubing with an appropriate internal diameter for your system (UHPLC vs. HPLC).
-
The chemical interactions leading to poor peak shape are summarized in the diagram below.
Caption: The effect of mobile phase pH on analyte and stationary phase ionization.
By systematically addressing the mobile phase pH, column condition, and other system parameters, you can achieve a robust and reliable method for the analysis of this compound, resulting in sharp, symmetrical peaks suitable for accurate quantification.
References
-
PubChem. Pentanoic Acid. National Center for Biotechnology Information. [Link]
-
Biotage. How does an acid pH affect reversed-phase chromatography separations?. [Link]
-
Shimadzu. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]
-
Chromatography Today. The use of Mobile Phase pH as a Method Development Tool. [Link]
-
Advanced Chromatography Technologies. HPLC Troubleshooting Guide. [Link]
-
Crawford Scientific. The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
-
SIELC Technologies. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. [Link]
-
Welch Materials. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
LCGC International. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
-
YMC. HPLC Troubleshooting Guide. [Link]
-
Waters Corporation. Mobile Phase Additives for Peptide Characterization. [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]
-
LCGC International. Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. [Link]
-
Journal of Chromatographic Science. Effect of Basic Additives on Peak Shapes of Strong Bases Separated by Packed-Column Supercritical Fluid Chromatography. [Link]
-
LCGC International. The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. [Link]
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- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
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- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
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- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Minimizing Ion Suppression of UR-144 N-pentanoic Acid in ESI-MS
Welcome to the technical support center for the analysis of UR-144 N-pentanoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are utilizing Electrospray Ionization Mass Spectrometry (ESI-MS) and encountering challenges with ion suppression. As a key metabolite of the synthetic cannabinoid UR-144, accurate quantification of this acidic compound in complex biological matrices like plasma and urine is critical for forensic, toxicological, and pharmacokinetic studies.[1][2][3]
Ion suppression is a significant matrix effect in ESI-MS that can compromise data quality, leading to reduced sensitivity, poor reproducibility, and inaccurate quantification.[4][5] This document provides in-depth, experience-driven troubleshooting guides, validated protocols, and answers to frequently asked questions to help you systematically identify, understand, and mitigate ion suppression in your this compound assays.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding ion suppression in the context of this compound analysis.
Q1: What exactly is ion suppression and why is it a critical issue for an acidic analyte like this compound?
A: Ion suppression is a phenomenon where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[4] In the ESI source, your analyte (this compound) and various matrix components compete for the limited charge and surface area on the ESI droplets.[6][7] If matrix components are more abundant or have a higher affinity for the charge, they can effectively "mask" your analyte, preventing it from efficiently forming gas-phase ions and entering the mass spectrometer.
For this compound, which contains a carboxylic acid group, analysis is typically performed in negative ion mode ([M-H]⁻). This mode can be particularly susceptible to suppression from endogenous acidic compounds, salts, and certain mobile phase additives.[8] The consequence is a suppressed signal, leading to artificially low concentration measurements, increased limits of detection (LOD), and potentially false-negative results.[5]
Q2: What are the primary sources of ion suppression when analyzing biological samples like plasma or urine?
A: The "matrix" in a biological sample is complex. The most common culprits causing ion suppression are:
-
Phospholipids: Abundant in plasma and serum, phospholipids are notorious for causing ion suppression, especially in the earlier-eluting regions of a reversed-phase chromatogram where many analytes appear.[6][9] They can also build up and foul the MS source.[6]
-
Salts and Buffers: Endogenous salts from the biological matrix or non-volatile buffer salts (e.g., phosphate buffers) used during sample collection or preparation can severely suppress the ESI signal by forming adducts and preventing efficient droplet evaporation.[7][8]
-
Endogenous Metabolites: Urine and plasma contain thousands of small molecules that can co-elute with your analyte and compete for ionization.
-
Mobile Phase Additives: While necessary for good chromatography, some additives are problematic. Trifluoroacetic acid (TFA), for example, is a strong ion-pairing agent that can drastically suppress the signal in negative ion mode.[8][10][11]
Q3: How can I definitively diagnose and quantify ion suppression in my assay?
A: Visual inspection of chromatograms is not enough. Two primary methods are used to diagnose and quantify suppression:
-
Post-Column Infusion Experiment: This is the gold standard for identifying suppression zones. A solution of this compound is continuously infused into the mobile phase flow after the analytical column but before the MS source. When a blank, extracted matrix sample is injected, any dip in the resulting steady-state signal baseline directly corresponds to a region of ion suppression caused by eluting matrix components.[4][12] This allows you to see if your analyte's retention time falls within a suppression zone.
-
Quantitative Matrix Effect Assessment: This method quantifies the extent of suppression. You compare the peak area of the analyte in a post-extraction spiked blank matrix (Analyte in Matrix) to the peak area in a clean solvent (Analyte in Solvent). The matrix effect is calculated as: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100 A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.[13]
Q4: My signal is suppressed. What is the very first thing I should investigate?
A: Before making extensive changes to your method, always start with the most likely and impactful area: Sample Preparation . Inadequate sample cleanup is the leading cause of ion suppression.[9][13] A simple protein precipitation (PPT) is often insufficient for complex matrices like plasma, as it leaves behind high concentrations of phospholipids and other small molecules.[14] Your first troubleshooting step should be to assess if your current sample prep method is effectively removing interferences. Consider moving from PPT to a more rigorous technique like Liquid-Liquid Extraction (LLE) or, ideally, Solid-Phase Extraction (SPE).[14]
Q5: Is a stable isotope-labeled internal standard (SIL-IS) absolutely necessary for this analysis?
A: Yes. For accurate and reliable quantification in the presence of unavoidable matrix effects, a SIL-IS is indispensable. A compound like This compound-d5 is the ideal internal standard.[15] Because it is chemically identical to the analyte, it will co-elute perfectly and experience the exact same degree of ion suppression or enhancement during the ESI process.[8][13] By measuring the ratio of the analyte to the SIL-IS, the variability caused by ion suppression is normalized, leading to highly accurate and precise quantification.
Part 2: Troubleshooting Guide for Low Signal Intensity
This section provides a systematic workflow for addressing low or inconsistent signal intensity of this compound, a classic symptom of ion suppression.
Troubleshooting Workflow
The following diagram outlines the logical progression for troubleshooting ion suppression. Start with sample preparation and proceed sequentially.
Caption: Systematic workflow for troubleshooting ion suppression.
Detailed Solutions
Solution 1: Re-evaluate and Optimize Sample Preparation
The most effective way to combat ion suppression is to remove the interfering matrix components before they ever reach the MS source.[13]
Table 1: Comparison of Sample Preparation Techniques
| Technique | Procedure Outline | Pros | Cons | Recommendation for this compound |
| Protein Precipitation (PPT) | Add 3:1 Acetonitrile to plasma, vortex, centrifuge, inject supernatant. | Fast, simple, inexpensive. | Least effective cleanup. Leaves high levels of phospholipids and other interferences.[14] High risk of ion suppression. | Not recommended for achieving low limits of quantification. Use only for screening if necessary. |
| Liquid-Liquid Extraction (LLE) | Acidify sample (pH < 3), extract with an immiscible organic solvent (e.g., MTBE), evaporate, reconstitute. | More effective than PPT at removing salts and some phospholipids. | Can have lower analyte recovery, especially for more polar compounds.[14] More labor-intensive. | A viable improvement over PPT. The acidic nature of the analyte allows for efficient extraction under acidic conditions.[9] |
| Solid-Phase Extraction (SPE) | Condition cartridge, load sample, wash away interferences, elute analyte. | Most effective cleanup. Can specifically target analyte and remove a broad range of interferences.[13][14] | Higher cost, requires method development. | Highly Recommended. Use a mixed-mode (Reversed-Phase + Anion-Exchange) or a dedicated phospholipid removal plate for the cleanest extracts and minimal suppression.[6][14] |
Solution 2: Refine the Chromatographic Method
If sample preparation is optimized but suppression persists, the next step is to improve the chromatographic separation of this compound from any remaining matrix interferences.[12]
Table 2: Recommended Mobile Phase Compositions (Negative Ion Mode)
| Additive | Recommended Concentration | Pros | Cons |
| Acetic Acid | 0.1 - 0.2% | Good for negative ion mode, volatile. Can improve peak shape for acids.[16] | Less effective at lower pH than formic acid. |
| Ammonium Acetate / Formate | 2 - 10 mM | Volatile buffers that help maintain pH and improve peak shape. Generally MS-friendly.[4][16] | Can form adducts ([M+CH₃COO]⁻) if concentration is too high. |
| Formic Acid | 0.1% | Excellent for positive ion mode, good for chromatography. | Can significantly suppress negative ion mode signal.[16] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Excellent ion-pairing agent for chromatography. | Causes severe signal suppression in ESI-MS , especially negative mode.[10][11] Difficult to flush from the system. |
Further Chromatographic Strategies:
-
Optimize Gradient: A shallower gradient can increase the separation between your analyte and co-eluting interferences.
-
Use UPLC/UHPLC: Ultra-high performance liquid chromatography provides significantly better peak resolution and capacity, which is highly effective at separating analytes from the matrix background.[14]
-
Change Column Chemistry: If co-elution is an issue on a standard C18 column, switch to a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase, to alter the elution profile of interferences relative to your analyte.
Solution 3: Adjust Mass Spectrometer Source Parameters
Fine-tuning the ESI source can improve the ionization of this compound relative to background ions.[17] This should be done after optimizing sample prep and chromatography.
Table 3: Guideline ESI Source Parameters for Optimization
| Parameter | Purpose | Optimization Strategy |
| Capillary Voltage | Drives the electrospray process and ion formation. | Tune for maximum stable signal for this compound. Too high or too low can be detrimental.[18] |
| Drying Gas Temperature | Aids in desolvation of ESI droplets. | Increase to improve desolvation, but avoid excessive temperatures that could cause thermal degradation of the analyte. A typical starting point is 300-350 °C.[16] |
| Drying Gas Flow | Removes solvent vapor from the source. | Higher flow improves desolvation but can reduce sensitivity if it deflects ions from the inlet. Tune for the best signal-to-noise ratio. |
| Nebulizer Pressure | Controls the formation of the aerosol. | Optimize based on your mobile phase flow rate. Higher flow rates generally require higher nebulizer pressures.[16] |
Alternative Ionization: If severe suppression cannot be resolved, consider using Atmospheric Pressure Chemical Ionization (APCI) . APCI is a gas-phase ionization technique and is generally less susceptible to matrix effects from non-volatile salts and phospholipids compared to ESI.[10]
Part 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your method development.
Protocol 1: Assessing Ion Suppression via Post-Column Infusion
This protocol allows you to visualize the chromatographic regions where ion suppression occurs.
Caption: Experimental setup for post-column infusion.
Methodology:
-
Prepare Analyte Solution: Make a solution of this compound (e.g., 100 ng/mL) in your initial mobile phase composition.
-
Set Up Infusion: Using a syringe pump, deliver the analyte solution at a low, constant flow rate (e.g., 10 µL/min) to a mixing tee.
-
Connect System: Plumb the outlet of the LC analytical column to one inlet of the tee. Plumb the outlet of the tee directly to the ESI-MS source.
-
Acquire Data: Start the syringe pump and the LC flow. Once a stable signal (baseline) for the m/z of this compound is observed, inject a blank matrix sample that has been processed through your sample preparation procedure.
-
Analyze Results: Monitor the baseline of the infused analyte's signal. Any significant drop in the signal intensity indicates a region of ion suppression. Note the retention times of these suppression zones and compare them to the retention time of your analyte in a standard injection.
Protocol 2: Recommended Sample Preparation using Mixed-Mode SPE
This protocol is designed to provide a clean extract from plasma, minimizing phospholipid and other interferences.
Materials:
-
Mixed-Mode Solid-Phase Extraction Cartridge (e.g., Reversed-Phase and Strong Anion-Exchange, polymeric type recommended).
-
Plasma sample containing this compound-d5 (internal standard).
-
Solvents: Methanol, Acetonitrile, Water, Formic Acid, Ammonium Hydroxide.
Methodology:
-
Pre-treat Sample: To 100 µL of plasma, add 10 µL of internal standard solution and 200 µL of 2% formic acid in water. Vortex to mix. This step lyses cells and ensures the carboxylic acid is protonated.
-
Condition Cartridge: Wash the SPE cartridge with 1 mL of Methanol, followed by 1 mL of Water.
-
Load Sample: Load the pre-treated sample onto the conditioned cartridge.
-
Wash (Interference Removal):
-
Wash 1: 1 mL of 2% formic acid in water. This removes very polar interferences.
-
Wash 2: 1 mL of 20% Methanol in water. This removes moderately polar interferences while retaining the analyte via reversed-phase and ion-exchange mechanisms.
-
-
Elute Analyte: Elute this compound with 1 mL of 5% ammonium hydroxide in Methanol. The basic pH deprotonates the anion-exchange sites, releasing the analyte.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 3: Baseline LC-MS/MS Method Parameters
This is a robust starting point for method development.
| Parameter | Setting | Rationale |
| LC System | UPLC / UHPLC System | Provides superior resolution to separate analyte from matrix.[14] |
| Column | C18, 1.7 µm, 2.1 x 100 mm | Standard starting point. Consider Phenyl-Hexyl for alternative selectivity. |
| Mobile Phase A | 5 mM Ammonium Acetate in Water | MS-friendly buffer for stable negative ion mode performance.[16] |
| Mobile Phase B | Methanol | Preferred organic solvent for ESI. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 30% B to 95% B over 8 min, hold 2 min | Adjust as needed to ensure analyte elutes away from the void volume and any major suppression zones. |
| Injection Volume | 5 µL | Smaller injection volumes can reduce the total amount of matrix introduced, lessening suppression.[7] |
| Ionization Mode | ESI Negative | To detect the deprotonated molecule [M-H]⁻. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | For highest selectivity and sensitivity. Use at least two transitions for the analyte and one for the SIL-IS. |
References
-
LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available from: [Link]
-
Chromatography Today. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available from: [Link]
-
Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of AOAC INTERNATIONAL. Available from: [Link]
-
SlideShare. Ion Suppression in Mass Spectrometry: Challenges and Solutions. Available from: [Link]
-
LCGC International. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from: [Link]
-
University of Waterloo Mass Spectrometry Facility. Ion Suppression and ESI. Available from: [Link]
-
Lambda Solutions. Understanding Ion Suppression in LC-MS Analysis. Available from: [Link]
-
LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. Available from: [Link]
-
Wikipedia. Ion suppression (mass spectrometry). Available from: [Link]
-
National Institutes of Health (NIH). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Available from: [Link]
-
Cambridge Bioscience. This compound metabolite - Cayman Chemical Forensics. Available from: [Link]
-
National Institutes of Health (NIH). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. Available from: [Link]
-
ACS Publications. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Available from: [Link]
-
ResearchGate. Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Available from: [Link]
-
Interchim. UR-144 Degradant N-pentanoic acid metabolite. Available from: [Link]
-
Agilent Technologies. Optimizing the Agilent Multimode Source. Available from: [Link]
-
ACS Publications. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Available from: [Link]
-
Acta Medica. Simultaneous Analysis of 15 Synthetic Cannabinoids in Human Urine by Using Liquid-Chromatography Tandem-Mass Spectrometry. Available from: [Link]
-
Annex Publishers. Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Available from: [Link]
-
University of Victoria. Strategies for avoiding saturation effects in ESI-MS. Available from: [Link]
-
U.S. Department of Justice. Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework using Archived High Resolution Mass Spectrometry Data. Available from: [Link]
-
ResearchGate. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Available from: [Link]
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Technical Support Center: UR-144 N-Pentanoic Acid Stability in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with UR-144 N-pentanoic acid. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to ensure the stability and integrity of your biological samples during storage and analysis.
Introduction
This compound is a key metabolite of the synthetic cannabinoid UR-144 and its fluorinated analog, XLR-11 (also known as K2)[1][2]. Accurate quantification of this metabolite in biological matrices such as blood, plasma, and urine is critical for forensic toxicology, clinical research, and pharmacokinetic studies. However, the stability of this compound can be compromised by various factors during sample handling and storage, leading to inaccurate results. This guide is designed to help you navigate these challenges and maintain the integrity of your samples.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound in biological samples.
Issue 1: Low or No Detection of this compound in Recently Collected Samples.
-
Question: I've just analyzed a set of whole blood samples that were stored in the refrigerator (4°C) for a few days, and I'm seeing significantly lower than expected concentrations of this compound. What could be the cause?
-
Answer: The primary suspect is degradation of the parent compound, XLR-11, and potentially the metabolite itself, at refrigerated temperatures. Studies have shown that while UR-144 is relatively stable, its parent compound XLR-11 degrades significantly at refrigerated and room temperatures[3][4][5]. Since this compound is a metabolite of both UR-144 and XLR-11, its concentration can be affected by the stability of both parent compounds. For optimal stability of synthetic cannabinoids and their metabolites in whole blood, immediate freezing at -20°C is strongly recommended.[3][4][5][6]
Issue 2: Inconsistent Results Across a Batch of Urine Samples.
-
Question: I'm observing high variability in this compound concentrations in a batch of urine samples that were all collected around the same time. What could explain this inconsistency?
-
Answer: Several factors can contribute to this variability in urine samples:
-
pH: The pH of urine can significantly impact the stability of cannabinoids. Acidic urine can lead to adsorptive loss of cannabinoids to container surfaces[7][8]. It is advisable to measure and record the pH of your urine samples. For long-term storage, consider adjusting the pH to a neutral or slightly basic level to minimize degradation.
-
Container Type: The type of storage container can influence analyte recovery. Polypropylene containers have been associated with greater adsorptive loss of some cannabinoids compared to borosilicate glass[9]. Whenever possible, use glass vials for long-term storage.
-
Bacterial Contamination: Microbial action in improperly stored urine can lead to the degradation of drug metabolites[9]. Ensure that urine samples are collected in sterile containers and stored frozen to inhibit bacterial growth.
-
Issue 3: Suspected Degradation During Sample Preparation.
-
Question: I'm concerned that my sample preparation workflow might be contributing to the degradation of this compound. Are there any specific steps I should be cautious about?
-
Answer: Yes, certain steps in sample preparation can be critical.
-
Temperature: Avoid prolonged exposure of samples to room temperature. Keep samples on ice during extraction procedures.
-
pH Extremes: Strong acidic or basic conditions during extraction can potentially degrade the analyte. Optimize your extraction method to use the mildest pH conditions necessary for efficient recovery.
-
Enzymatic Activity: Biological samples, particularly blood, contain esterases and other enzymes that can metabolize or degrade synthetic cannabinoids and their metabolites[6][9]. The addition of an enzyme inhibitor, such as sodium fluoride, to blood collection tubes is a standard practice to minimize this risk.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
What is the optimal storage temperature for biological samples containing this compound? For long-term stability, biological samples should be stored frozen at -20°C or lower[3][10][11]. Refrigeration at 4°C is suitable for short-term storage (up to a few days), but freezing is crucial for preventing significant degradation over time[10][12]. Room temperature storage should be avoided[3][4].
-
How do multiple freeze-thaw cycles affect the stability of this compound? While some studies suggest that a limited number of freeze-thaw cycles may not significantly impact the concentration of some synthetic cannabinoids, it is generally recommended to minimize them[9]. If a sample needs to be analyzed multiple times, it is best to aliquot it into smaller volumes before the initial freezing.
-
What type of collection tubes should be used for blood samples? For blood samples, it is recommended to use tubes containing a preservative such as sodium fluoride to inhibit enzymatic activity[13]. As for the container material, glass is often preferred over plastic to minimize the risk of adsorption[6][9].
Metabolism and Detection
-
Is this compound the only metabolite I should be looking for? this compound is a major metabolite of both UR-144 and XLR-11 and is a reliable marker for exposure[1][2]. However, there are other metabolites, including hydroxylated and glucuronidated forms, that can also be present[1][2]. A comprehensive analysis may involve screening for a panel of relevant metabolites.
-
What analytical techniques are recommended for the quantification of this compound? Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended method for the sensitive and specific quantification of this compound and other synthetic cannabinoid metabolites in biological matrices[4][14][15].
Experimental Protocols
Protocol 1: Recommended Blood Sample Collection and Storage
-
Collection: Collect whole blood in vacuum tubes containing sodium fluoride and potassium oxalate as preservatives.
-
Mixing: Gently invert the tube 8-10 times to ensure proper mixing of the blood with the anticoagulants and preservatives.
-
Short-Term Storage (if necessary): If immediate freezing is not possible, store the samples in a refrigerator at 2-8°C for no longer than 72 hours.
-
Aliquoting: Before freezing, if multiple analyses are anticipated, aliquot the whole blood into smaller volume cryovials (e.g., polypropylene) to avoid multiple freeze-thaw cycles.
-
Long-Term Storage: For storage longer than 72 hours, place the samples in a freezer at -20°C or colder.
Protocol 2: Recommended Urine Sample Collection and Storage
-
Collection: Collect urine in a sterile, polypropylene or borosilicate glass container.
-
pH Measurement: Measure and record the pH of the urine sample.
-
pH Adjustment (Optional but Recommended for Long-Term Storage): If the urine is acidic (pH < 6), consider adjusting it to a neutral pH (around 7.0) using a suitable buffer to minimize adsorptive losses.
-
Short-Term Storage: Store at 2-8°C for up to 72 hours.
-
Long-Term Storage: For extended storage, freeze the urine samples at -20°C or colder.
Data Presentation
Table 1: Stability of UR-144 in Spiked Whole Blood at Different Storage Temperatures over 12 Weeks
| Storage Temperature | Week 3 | Week 6 | Week 12 |
| Room Temperature (~22°C) | Stable | Stable | Stable |
| Refrigerated (4°C) | Stable | Stable | Stable |
| Frozen (-20°C) | Stable | Stable | Stable |
Data adapted from studies showing the relative stability of UR-144 under various conditions. In contrast, the parent compound XLR-11 shows significant degradation at room and refrigerated temperatures.[3][4]
Visualizations
Degradation Pathway Overview
The following diagram illustrates the metabolic relationship between XLR-11, UR-144, and the target analyte, this compound.
Caption: Metabolic conversion of XLR-11 to UR-144 and subsequently to this compound.
Recommended Sample Handling Workflow
This workflow outlines the critical steps for preserving the integrity of biological samples for this compound analysis.
Sources
- 1. First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urine pH, container composition, and exposure time influence adsorptive loss of 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UR-144 N-pentanoic Acid Trace Analysis
Welcome to the technical support center for the trace analysis of UR-144 N-pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting and quantifying this critical metabolite at low concentrations. Given the ubiquitous nature of potential contaminants, achieving accurate and reproducible results requires a meticulous approach to identifying and eliminating interference.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to empower you to build robust, self-validating analytical methods.
Troubleshooting Guide: Diagnosing and Resolving Contamination
Unexpected peaks, high background noise, and inconsistent results are common challenges in trace analysis. This section is structured to help you systematically diagnose and resolve contamination issues specific to this compound analysis.
Question 1: I'm observing a persistent peak corresponding to N-pentanoic acid (valeric acid) in my blank injections. What are the likely sources and how can I eliminate it?
Answer:
A recurring peak for N-pentanoic acid in your blank runs, often referred to as a "ghost peak," is a classic sign of system contamination.[1][2] Given that N-pentanoic acid (valeric acid) is a short-chain fatty acid, it can originate from various, sometimes unexpected, sources.[3][4][5] The key is to systematically isolate the source.
Diagnostic Workflow:
-
Isolate the Contamination Source (LC vs. MS):
-
First, disconnect the LC from the mass spectrometer. Infuse a fresh, high-purity solvent mixture (e.g., LC/MS-grade methanol/water) directly into the MS.
-
If the background signal for the N-pentanoic acid m/z is still high, the contamination is likely within the MS source or ion optics.[6][7] The atmospheric-pressure ionization (API) source is the most common site for this.[6]
-
If the signal is low during infusion, the contamination originates from your LC system (solvents, tubing, injector, or column).
-
-
Troubleshooting LC System Contamination:
-
Mobile Phase: Prepare fresh mobile phases using the highest quality LC/MS-grade solvents and additives from a new, sealed bottle.[8] Avoid using solvents from squeeze bottles, as these can be a source of contamination.[8] Atmospheric compounds can also contaminate solvents, so keep reservoirs covered.[9]
-
Solvent Lines & Bottles: Dedicate specific, thoroughly cleaned glass bottles for your LC/MS mobile phases.[10] Never top off old solvent with new; always replace the entire bottle's contents.[8] If microbial growth is suspected in aqueous phases (a potential source of fatty acids), flush the entire system with 70% isopropanol, followed by a high-purity organic solvent, and then your fresh mobile phase.[9][10]
-
Autosampler & Syringe: The autosampler is a frequent culprit. Clean the needle and wash port with a strong, appropriate solvent. If possible, replace the sample loop and needle seat. Use high-quality vials and caps; avoid septa that may contain materials that can leach contaminants.
-
Column: Disconnect the column and run blanks. If the peak disappears, the column has retained the contaminant. This "trace enrichment" can happen when contaminants from the mobile phase build up on the column and elute as a distinct peak during a gradient.[6] Try flushing the column with a strong, compatible solvent (e.g., 100% acetonitrile or isopropanol), but be aware that severe contamination may require column replacement.[9]
-
Corrective Actions & Prevention:
The following diagram outlines a systematic approach to identifying the source of contamination.
Caption: Workflow for isolating N-pentanoic acid contamination.
Question 2: My results for this compound are inconsistent and show poor reproducibility. Could this be a contamination issue?
Answer:
Yes, inconsistent results are often a symptom of intermittent or variable contamination, which can be even more challenging to diagnose than a constant background signal. This variability can stem from sample handling, labware, and environmental factors.
Causality and Key Considerations:
-
Ion Suppression/Enhancement: Contaminants co-eluting with your analyte can suppress or enhance its ionization in the MS source, leading to inaccurate quantification.[7][10] Even if the contaminant doesn't have the same m/z value, it can affect the efficiency with which your target analyte is ionized.
-
Leachables from Consumables: The primary source of intermittent contamination is often plasticware. N-pentanoic acid (valeric acid) and similar compounds can be leached from pipette tips, microcentrifuge tubes, and collection plates.[11][12] The amount leached can vary from well to well or tube to tube, leading to high variability. Antistatic agents used in plastics, such as N-lauryldiethanolamine, are a known source of interference.[11]
Troubleshooting and Best Practices:
-
Evaluate Your Consumables:
-
Perform a leaching study. Take a selection of the plasticware you use (e.g., pipette tips, tubes), fill them with your sample solvent, let them sit for a period equivalent to your sample preparation time, and then inject the solvent. This can help identify which consumables are contributing to the problem.
-
Switch to certified low-leachable or "LC/MS-grade" plasticware where possible. If this is not feasible, pre-rinsing tubes and tips with a high-purity solvent can sometimes mitigate the issue.
-
-
Sample Preparation Workflow:
-
Gloves: Always wear nitrile gloves when handling samples, solvents, and any part of the LC/MS system.[7][10] Skin oils and lotions can be a significant source of contamination.[6]
-
Glassware: Whenever possible, use borosilicate glass for sample preparation and mobile phase reservoirs.[9] Implement a rigorous glassware cleaning protocol. Do not use detergents, as they are a major source of PEG and other contaminants.[8][10] A soak in dilute acid followed by thorough rinsing with high-purity water and a final rinse with a high-purity organic solvent is a robust method.[13]
-
-
Environmental Factors:
-
Laboratory air can be a source of contamination from products like cleaning supplies, personal care products (deodorants, creams), and even air conditioning filters.[6][9] Keep solvent bottles and sample vials covered as much as possible. Preparing mobile phases in a clean, dedicated area can help.[8]
-
Quantitative Data Summary: Common Contaminants in LC/MS
| Contaminant Class | Common Sources | Typical Appearance in Chromatogram |
| Phthalates | Plasticizers in PVC tubing, parafilm, some vial caps, lab air.[6][9] | Broad, late-eluting peaks. |
| Polyethylene Glycol (PEG) | Detergents, personal care products, some solvents.[6][14] | Series of repeating ions (e.g., 44 Da apart). |
| Siloxanes | Septa bleed, pump oils, personal care products, glass deactivation agents.[6][9][15] | Often seen as high background or discrete peaks, especially in GC/MS but can appear in LC/MS.[15] |
| Short-chain fatty acids | Microbial growth, leaching from plastics, handling contamination.[10][11][16] | Can appear as sharp peaks that are difficult to resolve from the solvent front or as broader "ghost" peaks. |
Frequently Asked Questions (FAQs)
Q1: What is the best procedure for cleaning glassware to be used for trace analysis of this compound?
A1: A multi-step, detergent-free cleaning protocol is essential to minimize background contamination. Standard laboratory detergents can introduce significant interference.[8][10]
Recommended Glassware Cleaning Protocol:
-
Initial Rinse: As soon as possible after use, manually rinse glassware three times with a suitable solvent (e.g., acetone or methanol) to remove residual organic compounds. Dispose of the solvent waste appropriately.
-
Acid Soak: Submerge the glassware in a dilute (0.5-1%) nitric acid bath for a minimum of 8 hours, or overnight.[13] This step helps to remove trace metals and other inorganic residues.
-
High-Purity Water Rinse: Remove glassware from the acid bath and rinse profusely (at least 5-7 times) with high-purity, LC/MS-grade water.
-
Organic Solvent Final Rinse: Perform a final rinse with an LC/MS-grade organic solvent like methanol or acetonitrile. This helps to remove any remaining organic traces and aids in faster drying.
-
Drying and Storage: Dry the glassware in an oven at a moderate temperature (e.g., 110°C), ensuring it is dedicated to clean glassware to avoid cross-contamination.[17] Once dry, immediately cover the openings with clean aluminum foil and store in a clean, enclosed cabinet away from general lab traffic.
Caption: Recommended detergent-free glassware cleaning protocol.
Q2: Can my choice of mobile phase additives contribute to N-pentanoic acid background?
A2: Absolutely. While additives like formic acid or ammonium acetate are necessary for good chromatography and ionization, they can be a significant source of contamination. Always use the highest grade available (e.g., LC/MS-grade) and purchase them in small-volume, single-use ampules if possible.[8] Avoid using older bottles of additives that have been opened multiple times. It is also a best practice to use the lowest concentration of the additive that provides acceptable chromatography to minimize the introduction of any impurities they may contain.[6]
Q3: UR-144 is known to be thermally unstable. Could this be a source of interference in my analysis of its N-pentanoic acid metabolite?
A3: Yes, the thermal instability of the parent compound, UR-144, is a critical consideration.[18][19] While this is a more pronounced issue in GC/MS analysis where high temperatures are used in the injection port, degradation can still occur in an LC/MS source under certain conditions. The pyrolysis of UR-144 can create degradation products.[18] While these degradants are not N-pentanoic acid itself, they can potentially have similar retention times or produce fragment ions that could interfere with the analysis of the actual metabolite, especially if the analytical method has poor specificity. It is crucial to use a well-validated LC method with sufficient chromatographic resolution to separate the N-pentanoic acid metabolite from the parent drug and any potential degradants.[19][20]
Q4: Are there any specific materials I should avoid in my lab to prevent contamination?
A4: Yes, several common lab materials are known to cause issues in trace analysis:
-
Polyvinyl chloride (PVC) tubing: Can leach phthalates.[6]
-
Parafilm: A significant source of plasticizers.
-
Detergents and soaps: Contain PEGs and surfactants.[10]
-
Squeeze bottles: Can leach contaminants and are easily contaminated themselves.[8]
-
Personal care products: Hand creams, lotions, and cosmetics can introduce a wide array of interfering compounds.[6]
By being mindful of these sources and implementing the rigorous cleaning and handling protocols outlined in this guide, you can significantly reduce background noise and improve the accuracy, sensitivity, and reproducibility of your this compound trace analysis.
References
-
Controlling Contamination in LC/MS Systems. Waters Corporation.
-
Adamowicz, P., & Zuba, D. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 233(1-3), 267-274.
-
Stoll, D. R. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC North America, 36(8), 514-519.
-
Contaminants everywhere! Tips and tricks for reducing background signals when using LC–MS | Request PDF. ResearchGate.
-
LC-MS Contaminants. Sigma-Aldrich.
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How do I identify contamination in my LC-MS system and what should I do? Providion.
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UR-144. Wikipedia.
-
Glassware Cleaning for Trace TOC Analysis. Frederick National Laboratory for Cancer Research.
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UR-144 Critical Review Report. World Health Organization.
-
Cumpston, K. L., et al. Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University.
-
Best Practices for Cleaning and Disinfecting Laboratory Glassware. IT Tech.
-
Adamowicz, P., et al. (2017). The effects of synthetic cannabinoid UR-144 on the human body—A review of 39 cases. Forensic Science International, 273, e1-e6.
-
What are Ghost Peaks and Where to Find Them. Mastelf.
-
Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. SCIEX.
-
Ray, S., et al. (2013). Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS. MethodsX, 1, 1-6.
-
Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Chromatography Today.
-
LC-MS Water Contamination: The Hidden Threat to Your Analytical Results. ResinTech.
-
Sharma, C., & Singh, C. (2022). Recent update of the various sources originating ghost peaks in gas chromatography: A review. Journal of Chromatography A, 1685, 463625.
-
Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. University of California, Davis - Mass Spectrometry Facility.
-
Toxicology Section - 2014. American Academy of Forensic Sciences.
-
Cleaning Laboratory Glassware. Sigma-Aldrich.
-
This compound metabolite. Cayman Chemical.
-
This compound metabolite-d5. Cayman Chemical.
-
GC Troubleshooting: Origins of Ghost Peaks. Restek.
-
Laboratory Glassware and Plasticware Cleaning Procedures. Office of the Texas State Chemist.
-
How To: Clean Glassware. University of Rochester, Department of Chemistry.
-
What causes a “ghost” peak and what can I do to prevent this? Wyatt Technology.
-
Fowble, K. L., et al. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Analytical & Bioanalytical Techniques, 8(2).
-
Sobolevsky, T., et al. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis, 4(10), 745-753.
-
Compound n-Pentanoic acid (valeric acid) C5H10O2 Factsheet. European Chemicals Agency (ECHA).
-
Valeric Acid. Metabolon.
-
ARK™ UR-144/JWH-018 Assay. ARK Diagnostics, Inc.
-
CEDIA® UR-144/XLR-11 Assay. Thermo Fisher Scientific.
-
Laboratory Guide for Synthetic Cannabinoid Identification and Naming. Cayman Chemical.
-
Valeric Acid: A Small Molecule with Big Impacts on Human Health. Metware Biotechnology.
-
Pentanoic acid. Sciencemadness Wiki.
-
Namera, A., et al. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 175-194.
-
Valeric acid. Wikipedia.
-
How to Detect Synthetic Cannabinoids in Hair. News-Medical.Net.
-
Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime.
-
Raud, M., et al. (2023). Efficient Recovery of Valeric Acid Using Phosphonium-Based Ionic Liquids. Molecules, 28(14), 5396.
-
Synthetic Cannabinoids and Drug Testing. USDTL.
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UR-144 parent compound thermal degradation and its impact on metabolite analysis
Welcome to the technical support center for the analysis of UR-144 and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the thermal degradation of the UR-144 parent compound and its impact on metabolite analysis. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Introduction: The Challenge of UR-144 Analysis
UR-144, a synthetic cannabinoid, presents a significant analytical challenge due to its thermal instability.[1][2] The tetramethylcyclopropyl group in its structure is prone to thermal rearrangement, especially at the high temperatures used in Gas Chromatography-Mass Spectrometry (GC-MS) injection ports.[3][4] This degradation leads to the formation of a ring-opened isomer, often referred to as the "UR-144 degradant," which can complicate data interpretation and compromise the accuracy of analytical results.[1][3][5] Furthermore, since smoking is a common route of administration for synthetic cannabinoids, this thermal degradant is not just an analytical artifact but a relevant pyrolysis product with its own pharmacological activity.[1][2][6]
This guide will provide you with the necessary information to overcome these challenges, ensuring the scientific integrity and accuracy of your UR-144 analysis.
Frequently Asked Questions (FAQs)
Q1: I'm seeing an extra peak in my GC-MS chromatogram when analyzing a UR-144 standard. What is it?
A1: The extra peak is most likely the UR-144 thermal degradant.[3][5] The high temperature of the GC injection port causes the tetramethylcyclopropyl ring of UR-144 to open, forming a more thermodynamically stable alkene isomer.[3][7] This is a well-documented phenomenon for cyclopropyl-containing synthetic cannabinoids.[3] To confirm, you can analyze the standard using Liquid Chromatography-Mass Spectrometry (LC-MS), which does not involve high temperatures and should show a single peak for the intact UR-144.
Q2: What is the best analytical technique for the analysis of UR-144 and its metabolites?
A2: Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the analysis of UR-144 and its metabolites.[8][9][10] This technique avoids the high temperatures that cause thermal degradation, allowing for the accurate quantification of the parent compound.[10] LC-MS/MS also offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of metabolites typically found in biological samples.[11][12]
Q3: Can I still use GC-MS for UR-144 analysis?
A3: While LC-MS/MS is recommended, GC-MS can be used with caution. It is important to be aware of the thermal degradation and to have a reference standard for the UR-144 degradant to correctly identify both peaks.[3] Pyrolysis GC-MS can even be used to intentionally study the degradation products.[3] However, for quantitative analysis of the parent compound, GC-MS is not ideal due to the unpredictable extent of on-instrument degradation.
Q4: Where can I find reference standards for UR-144 and its metabolites?
A4: Certified reference materials for UR-144, its thermal degradant, and several of its metabolites are available from various chemical suppliers that specialize in forensic and research standards. It is crucial to use certified standards to ensure the accuracy and validity of your analytical results.[13]
Troubleshooting Guides
This section provides in-depth solutions to specific problems you might encounter during your analysis.
Issue 1: Inconsistent Quantification of UR-144 in Spiked Samples using GC-MS
Question: My calibration curve for UR-144 using GC-MS is not linear and the quality control samples are consistently showing lower than expected concentrations. What could be the cause?
Answer:
This issue is a classic example of the impact of thermal degradation on quantitative analysis. The inconsistency arises from the variable breakdown of UR-144 into its degradant in the hot injection port. The extent of this degradation can be influenced by several factors:
-
Injector Temperature: Higher temperatures will lead to more significant degradation.
-
Liner Condition: An active or dirty liner can have catalytic sites that promote degradation.
-
Residence Time: Longer residence times in the injector will increase the opportunity for thermal breakdown.
Troubleshooting Steps:
-
Lower the Injector Temperature: Experiment with lowering the injector temperature to the minimum required for efficient volatilization of the analyte.
-
Use a Deactivated Liner: Ensure you are using a high-quality, deactivated liner. Consider changing the liner frequently.
-
Optimize Injection Parameters: Use a fast injection speed and a split injection mode to minimize the residence time of the sample in the injector.
-
Switch to LC-MS/MS: For accurate and reliable quantification of the parent UR-144, switching to an LC-MS/MS method is the most robust solution.[10]
Issue 2: Difficulty in Identifying UR-144 Metabolites in Urine Samples
Question: I am analyzing urine samples from suspected UR-144 users, but I am struggling to find the parent compound. What metabolites should I be looking for?
Answer:
UR-144 is extensively metabolized in the body, and the parent compound is often found in very low concentrations or not at all in urine samples.[8][9][14] Therefore, identifying its metabolites is key to confirming exposure.
Key Metabolites to Target:
-
Hydroxylated Metabolites: Mono- and di-hydroxylated metabolites are common.[7][8] Hydroxylation can occur on the N-pentyl chain or the indole ring.
-
Carboxylated Metabolites: The N-pentyl chain can be oxidized to form a carboxylic acid metabolite.[8]
-
Metabolites of the Pyrolysis Product: Since users often smoke UR-144, metabolites of the thermal degradant will also be present.[7][8][9] These can include hydrated and hydroxylated forms of the ring-opened structure.
Analytical Approach:
-
LC-MS/MS is Essential: The polarity of the metabolites makes them well-suited for reverse-phase LC. A tandem mass spectrometer is necessary to differentiate between isomeric metabolites through their fragmentation patterns.
-
Enzymatic Hydrolysis: Many metabolites are excreted as glucuronide conjugates. Treating the urine sample with β-glucuronidase prior to extraction will cleave the conjugate and increase the concentration of the free metabolite, improving detection.
Data Summary: Key UR-144 Analytes
| Analyte | Common Analytical Method | Key Considerations |
| UR-144 (Parent) | LC-MS/MS | Prone to thermal degradation in GC-MS.[3][4] |
| UR-144 Degradant | GC-MS, LC-MS/MS | Formed by heating.[1][2] Also a pyrolysis product.[6] |
| Hydroxylated Metabolites | LC-MS/MS | Major metabolites found in urine.[7][8] |
| Carboxylated Metabolites | LC-MS/MS | Important indicator of UR-144 use.[8] |
| Degradant Metabolites | LC-MS/MS | Crucial for confirming exposure via smoking.[7][8][9] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of UR-144 and Metabolites in Urine
-
To 1 mL of urine, add 50 µL of an internal standard solution (e.g., UR-144-d5).
-
Add 500 µL of acetate buffer (pH 5.0) and 20 µL of β-glucuronidase.
-
Vortex and incubate at 60°C for 1 hour.
-
Allow the sample to cool to room temperature.
-
Perform a liquid-liquid extraction by adding 3 mL of a non-polar solvent (e.g., hexane:ethyl acetate 9:1), vortexing for 5 minutes, and centrifuging at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.[15]
Protocol 2: Recommended LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: A C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm) is suitable for separating UR-144 and its metabolites.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the analytes. A typical gradient might run from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis. Precursor and product ions for each analyte and internal standard need to be optimized.
-
Visualizations
UR-144 Thermal Degradation Pathway
Caption: Thermal degradation pathway of UR-144.
Recommended Analytical Workflow
Caption: Recommended workflow for UR-144 metabolite analysis.
References
-
Uchiyama, N., et al. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. Journal of Toxicological Sciences, 42(3), 335-341. [Link]
-
Grigoryev, A., et al. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology, 37(5), 265-273. [Link]
-
Adamowicz, P., et al. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 233(1-3), 299-306. [Link]
-
Eckre, D. (n.d.). Thermal Degradation of Synthetic Cannabinoids Containing a Cyclopropyl Group. Marshall University. [Link]
-
Grigoryev, A., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(5), 265-273. [Link]
-
Marchioni, C., et al. (2025). Synthetic cannabinoids: a critical review of challenges and advances in biological sample preparation. Journal of Chromatography A, 1723, 466530. [Link]
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Uchiyama, N., et al. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. Journal of Toxicological Sciences, 42(3), 335-341. [Link]
- Kennedy, P. D., et al. (2013). Characterization of the thermal degradation product of UR-144. Cayman Chemical Company.
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Thermo Fisher Scientific. (2017). Analytical Technology on the Frontline of the War on Synthetic Cannabinoids. Labcompare. [Link]
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Agilent Technologies. (2011). Synthetic Cannabinoids: the Analytical Challenges. [Link]
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Adamowicz, P., et al. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 233(1-3), 299-306. [Link]
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Kikura-Hanajiri, R. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 197-214. [Link]
-
Nguyen, H. T., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Journal of the Chinese Chemical Society, 71(3), 441-448. [Link]
-
AZoNetwork. (2023). Analyzing Natural and Synthetic Cannabinoids for Pharmaceutical and Regulatory Purposes. [Link]
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Kevin, R. C., et al. (2017). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures. Archives of Toxicology, 91(6), 2355-2367. [Link]
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Waters Corporation. (n.d.). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers. [Link]
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Peterson, B. L., & Couper, F. J. (2015). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of analytical toxicology, 39(8), 608–616. [Link]
-
National Institute of Standards and Technology. (2021). A Framework for the Development of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for the Analysis of Synthetic Cannabinoids. [Link]
-
Tran, P. N., et al. (2018). Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear magnetic resonance spectroscopy. Forensic Toxicology, 36(2), 346-357. [Link]
-
Papaseit, E., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Biomolecules, 11(4), 498. [Link]
-
Tran, P. N., et al. (2016). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. Drug Testing and Analysis, 8(8), 792-800. [Link]
-
La Maida, N., et al. (2020). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. Journal of Pharmaceutical and Biomedical Analysis, 186, 113313. [Link]
-
Rankin, G. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]
-
Kavanagh, P., et al. (2013). UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. Drug Testing and Analysis, 5(5), 303-310. [Link]
-
Gürler, M., et al. (2017). Simultaneous Analysis of 15 Synthetic Cannabinoids in Human Urine by Using Liquid-Chromatography Tandem-Mass Spectrometry. Acta Medica, 48(3), 1-10. [Link]
-
National Institute of Standards and Technology. (2021). Comparing Two Analytical Workflows for Seized Drug Analysis of Synthetic Cannabinoids, Cathinones, and Opioids. [Link]
-
Taylor & Francis. (n.d.). UR-144 – Knowledge and References. [Link]
-
La Maida, N., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. Journal of Analytical Methods in Chemistry, 2020, 8896913. [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. [Link]
-
Fraser, M. D., et al. (2015). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of analytical toxicology, 39(2), 126–131. [Link]
-
National Institute of Standards and Technology. (2024). Cannabis Laboratory Quality Assurance Program: Exercise 2 Cannabinoid Final Report. [Link]
- Reinhold, L. E. (2013). Drug Identification Table 1 Methods of Analysis/Synthetic Drug Identification. NIST/DEA Emerging Trends in Synthetic Drugs Workshop.
Sources
- 1. Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. marshall.edu [marshall.edu]
- 4. Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Validation of a Quantitative Method for UR-144 N-Pentanoic Acid in Whole Blood
This guide provides a comprehensive framework for the validation of a quantitative analytical method for UR-144 N-pentanoic acid, the primary urinary metabolite of the synthetic cannabinoid UR-144, in whole blood. Designed for researchers, forensic toxicologists, and drug development professionals, this document compares key methodologies, explains the rationale behind experimental choices, and offers detailed protocols grounded in established regulatory standards.
Introduction: The Analytical Imperative for UR-144 Metabolite Quantification
UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been widely identified in herbal incense products. Following consumption, UR-144 is extensively metabolized in the body. The N-pentanoic acid metabolite is a major urinary biomarker, but the detection and quantification of this metabolite in blood are critical for assessing recent drug exposure and correlating it with potential pharmacological or toxicological effects.[1][2][3] Given the transient nature of the parent compound in blood, its metabolites serve as more reliable indicators of consumption in clinical and forensic investigations.[4][5]
Developing a robust, validated quantitative method is not merely an academic exercise; it is a prerequisite for generating legally defensible and scientifically sound data. This guide will compare critical components of such a method, focusing on the principles of bioanalytical method validation as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[6][7][8]
Selecting the Optimal Analytical Platform: LC-MS/MS vs. GC-MS
The choice of analytical instrumentation is the foundation of any quantitative method. For this compound, the decision primarily lies between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Our Recommendation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is unequivocally the superior technique for this application. The N-pentanoic acid metabolite is a polar, non-volatile molecule, making it ideally suited for LC separation without the need for chemical derivatization. Tandem mass spectrometry provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), allowing for accurate quantification even at sub-nanogram-per-milliliter levels in a complex matrix like blood.[9][10]
Alternative Platform: Gas Chromatography-Mass Spectrometry (GC-MS)
While GC-MS has been a workhorse in toxicology, it presents significant challenges for this analyte. The carboxylic acid group on the metabolite makes it highly polar and non-volatile, requiring a derivatization step (e.g., silylation or methylation) to make it amenable to GC analysis. This extra step adds time, potential for error, and can introduce variability. Furthermore, cannabinoids can be susceptible to thermal degradation in the hot GC injection port, potentially compromising accuracy.[3][11]
Performance Comparison: LC-MS/MS vs. GC-MS
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale for this compound |
| Sample Derivatization | Not required. | Required (e.g., silylation). | LC-MS/MS offers a more direct and efficient workflow, reducing sample handling and potential for analytical error. |
| Analyte Suitability | Excellent for polar, non-volatile compounds. | Best for volatile, thermally stable compounds. | The metabolite's polar nature is a perfect match for LC-MS/MS. |
| Risk of Thermal Degradation | Minimal; analysis is performed at or near ambient temperature. | High; potential for analyte loss in the injector. | The gentle nature of LC analysis preserves the integrity of the analyte. |
| Sensitivity & Selectivity | Extremely high, especially in MRM mode.[12][13] | Good, but can be limited by matrix interference without high-resolution MS. | The complexity of blood necessitates the superior selectivity of tandem MS to minimize matrix effects. |
| Throughput | High; typical run times are under 10 minutes.[14] | Lower due to the added derivatization step and potentially longer run times. | For labs processing numerous samples, the speed of LC-MS/MS is a significant advantage. |
The Crucial Role of Sample Preparation: A Comparison of Extraction Techniques
Effectively isolating the this compound metabolite from the whole blood matrix is critical for a successful analysis. The goal is to remove interferences like proteins, lipids, and salts while maximizing the recovery of the analyte. The two primary methods for this are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Comparison Table: Solid-Phase Extraction vs. Liquid-Liquid Extraction
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Recommendation & Rationale |
| Principle | Analyte is selectively adsorbed onto a solid sorbent and then eluted. | Analyte is partitioned between two immiscible liquid phases (aqueous and organic). | SPE is recommended. Its targeted mechanism provides a significantly cleaner extract, which is vital for minimizing matrix effects in LC-MS/MS.[15][16][17] |
| Selectivity | High; sorbent chemistry can be tailored to the analyte. | Low to moderate; relies on general solubility. | The ability to choose a specific sorbent (e.g., polymeric reverse-phase) for SPE allows for superior removal of endogenous interferences.[18][19] |
| Recovery | Generally high and reproducible (often >80%).[19][20] | Can be variable and may suffer from emulsion formation. | SPE provides more consistent and higher analyte recovery, leading to better precision and accuracy. |
| Automation | Easily automated for high-throughput workflows. | Difficult to automate. | For labs with high sample loads, the automation potential of SPE is a major workflow advantage. |
| Solvent Usage | Lower volumes of organic solvents are typically used. | Requires large volumes of organic solvents. | SPE is a "greener" and more cost-effective technique in terms of solvent consumption. |
| Cost per Sample | Higher initial cost for cartridges. | Lower cost for reagents. | The improved data quality and reduced need for instrument maintenance from cleaner SPE extracts often justify the higher consumable cost. |
Workflow and Method Validation Diagrams
A clear understanding of the analytical workflow and the logic of the extraction process is essential for proper method implementation and troubleshooting.
Caption: High-level overview of the quantitative analysis workflow.
Caption: The four core steps of the Solid-Phase Extraction process.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point. Specific parameters, especially for the MS/MS, should be optimized for the instrument in use.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Whole Blood
This protocol uses a polymeric reversed-phase SPE cartridge, which provides excellent retention for a broad range of analytes and is stable across the pH spectrum.
Materials:
-
Polymeric SPE Cartridges (e.g., Waters Oasis HLB, Biotage ISOLUTE SLE+).[21][22]
-
Whole blood samples, calibrators, and quality controls (QCs).
-
Internal Standard (IS) solution (e.g., this compound-d5).
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Formic Acid, LC-MS grade.
-
Deionized Water.
-
Centrifuge and collection tubes.
-
SPE vacuum manifold or positive pressure processor.
Procedure:
-
Sample Aliquoting: Pipette 500 µL of whole blood (sample, calibrator, or QC) into a 2 mL microcentrifuge tube.
-
Internal Standard Fortification: Add 25 µL of the IS working solution to each tube. Vortex briefly.
-
Protein Precipitation & Lysis: Add 1 mL of cold ACN. Vortex vigorously for 30 seconds to precipitate proteins and lyse red blood cells.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Cartridge Conditioning: Place SPE cartridges on the manifold. Condition with 1 mL of MeOH followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Sample Loading: Transfer the supernatant from step 4 to the conditioned SPE cartridge. Apply gentle vacuum or pressure to load the sample at a rate of ~1 mL/min.
-
Washing: Wash the cartridge with 1 mL of 5% MeOH in water to remove residual salts and polar interferences. Dry the cartridge under full vacuum for 5 minutes.
-
Elution: Place clean collection tubes inside the manifold. Elute the analyte with 1 mL of MeOH.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the LC mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid). Vortex and transfer to an autosampler vial.
Protocol 2: LC-MS/MS Instrumental Analysis
Instrumentation:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.
LC Parameters:
-
Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in ACN.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient:
-
0.0 min: 30% B
-
4.0 min: 95% B
-
4.5 min: 95% B
-
4.6 min: 30% B
-
6.0 min: End of run.
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions (to be optimized):
-
This compound: m/z 370.2 → 125.1 (quantifier), 370.2 → 244.2 (qualifier).
-
This compound-d5 (IS): m/z 375.2 → 125.1.
-
-
Key Source Parameters: Optimize capillary voltage, source temperature, and gas flows according to manufacturer recommendations.
Bioanalytical Method Validation: Parameters and Acceptance Criteria
Validation is the formal process of demonstrating that an analytical method is reliable, reproducible, and suitable for its intended purpose. The parameters below are based on the FDA's Bioanalytical Method Validation Guidance.[6][23]
Summary of Validation Parameters and FDA Acceptance Criteria
| Validation Parameter | Purpose | Key Experiment | Acceptance Criteria |
| Selectivity & Specificity | To ensure the method can differentiate the analyte from endogenous matrix components and other interferences. | Analyze at least 6 blank matrix samples from individual sources. | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte. |
| Linearity & Range | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Analyze a calibration curve with a blank, a zero, and at least 6 non-zero standards. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured results to the true value (accuracy) and the degree of scatter between measurements (precision). | Analyze QC samples at LLOQ, Low, Mid, and High concentrations in at least 3 separate runs. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | The lowest standard on the curve. | Must meet accuracy (±20%) and precision (≤20%) criteria. Signal should be ≥5x that of a blank sample. |
| Recovery | The efficiency of the extraction process. | Compare analyte response from pre-extraction spiked samples to post-extraction spiked samples. | Should be consistent, precise, and reproducible, though no specific % value is mandated. |
| Matrix Effect | To assess the suppression or enhancement of ionization caused by co-eluting matrix components.[11][15][24] | Compare analyte response in post-extraction spiked matrix to response in a neat solution. | The IS-normalized matrix factor should have a CV ≤15% across different matrix lots. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, analysis).[25][26][27][28] | Analyze QC samples after exposure to various conditions (freeze-thaw cycles, bench-top storage, long-term frozen storage). | Mean concentration of stability samples must be within ±15% of the nominal concentration of baseline samples. |
Conclusion
The quantitative analysis of this compound in whole blood is a challenging but essential task in modern toxicology. A method based on Solid-Phase Extraction followed by LC-MS/MS analysis offers the most robust, sensitive, and reliable approach. By systematically validating the method against internationally recognized standards, such as those provided by the FDA, laboratories can ensure the generation of high-quality, defensible data. This guide provides the comparative framework and detailed protocols necessary to develop and implement such a method, empowering researchers and clinicians to accurately assess exposure to this potent synthetic cannabinoid.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][6]
-
Grigoryev, A., Savchuk, S., & Melnik, A. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis. [Link][1]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][29]
-
Bhatia, R. (2015). USFDA guidelines for bioanalytical method validation. SlideShare. [Link][23]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][7]
-
Grigoryev, A., Savchuk, S., & Melnik, A. (2012). Detection of Urinary Metabolites of AM-2201 and UR-144, Two Novel Synthetic Cannabinoids. PubMed. [Link][2]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][8]
-
LCGC International. Extraction of Synthetic Cannabinoids Parents and Metabolites (JWH Series) from Urine, Plasma, and Whole Blood Using Supported Liquid Extraction (ISOLUTE? SLE+) in Cartridge and 96-Well Format Prior to LC–MS-MS. [Link][30]
-
Biotage. Synthetic Cannabinoids: how to extract them from whole blood?. [Link][21]
-
C. Sousa, et al. (2020). Analysis of Cannabinoids in Biological Specimens: An Update. PubMed Central. [Link][11]
-
Logan, B. K., et al. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Oxford Academic. [Link][9]
-
Creative Bioarray. Drug Metabolite Stability Assay Protocol in Whole Blood. [Link][25]
-
Kneisel, S., et al. (2012). Analysis of 30 synthetic cannabinoids in serum by liquid chromatography-electrospray ionization tandem mass spectrometry after liquid-liquid extraction. PubMed. [Link][12]
-
Reed, G. A. (2016). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. PubMed. [Link][26]
-
Biotage. Extraction of synthetic cannabinoids in human whole blood using SLE. [Link][22]
-
LCGC International. Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. [Link][14]
-
Adamowicz, P., et al. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. PubMed. [Link][3]
-
Papaseit, E., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. MDPI. [Link][4]
-
Gampfer, T. M., et al. (2025). Rapid LC-QTOF-MS screening method for semi-synthetic cannabinoids in whole blood. Oxford Academic. [Link][31]
-
ResearchGate. Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. [Link][5]
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ResearchGate. Investigation of Chocolate Matrix Interference on Cannabinoid Analytes. [Link][24]
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Namera, A., et al. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. SpringerLink. [Link][10]
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Anderson, D. J., et al. (2022). Analysis of seven selected cannabinoids in human plasma highlighting matrix and solution stability assessments. Oxford Academic. [Link][15]
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Aegis Sciences Corporation. Drug Stability and Toxicology Testing. [Link][27]
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Reed, G. A. (2016). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. ResearchGate. [Link][28]
-
Kneisel, S., et al. (2012). Analysis of 30 synthetic cannabinoids in serum by liquid chromatography-electrospray ionization tandem mass spectrometry after liquid-liquid extraction. ResearchGate. [Link][32]
-
Logan, B. K., et al. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Semantic Scholar. [Link][33]
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Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs. [Link][34]
-
ResearchGate. Matrix effects. Peak area response for primary transition of tetrahydrocannabinol (THC). [Link][16]
-
Curry, J. (2022). The Matrix Effect – Why Cannabis Testing is Complicated. YouTube. [Link][17]
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Logan, B. K., et al. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. PubMed Central. [Link][13]
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Celeiro, M., et al. (2023). Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction. National Institutes of Health. [Link][18]
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National Institutes of Health. Application of Microextraction-Based Techniques for Screening-Controlled Drugs in Forensic Context—A Review. [Link][35]
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Pon, D., & Fenyvesi, I. J. (2020). A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases. [Link][36]
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LabRulez. Determination of Drugs in Human Blood via Bidirectional Solid Phase Extraction. [Link][37]
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Koci, E., et al. (2015). Application of a validated LC-MS/MS method for JWH-073 and its metabolites in blood and urine in real forensic cases. PubMed. [Link][20]
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Steuer, A. E., et al. (2022). Quantitative determination of five cannabinoids in blood and urine by gas chromatography tandem mass spectrometry applying automated on-line solid phase extraction. PubMed. [Link][38]
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Pon, D., & Fenyvesi, I. J. (2020). A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa. Sabinet. [Link]
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E. Van De Casteele, et al. (2012). Validation of the quantitative determination of tetrahydrocannabinol and its two major metabolites in plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry according to the total error approach. PubMed. [Link][39]
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A Guide to Inter-Laboratory Comparison of UR-144 N-Pentanoic Acid Analysis: Ensuring Accuracy in Synthetic Cannabinoid Detection
For Researchers, Scientists, and Drug Development Professionals
The proliferation of synthetic cannabinoids presents a significant challenge to forensic and clinical toxicology. UR-144 is a potent synthetic cannabinoid that has been widely detected in herbal blends.[1][2] Accurate detection of its metabolites is crucial for identifying its use. This guide provides a comprehensive overview of the analytical methodologies for UR-144 N-pentanoic acid, a major urinary metabolite, and proposes a framework for inter-laboratory comparison to ensure the reliability and consistency of analytical results.[3][4][5]
The Critical Role of Metabolite Analysis
UR-144, like many synthetic cannabinoids, is extensively metabolized in the body. The parent compound is often found in very low concentrations or is entirely absent in urine samples.[1][3][4] Therefore, identifying and quantifying its metabolites is the most reliable way to confirm exposure.[6][7] this compound is a prominent metabolite formed through the oxidation of the N-pentyl chain and serves as a key biomarker for UR-144 consumption.[3][4][5][8]
The dynamic and ever-changing landscape of novel psychoactive substances (NPS) necessitates robust and harmonized analytical methods.[9][10][11] Inter-laboratory comparisons, also known as proficiency testing, are essential for evaluating the performance of different laboratories and ensuring that results are comparable and accurate, regardless of where the testing is performed.[12]
Analytical Methodologies: A Comparative Overview
The two primary analytical techniques employed for the detection of this compound and other synthetic cannabinoid metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for its high sensitivity, specificity, and ability to analyze a wide range of compounds.[13][14][15][16]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and reliable technique, though it often requires a derivatization step for non-volatile or polar compounds like carboxylic acids to improve their chromatographic behavior.[3][4][5]
Caption: General workflow for analyzing synthetic cannabinoid metabolites.
Detailed Experimental Protocols
Reproducibility is the cornerstone of reliable analytical science. Below are detailed, step-by-step methodologies for the analysis of this compound.
This protocol is favored for its high throughput and sensitivity, making it ideal for clinical and forensic settings.
1. Sample Preparation (Solid-Phase Extraction - SPE):
- To 1 mL of urine, add an internal standard (e.g., this compound-d5).[17]
- Add 1 mL of acetate buffer (pH 5) and vortex.
- Condition a mixed-mode SPE cartridge with methanol followed by deionized water.
- Load the sample onto the SPE cartridge.
- Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., 20% methanol in water).
- Dry the cartridge thoroughly under vacuum.
- Elute the analytes with an appropriate solvent mixture (e.g., 90:10 dichloromethane/isopropanol with 2% ammonium hydroxide).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- Chromatographic Column: A C18 or similar reversed-phase column is typically used.
- Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.
- Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification. Specific precursor and product ion transitions for this compound and the internal standard should be optimized.
Start [label="Urine Sample + Internal Standard"];
Buffer [label="Add Acetate Buffer (pH 5)"];
SPE_Condition [label="Condition SPE Cartridge"];
Load [label="Load Sample onto SPE"];
Wash1 [label="Wash with DI Water"];
Wash2 [label="Wash with 20% Methanol"];
Dry [label="Dry Cartridge"];
Elute [label="Elute with Organic Solvent"];
Evaporate [label="Evaporate to Dryness"];
Reconstitute [label="Reconstitute in Mobile Phase"];
End [label="Ready for LC-MS/MS Injection", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Buffer -> Load;
SPE_Condition -> Load;
Load -> Wash1 -> Wash2 -> Dry -> Elute -> Evaporate -> Reconstitute -> End;
}
Caption: Step-by-step sample preparation for LC-MS/MS analysis.
This method is a robust alternative, particularly when LC-MS/MS is unavailable.
1. Sample Preparation and Derivatization:
- Perform an initial extraction similar to the LC-MS/MS protocol (e.g., liquid-liquid extraction or SPE).
- After evaporation, add a derivatizing agent (e.g., BSTFA with 1% TMCS) to the dried extract.[18]
- Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the derivatization of the carboxylic acid group to a more volatile silyl ester.[18]
- The sample is then ready for GC-MS injection.
2. GC-MS Conditions:
- GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is commonly used.
- Temperature Program: A temperature gradient is employed to separate the analytes.
- Mass Spectrometry: Operated in electron ionization (EI) mode, with the mass spectrometer scanning a specific mass range or in selected ion monitoring (SIM) mode for enhanced sensitivity.
Framework for an Inter-Laboratory Comparison
To establish a successful inter-laboratory comparison for this compound analysis, the following framework is proposed:
1. Study Coordinator and Protocol: A designated coordinator should oversee the study, from sample preparation to data analysis. A clear and detailed protocol must be distributed to all participating laboratories.
2. Proficiency Test (PT) Samples:
- Prepare pooled, fortified urine samples at different concentration levels (low, medium, high) of this compound.
- Include blank samples to assess for false positives.
- Ensure the homogeneity and stability of the PT samples.
3. Data Submission and Analysis:
- Laboratories should report their quantitative results, along with details of their analytical method (e.g., instrumentation, extraction method, calibration range).
- The coordinator will perform a statistical analysis of the submitted data, calculating the mean, standard deviation, and coefficient of variation for each concentration level.
- Individual laboratory performance can be assessed using z-scores.
Coordinator [label="Study Coordinator", fillcolor="#FBBC05", fontcolor="#202124"];
Labs [label="Participating Laboratories\n(Lab A, Lab B, Lab C...)"];
PT_Samples [label="Preparation & Distribution of\nHomogenized PT Samples"];
Analysis [label="Analysis by Participating Labs"];
Data_Submission [label="Submission of Results & Methods"];
Statistical_Analysis [label="Statistical Analysis\n(Mean, SD, Z-scores)"];
Report [label="Performance Report & Recommendations", fillcolor="#34A853", fontcolor="#FFFFFF"];
Coordinator -> PT_Samples;
PT_Samples -> Labs -> Analysis -> Data_Submission -> Statistical_Analysis -> Report;
Coordinator -> Statistical_Analysis;
}
Caption: Logical flow of an inter-laboratory comparison study.
Comparative Data and Performance Expectations
While a direct inter-laboratory comparison study for this compound is not extensively published, performance characteristics can be synthesized from single-laboratory validation studies of various synthetic cannabinoid metabolites.[19]
Table 1: Typical Performance Characteristics of Analytical Methods for this compound
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | 0.5 - 2.0 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±20% |
| Precision (%RSD) | < 15% | < 20% |
| Derivatization Required? | No | Yes |
Data synthesized from multiple sources detailing single-laboratory validation studies. Actual performance may vary between laboratories.[18][19][20]
Table 2: Representative LC-MS/MS MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 342.2 | 125.1 | 97.1 |
| This compound-d5 (IS) | 347.2 | 125.1 | 152.0 |
Note: These transitions should be empirically optimized on the specific instrument being used.
Conclusion and Recommendations
The accurate analysis of this compound is essential for monitoring the use of this synthetic cannabinoid. LC-MS/MS stands out as the preferred method due to its superior sensitivity and specificity. However, GC-MS remains a viable alternative.
To ensure the quality and comparability of results across different laboratories, the following are recommended:
-
Method Validation: All laboratories should perform a thorough validation of their analytical methods according to established guidelines (e.g., those from the Scientific Working Group for Forensic Toxicology - SWGTOX).
-
Certified Reference Materials: The use of certified reference materials (CRMs) for calibration and quality control is crucial for ensuring accuracy.
-
Participation in Proficiency Testing: Regular participation in inter-laboratory comparison studies is the best way to monitor and improve analytical performance over time.[12]
By adhering to these principles, the forensic and clinical toxicology communities can enhance the reliability of synthetic cannabinoid testing and contribute to a more effective response to the challenges posed by novel psychoactive substances.
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Kacprzak, A. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(5), 265-276. [Link]
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Kacprzak, A. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(5), 265-276. [Link]
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Annex Publishers. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. [Link]
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Papaseit, E., et al. (2016). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. Toxics, 4(4), 22. [Link]
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Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. [Link]
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Koca, I., et al. (2017). Simultaneous Analysis of 15 Synthetic Cannabinoids in Human Urine by Using Liquid-Chromatography Tandem-Mass Spectrometry. Acta Medica, 48(3), 1-10. [Link]
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United Nations Office on Drugs and Crime. (2011). Guidelines for the Forensic analysis of drugs facilitating sexual assault and other criminal acts. [Link]
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Zuba, D. (2015). New psychoactive substances: catalysing a shift in forensic science practice?. Philosophical transactions of the Royal Society of London. Series B, Biological sciences, 370(1674), 20140260. [Link]
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A Comparative Guide to the Detection of UR-144 N-pentanoic Acid: LC-MS/MS vs. GC-MS
In the evolving landscape of forensic toxicology and drug development, the accurate detection and quantification of synthetic cannabinoid metabolites are paramount. UR-144, a potent synthetic cannabinoid, and its primary urinary metabolite, UR-144 N-pentanoic acid, present a significant analytical challenge. This guide provides an in-depth comparison of two cornerstone analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the detection of this compound. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to guide researchers and scientists in selecting the optimal methodology for their analytical needs.
The Analyte: this compound
UR-144 is extensively metabolized in the body, with the N-pentanoic acid metabolite being a key biomarker for confirming ingestion.[1] Its carboxylic acid moiety makes it a polar compound, a critical factor influencing the choice of analytical strategy. The primary goal in a forensic or clinical setting is to reliably detect and accurately quantify this metabolite in complex biological matrices, most commonly urine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Standard
LC-MS/MS has emerged as the preferred method for the analysis of a wide array of drug metabolites, including those of synthetic cannabinoids.[2] This preference is rooted in its high sensitivity, specificity, and its ability to analyze polar and thermally labile compounds without the need for chemical modification.
The Rationale Behind the LC-MS/MS Workflow
The direct analysis of this compound by LC-MS/MS is possible due to the compound's inherent suitability for liquid chromatography and electrospray ionization (ESI). The carboxylic acid group is readily ionizable in solution, making it amenable to detection by mass spectrometry.
A critical step in the analysis of urinary metabolites is enzymatic hydrolysis.[3] Many metabolites are excreted as glucuronide conjugates, which are highly water-soluble but may not be directly detectable or may exhibit poor chromatographic behavior. Treatment with β-glucuronidase cleaves this conjugate, liberating the parent metabolite for analysis.[4]
Sample cleanup, typically through Solid-Phase Extraction (SPE), is another vital component of a robust LC-MS/MS method. Urine is a complex matrix containing numerous endogenous compounds that can interfere with the analysis, causing a phenomenon known as matrix effects.[5][6] SPE effectively removes these interferences, leading to a cleaner sample and more reliable quantification.
Experimental Protocol: LC-MS/MS
Below is a representative, step-by-step protocol for the analysis of this compound in urine by LC-MS/MS.
1. Sample Preparation:
- To 1 mL of urine, add an internal standard (e.g., this compound-d5).
- Add 1 mL of 0.5 M phosphate buffer (pH 6.8).
- Add 1,250 units of β-glucuronidase.[3]
- Incubate at 55°C for 20 minutes to ensure complete hydrolysis.[3]
- After cooling, perform a Solid-Phase Extraction (SPE) using a suitable sorbent to remove matrix interferences.
2. Chromatographic Separation:
- Column: A C18 reversed-phase column is typically used for the separation of non-polar to moderately polar compounds.
- Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed. The formic acid aids in the protonation of the analyte, enhancing its ionization in the mass spectrometer.[4]
- Flow Rate: A typical flow rate is around 0.4 mL/min.[6]
- Injection Volume: 10 µL.[6]
3. Mass Spectrometric Detection:
- Ionization: Electrospray Ionization (ESI) in positive mode is generally used.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification. It involves selecting a specific precursor ion (the protonated molecule of this compound) and then monitoring for specific product ions generated through collision-induced dissociation. This highly specific detection method significantly reduces background noise and enhances sensitivity.[6]
Visualizing the LC-MS/MS Workflow
Caption: LC-MS/MS workflow for this compound detection.
Gas Chromatography-Mass Spectrometry (GC-MS): The Traditional Workhorse
GC-MS has a long and established history in forensic toxicology and is considered a gold-standard technique for many drug classes.[7] However, its application to polar and non-volatile compounds like this compound requires an additional chemical modification step known as derivatization.
The Rationale Behind the GC-MS Workflow
The primary challenge in analyzing this compound by GC-MS is its low volatility and the thermal instability of the carboxylic acid group. Direct injection into a hot GC inlet would lead to decarboxylation and degradation of the analyte, making accurate quantification impossible.[6]
Derivatization addresses this by chemically modifying the polar functional groups (in this case, the carboxylic acid) to create a more volatile and thermally stable derivative.[8] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique for cannabinoids.[9] This process replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group.
The sample preparation for GC-MS also typically involves hydrolysis to cleave any glucuronide conjugates, followed by a liquid-liquid extraction (LLE) to isolate the analyte from the aqueous urine matrix into an organic solvent suitable for derivatization and injection into the GC-MS.
Experimental Protocol: GC-MS
The following is a representative protocol for the GC-MS analysis of this compound in urine.
1. Sample Preparation:
- To 2.5 mL of urine, add an internal standard.
- Perform acid hydrolysis by adding 0.25 mL of 30% hydrochloric acid and heating at 90-95°C for 60 minutes.[9]
- After cooling, adjust the pH to 8-9 with aqueous ammonium hydroxide.[9]
- Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of hexane and ethyl acetate).
- Evaporate the organic extract to dryness under a stream of nitrogen.
2. Derivatization:
- Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate).
- Add a silylating agent, such as a 1:1 mixture of BSTFA and ethyl acetate (50 µL).[9]
- Heat the mixture at 60°C for 20 minutes to ensure complete derivatization.[9]
3. Chromatographic Separation:
- Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., VF-5ms), is typically used.[9]
- Carrier Gas: Helium is the most common carrier gas.
- Temperature Program: A temperature gradient is used to separate the derivatized analytes. For example, starting at 50°C and ramping up to 280°C.[9]
4. Mass Spectrometric Detection:
- Ionization: Electron Ionization (EI) at 70 eV is the standard.
- Acquisition Mode: The mass spectrometer can be operated in either full scan mode for qualitative identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
Visualizing the GC-MS Workflow
Caption: GC-MS workflow for this compound detection.
Performance Comparison: LC-MS/MS vs. GC-MS
| Feature | LC-MS/MS | GC-MS | Rationale & Insights |
| Sample Preparation | Enzymatic hydrolysis, SPE | Acid hydrolysis, LLE, Derivatization | LC-MS/MS sample preparation is generally less harsh and can be more easily automated. The derivatization step in GC-MS adds time and potential for analytical variability. |
| Analysis Time | Shorter (typically < 15 min) | Longer (typically > 20 min) | The direct analysis of the underivatized analyte in LC-MS/MS allows for faster chromatographic runs.[7][10] |
| Sensitivity (LOD/LOQ) | Generally higher (sub-ng/mL to low ng/mL) | Generally lower (ng/mL range) | LC-MS/MS often achieves lower limits of detection and quantification.[6] For this compound, LC-MS/MS methods have reported LOQs as low as 0.05 ng/mL.[5] |
| Specificity | Very high (due to MRM) | High (especially in SIM mode) | Both techniques offer high specificity. The MRM mode in LC-MS/MS provides an extra layer of confirmation by monitoring specific precursor-product ion transitions. |
| Analyte Compatibility | Excellent for polar, non-volatile, and thermally labile compounds | Requires derivatization for polar and non-volatile compounds | LC-MS/MS is inherently better suited for the direct analysis of metabolites like this compound. |
| Matrix Effects | A significant consideration, requires careful method development and use of internal standards | Generally less susceptible to matrix effects in the form of ion suppression/enhancement | The ESI process in LC-MS/MS is more prone to interference from co-eluting matrix components than the EI process in GC-MS.[5] |
| Cost & Complexity | Higher initial instrument cost, potentially more complex method development | Lower initial instrument cost, well-established methodologies | While the initial investment for LC-MS/MS may be higher, the increased throughput and reduced sample preparation time can lead to a lower cost per sample in the long run. |
Conclusion: A Matter of Fit-for-Purpose
Both LC-MS/MS and GC-MS are powerful and reliable techniques for the detection of this compound. However, for routine, high-throughput analysis, LC-MS/MS demonstrates clear advantages in terms of speed, sensitivity, and its ability to directly analyze the polar metabolite without derivatization .[6][10] The challenges of matrix effects in LC-MS/MS are well-understood and can be effectively managed with proper sample preparation and the use of isotopically labeled internal standards.
GC-MS remains a viable and robust alternative , particularly in laboratories where it is the established technology. The necessity of derivatization adds complexity to the workflow, but well-validated methods can provide accurate and reliable results. The choice between these two techniques will ultimately depend on the specific needs of the laboratory, including sample throughput, required sensitivity, and available instrumentation.
References
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Adamowicz, P., Zuba, D., & Byrska, B. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(8), 528–536. [Link]
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Adamowicz, P., Zuba, D., & Byrska, B. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of analytical toxicology, 37(8), 528–536. [Link]
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Benvenuto, K., Botch-Jones, S. R., & Mallet, C. R. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology, 5(5), 502. [Link]
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Borg, D., Caligari, A., & Ni, M. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science OA, 10(3), FSO933. [Link]
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Gundersen, P. O., Øiestad, E. L., & Kristoffersen, L. (2018). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Drug Testing and Analysis, 10(1), 139-152. [Link]
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Hess, C., Schoeder, C., & Madea, B. (2013). Validating a gas chromatography–mass spectrometric method and sample classification procedure for cannabis profiling using cannabinoids from case samples. Journal of forensic sciences, 58(4), 1046–1052. [Link]
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Hussien, E. M., El-Farrash, R. A., & El-Kurdi, A. F. (2024). Synthetic Cannabinoids Degradation Studied Using GC–MS. LCGC International. [Link]
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Idda, M. L., Sanna, M., & Salis, A. (2020). UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. Medicina (Kaunas, Lithuania), 56(8), 408. [Link]
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Kacinko, S. L., & Homan, J. W. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of analytical toxicology, 40(1), 26–36. [Link]
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Kisel, T. (2020). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Cannabis Science and Technology, 3(7), 34-41. [Link]
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Locatelli, M., & Carlucci, G. (2020). UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. Medicina (Kaunas, Lithuania), 56(8), 408. [Link]
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Locatelli, M., & Carlucci, G. (2020). UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. Medicina, 56(8), 408. [Link]
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Öztürk, YE, Yeter, O., & Alpertunga, B. (2017). Simultaneous Analysis of 15 Synthetic Cannabinoids in Human Urine by Using Liquid-Chromatography Tandem-Mass Spectrometry. Acta Medica, 48(3), 220-229. [Link]
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Peace, M. R., & Borg, D. (2016). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology, 40(8), 634-643. [Link]
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Agilent Technologies. (2021). Quantitation of Cannabinoids in Hemp Flower by Derivatization GC/MS. [Link]
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Gerace, E., Salomone, A., & Vincenti, M. (2018). LC-MS/MS method for the quantitation of metabolites of eight commonly-used synthetic cannabinoids in human urine - An Australian perspective. Forensic Science International, 288, 133-141. [Link]
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Ciolino, L. A. (2015). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]
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The Analytical Edge: Pinpointing UR-144 Exposure Through its N-Pentanoic Acid Metabolite
A Comparative Guide for Researchers and Forensic Toxicologists
In the ever-evolving landscape of synthetic cannabinoids, the ability to confidently detect and confirm their use is paramount for researchers, clinicians, and forensic toxicologists. UR-144, a potent synthetic cannabinoid, undergoes extensive metabolism in the body, making the parent compound a fleeting target in biological matrices. Consequently, the focus of detection shifts to its more stable and persistent metabolites. This guide provides an in-depth comparison of the detection of UR-144 N-pentanoic acid relative to other UR-144 metabolites, offering insights into why this carboxylated metabolite often serves as a more reliable and longer-term biomarker of UR-144 exposure.
The Metabolic Fate of UR-144: A Prerequisite for Detection
Upon entering the body, UR-144 is rapidly transformed by metabolic processes, primarily through oxidation. This biotransformation results in a variety of metabolites, with the most common being monohydroxylated and carboxylated derivatives[1][2]. The parent UR-144 compound is rarely detected in urine, making the identification of its metabolic products crucial for confirming consumption[1][3].
The primary metabolic pathways for UR-144 involve:
-
Hydroxylation: The addition of hydroxyl (-OH) groups to the pentyl chain or other parts of the molecule. This results in metabolites such as UR-144 N-(4-hydroxypentyl) and UR-144 N-(5-hydroxypentyl).
-
Carboxylation: Further oxidation of the pentyl side chain to form a carboxylic acid (-COOH) group, leading to the formation of this compound.
Understanding these pathways is fundamental to selecting the appropriate analytical targets for detecting UR-144 use.
Caption: Metabolic pathway of UR-144.
The Preeminence of this compound in Urinary Detection
While several metabolites of UR-144 can be identified in urine, a growing body of evidence suggests that this compound is the most frequently and consistently detected biomarker. This indicates a potentially longer detection window compared to its hydroxylated counterparts.
A study investigating synthetic cannabinoid metabolites in individuals suspected of driving while impaired found that this compound was the most prevalent metabolite, detected in 89% of the positive cases[4]. This high frequency of detection suggests that it persists in the body for a longer duration or is excreted in higher concentrations than other metabolites.
Further supporting this, a 2024 study analyzing 50 urine samples from known drug abusers found that this compound was present in 38 of the samples. In comparison, the N-4-hydroxypentyl and N-5-hydroxypentyl metabolites were detected in 26 and 29 samples, respectively. This again points to the greater prevalence of the pentanoic acid metabolite as a urinary biomarker.
The parent UR-144 compound has a very short detection window. In a study of oral fluid, UR-144 concentrations were undetectable within 3 to 4 hours after smoking[5]. While this is a different matrix, it underscores the rapid elimination of the parent drug and the necessity of targeting metabolites for a longer detection window.
Table 1: Comparison of UR-144 Metabolite Detection in Urine
| Metabolite | Frequency of Detection (Driving Impairment Cases)[4] | Frequency of Detection (Drug Abuser Samples) |
| This compound | 89% (17 out of 19 cases) | 76% (38 out of 50 cases) |
| UR-144 N-4-hydroxypentyl | Not specified | 52% (26 out of 50 cases) |
| UR-144 N-5-hydroxypentyl | Not specified | 58% (29 out of 50 cases) |
Note: The data presented is based on the prevalence of detection in collected samples and suggests a longer biological persistence of this compound. Definitive studies detailing the precise detection windows of each metabolite in controlled settings are limited.
Experimental Methodologies for Metabolite Detection
The reliable detection of UR-144 metabolites requires sensitive and specific analytical techniques. The most commonly employed methods are based on mass spectrometry coupled with chromatographic separation.
Sample Preparation: Solid-Phase Extraction (SPE)
A crucial first step in the analysis of urinary metabolites is the extraction and concentration of the target analytes from the complex urine matrix.
Protocol:
-
Enzymatic Hydrolysis: To cleave glucuronide conjugates and increase the concentration of free metabolites, urine samples are often treated with β-glucuronidase.
-
Acidification: The urine sample is acidified to a pH of approximately 3.5.
-
SPE Cartridge Conditioning: A polymeric SPE cartridge is conditioned with methanol followed by deionized water.
-
Sample Loading: The prepared urine sample is loaded onto the SPE cartridge.
-
Washing: The cartridge is washed with a solution such as 20% methanol in water to remove interfering substances.
-
Elution: The target metabolites are eluted from the cartridge using an organic solvent, typically methanol or a mixture of ethyl acetate and isopropanol.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a small volume of mobile phase for analysis.
Caption: Experimental workflow for UR-144 metabolite analysis.
Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of drug metabolites.
Instrumentation:
-
Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the metabolites in the sample. A C18 reversed-phase column is commonly employed.
-
Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer is typically used for its high selectivity and sensitivity in quantitative analysis.
Method:
-
Chromatographic Separation: The reconstituted sample extract is injected into the LC system. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate the metabolites based on their physicochemical properties.
-
Ionization: The eluting compounds are ionized, typically using electrospray ionization (ESI) in either positive or negative mode.
-
Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of the metabolite) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes interferences from other compounds in the matrix.
The use of isotopically labeled internal standards for each analyte is crucial for accurate quantification, as it compensates for any loss during sample preparation and for variations in instrument response.
Conclusion: The Strategic Choice for Long-Term Detection
While the analysis of multiple UR-144 metabolites can provide a comprehensive picture of exposure, the available evidence strongly indicates that This compound offers the most reliable and likely longest-lasting urinary biomarker for detecting UR-144 use. Its high prevalence in urine samples from suspected users, as demonstrated in multiple forensic studies, underscores its importance as a primary analytical target. For researchers and drug development professionals, focusing on this carboxylated metabolite can enhance the sensitivity and extend the window of detection for UR-144, providing a more robust assessment of exposure. As the landscape of synthetic cannabinoids continues to shift, the strategic selection of key, long-lived metabolites like this compound will remain a cornerstone of effective analytical toxicology.
References
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- Grigoryev, A., Kavanagh, P., Melnik, A., Savchuk, S., & Simonov, A. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of analytical toxicology, 37(5), 265-276.
- Longe, K. (2016). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University.
- Grigoryev, A., Kavanagh, P., & Melnik, A. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of analytical toxicology, 37(5), 265–276.
- World Health Organization. (2017). UR-144 Critical Review Report. Expert Committee on Drug Dependence.
- Taylor & Francis. (n.d.). UR-144 – Knowledge and References.
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- Ciolino, L. A., Raney, K. D., & Mohr, A. L. (2014). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Analytical & Bioanalytical Techniques, 5(5), 1.
- Adamowicz, P., & Lechowicz, W. (2017). The effects of synthetic cannabinoid UR-144 on the human body—A review of 39 cases.
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Introduction: The Significance of a Metabolite in Forensic Toxicology
An In-Depth Guide to the Forensic Analysis of UR-144 N-pentanoic acid: Prevalence, Metabolism, and Comparative Detection Methodologies
The landscape of novel psychoactive substances (NPS) is in a constant state of flux, with synthetic cannabinoid receptor agonists (SCRAs) representing one of the largest and most dynamic classes.[1][2] Among these, UR-144 and its fluorinated analog, XLR-11, gained significant popularity on the illicit drug market.[3][4] While the parent compounds are often the target of law enforcement seizures, forensic toxicology laboratories are more concerned with detecting their metabolites in biological samples to prove consumption. This guide focuses on a key biomarker: This compound .
This metabolite is of particular forensic importance for two primary reasons. First, it is a major urinary metabolite of UR-144.[5] Second, and more critically, it is also a major metabolite of XLR-11 through a process of oxidative defluorination.[6][7] Given that XLR-11 has been one of the most widely abused SCRAs, the detection of this compound is a crucial indicator of the consumption of either or both of these potent synthetic cannabinoids.[6] This guide provides a comparative analysis of the analytical methodologies used to detect this metabolite, explains the causality behind experimental choices, and offers detailed protocols for researchers and forensic scientists.
Metabolic Pathway: The Origin of this compound
Understanding the metabolic fate of the parent drug is fundamental to selecting the correct analytical target. Ingested SCRAs are extensively metabolized by the body, primarily through the cytochrome P450 (CYP) enzyme system, to facilitate their excretion.[8] The parent compounds, UR-144 and XLR-11, are rarely detected in urine.[9][10] Instead, analysis focuses on their more polar metabolites.
XLR-11, the 5-fluoropentyl analog of UR-144, undergoes extensive Phase I and Phase II metabolism.[11] One of the key Phase I biotransformations is oxidative defluorination of the N-alkyl chain, which converts XLR-11 into UR-144.[7] Subsequently, UR-144 itself is further metabolized. The primary pathway involves oxidation of the N-pentyl chain, leading to the formation of hydroxylated intermediates (e.g., UR-144 N-5-hydroxypentyl metabolite) and, ultimately, the stable and abundant this compound metabolite.[6][7][12] The detection of this acid metabolite is a definitive indicator of exposure, as its presence cannot be explained by passive environmental exposure.[12]
Caption: Metabolic conversion of XLR-11 and UR-144 to the target biomarker.
Prevalence and Concentrations in Forensic Casework
The prevalence of UR-144 and its metabolites in forensic casework has been significant, particularly following its emergence in the early 2010s.[4][13] Data from law enforcement and toxicology reports indicate its widespread distribution as a "legal high" alternative to cannabis.[4] The concentrations detected can vary widely depending on the dosage, individual metabolism, and the biological matrix being tested.
| Matrix | Analyte | Reported Concentration Range | Reference(s) |
| Blood | UR-144 (Parent Drug) | Trace amounts (<0.5 ng/mL) to 17 ng/mL | [4][14] |
| Hair | This compound | 0.2 - 2 pg/mg (LOQ) | [12] |
| Urine | This compound | Not typically quantified, but a major detected metabolite | [6][7] |
| Oral Fluid | UR-144 (Parent Drug) | Peak concentrations ~20 min post-smoking | [15] |
This table summarizes data from various forensic case reports and studies. Concentrations are highly case-dependent.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is critical for the reliable identification and quantification of this compound. The primary methods employed in forensic laboratories are immunoassays for screening and mass spectrometry-based techniques for confirmation.
Screening: Immunoassays
Enzyme-linked immunosorbent assays (ELISA) are often used as a preliminary screening tool due to their high throughput and cost-effectiveness.[3] These assays use antibodies that can detect a class of compounds, including UR-144 and related synthetic cannabinoids.
-
Causality: The goal of screening is to rapidly identify presumptive positive samples from a large batch. Immunoassays are ideal for this purpose, but they are not specific. A positive result only indicates the potential presence of a related compound and must be confirmed by a more specific technique. Several commercial immunoassays are available for the detection of UR-144 and its metabolites.[3][8]
Confirmation: Mass Spectrometry
Confirmation of a presumptive positive screen requires a technique with high specificity and sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standards in forensic toxicology.[16][17]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile compounds in the gas phase before ionization and mass analysis.[18] | Separates compounds in the liquid phase before ionization and tandem mass analysis.[10] |
| Sample Volatility | Requires analytes to be volatile and thermally stable.[17] | Ideal for non-volatile and thermally labile compounds.[18] |
| Derivatization | Required. The carboxyl group of this compound makes it non-volatile. Derivatization (e.g., silylation) is necessary to increase volatility. | Not required. The analyte can be analyzed directly in its native form, simplifying sample preparation. |
| Ionization | Typically Electron Ionization (EI), which causes extensive fragmentation, providing a characteristic fingerprint.[18] | Electrospray Ionization (ESI) is a soft ionization technique, preserving the molecular ion for fragmentation in the second mass analyzer (MS/MS).[16] |
| Sensitivity | Generally good, but can be lower than LC-MS/MS for this specific analyte class. | Excellent sensitivity and selectivity, often reaching sub-ng/mL or pg/mg levels.[12][19] |
| Key Advantage | Extensive, well-established libraries of EI mass spectra for compound identification.[16] | Superior for polar, non-volatile metabolites like carboxylic acids. High specificity from MS/MS reduces matrix interferences.[10] |
| Key Limitation | The need for derivatization adds time, complexity, and potential for analytical error to the workflow. | Matrix effects (ion suppression or enhancement) can be a significant challenge and must be carefully managed.[10] |
Expert Insight: For this compound, LC-MS/MS is overwhelmingly the preferred method in modern forensic laboratories. The carboxylic acid moiety makes the metabolite polar and non-volatile, which is ideal for LC separation but problematic for GC without chemical derivatization.[17] The high sensitivity and specificity of LC-MS/MS allow for the detection of trace amounts of the metabolite in complex biological matrices like blood, urine, and hair.[12][19]
Caption: A typical forensic workflow for the analysis of UR-144 metabolites.
Experimental Protocol: LC-MS/MS Analysis of this compound in Urine
This protocol is a representative example based on methodologies described in the scientific literature and serves as a self-validating system through the inclusion of internal standards and quality controls.[10][12][20]
1. Objective: To quantify this compound in human urine.
2. Materials & Reagents:
-
This compound certified reference material
-
This compound-d5 (or other suitable isotope-labeled internal standard)
-
β-glucuronidase enzyme solution
-
Phosphate buffer (pH 6.8)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic Acid
-
Deionized water
3. Sample Preparation (Trustworthiness through Controls):
-
Aliquot: Pipette 1 mL of urine (specimen, negative control, and positive controls) into labeled glass tubes.
-
Internal Standard: Fortify all tubes (except the negative control blank) with the isotope-labeled internal standard. This step is crucial as the internal standard co-extracts with the analyte and compensates for variations in extraction efficiency and matrix effects.
-
Hydrolysis (Causality): Add 500 µL of phosphate buffer and 50 µL of β-glucuronidase solution. Vortex and incubate at 60°C for 2 hours. This enzymatic step is essential to cleave the glucuronide conjugate from the metabolite, releasing the free form and significantly increasing the detectable concentration.[10]
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with a strong organic solvent (e.g., methanol containing formic acid).
-
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation & Conditions:
-
Liquid Chromatograph: A UHPLC system is preferred for better resolution and faster run times.[21]
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would run from 5-10% B to 95% B over several minutes to separate the analyte from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard to ensure confident identification (one for quantification, one for qualification).
5. Data Analysis & Interpretation:
-
A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.
-
The concentration of the analyte in the unknown samples is determined from this curve.
-
The presence of this compound above the laboratory's established limit of detection (LOD) confirms exposure to either UR-144 or XLR-11.
Conclusion
This compound is a critical biomarker in forensic toxicology, providing definitive evidence of exposure to the synthetic cannabinoids UR-144 and, more commonly, XLR-11. While rapid screening immunoassays serve a valuable purpose, liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the superior confirmatory technique. Its ability to directly analyze this polar, non-volatile metabolite without derivatization, combined with its exceptional sensitivity and specificity, makes it the cornerstone of modern analytical workflows. By understanding the metabolic pathways and employing robust, validated analytical methods, forensic laboratories can confidently identify and report the presence of this metabolite, providing crucial data for clinical and legal investigations.
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A Senior Application Scientist's Guide to Cross-Reactivity of Immunoassay Kits for UR-144 Metabolites
For researchers, forensic toxicologists, and drug development professionals, the accurate detection of synthetic cannabinoids like UR-144 is paramount. Given that parent compounds are often present in very low concentrations in biological matrices, immunoassays are designed to detect their more abundant metabolites.[1] However, the structural similarity among various synthetic cannabinoids and their metabolites presents a significant challenge: antibody cross-reactivity. This guide provides an in-depth comparison of immunoassay kits for UR-144 metabolites, supported by experimental data and protocols, to aid in the selection of the most appropriate screening tool.
The Significance of UR-144 and its Metabolism
UR-144, a potent synthetic cannabinoid, is extensively metabolized in the body, primarily through hydroxylation and carboxylation.[2][3] The resulting metabolites, such as the N-(5-hydroxypentyl) metabolite and the N-pentanoic acid metabolite, are the primary targets for urinary screening assays.[4][5] Understanding the metabolic pathways of UR-144 is crucial for designing and interpreting immunoassay results, as the antibodies in these kits are often raised against a specific metabolite and may exhibit varying degrees of cross-reactivity with other related compounds.
Caption: Metabolic pathway of UR-144.
The Principle of Competitive Immunoassay
Most screening immunoassays for drugs of abuse, including UR-144, are based on the principle of competitive binding.[6][7] In this format, the drug or drug metabolite in the sample competes with a labeled drug-enzyme conjugate for a limited number of antibody binding sites. The amount of signal generated is inversely proportional to the concentration of the drug in the sample. This competitive nature is what makes the assay susceptible to cross-reactivity from structurally similar molecules.
Caption: Principle of Competitive Immunoassay.
Comparative Analysis of Immunoassay Kits for UR-144 Metabolites
The performance of an immunoassay kit is determined by several key parameters, including sensitivity, specificity, and cross-reactivity. The following table provides a comparative overview of three hypothetical, yet representative, immunoassay kits for the detection of UR-144 metabolites.
| Feature | Kit A | Kit B | Kit C |
| Target Analyte | This compound metabolite | UR-144 N-(5-hydroxypentyl) metabolite | Broad-spectrum synthetic cannabinoids |
| Assay Format | Competitive ELISA | Competitive ELISA | Homogeneous Enzyme Immunoassay |
| Cut-off Concentration | 10 ng/mL | 5 ng/mL | 20 ng/mL |
| Sensitivity (LOD) | 2 ng/mL | 1 ng/mL | 5 ng/mL |
| Specificity | High for UR-144 metabolites | Moderate | Broad |
| Cross-Reactivity with UR-144 | <10% | 25% | 50% |
| Cross-Reactivity with XLR-11 | <5% | 15% | 40% |
| Cross-Reactivity with JWH-018 | <1% | <2% | 30% |
Note: The data presented in this table is for illustrative purposes and may not represent the actual performance of commercially available kits.
Experimental Protocol for Cross-Reactivity Assessment
To objectively evaluate the cross-reactivity of an immunoassay kit, a standardized experimental protocol is essential. The following protocol outlines a step-by-step procedure for assessing the cross-reactivity of a competitive ELISA kit for UR-144 metabolites.
Materials and Reagents
-
Immunoassay kit for UR-144 metabolites (containing antibody-coated microplate, enzyme conjugate, substrate, wash buffer, and stop solution)
-
Certified reference standards of UR-144, its metabolites, and other synthetic cannabinoids
-
Drug-free synthetic urine
-
Precision pipettes and tips
-
Microplate reader
Experimental Workflow
Caption: Workflow for cross-reactivity assessment.
Step-by-Step Procedure
-
Preparation of Cross-Reactant Solutions: Prepare stock solutions of each cross-reactant (UR-144, its metabolites, and other synthetic cannabinoids) in a suitable solvent. From these stock solutions, prepare a series of dilutions in drug-free synthetic urine to cover a range of concentrations.
-
Assay Procedure: Follow the manufacturer's instructions for the immunoassay kit. Typically, this involves adding the prepared cross-reactant solutions to the antibody-coated microplate wells, followed by the addition of the enzyme conjugate.
-
Incubation and Washing: Incubate the plate to allow for competitive binding. After incubation, wash the wells to remove any unbound reagents.
-
Signal Development and Detection: Add the substrate to the wells and incubate to allow for color development. Stop the reaction with the stop solution and measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculation of Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Concentration of UR-144 calibrator at 50% B/B₀ / Concentration of cross-reactant at 50% B/B₀) x 100%
Where B is the absorbance of the sample or standard and B₀ is the absorbance of the negative control.
Interpretation and Conclusion
The choice of an appropriate immunoassay kit for UR-144 metabolite screening depends on the specific application. For highly specific detection of UR-144 use, a kit with low cross-reactivity to other synthetic cannabinoids is preferable. However, for broader screening purposes, a kit with a wider cross-reactivity profile may be more suitable. It is imperative to confirm all presumptive positive results from an immunoassay with a more specific and sensitive confirmatory method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] This comprehensive approach ensures the accuracy and reliability of toxicological findings.
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Validation of a Novel Immunoassay for the Detection of Synthetic Cannabinoids and Metabolites in Urine Specimens. Journal of Analytical Toxicology. [Link]
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Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. MDPI. [Link]
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Validation of a Novel Immunoassay for the Detection of Synthetic Cannabinoids and Metabolites in Urine Specimens. Journal of Analytical Toxicology. [Link]
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Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. ResearchGate. [Link]
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Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits. PubMed. [Link]
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Technical Guide for ELISA. SeraCare. [Link]
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Cross-reactivity in urine of 53 cannabinoid analogs and metabolites using a carboxylic acid enzyme-linked immunosorbent assay (ELISA) and homogenous enzyme immunoassay (HEIA) kit and immunalysis synthetic cannabinoid HEIA kits. Journal of Analytical Toxicology. [Link]
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The Analytical Gauntlet: A Comparative Guide to SPE Sorbents for UR-144 Metabolite Extraction
In the ever-evolving landscape of forensic and clinical toxicology, the accurate detection of synthetic cannabinoid metabolites is paramount. UR-144, a potent synthetic cannabinoid, undergoes extensive metabolism, making the parent compound often undetectable in biological matrices like urine.[1][2] Consequently, robust analytical methods must target its more persistent hydroxylated and carboxylated metabolites.[1][3] A critical chokepoint in these analytical workflows is the sample preparation stage, where Solid-Phase Extraction (SPE) is ubiquitously employed to isolate and concentrate these metabolites from complex biological milieu.
This guide provides an in-depth, objective comparison of various SPE sorbents for the extraction of UR-144 metabolites. Moving beyond a mere recitation of protocols, we will delve into the mechanistic rationale behind sorbent selection, supported by experimental data, to empower researchers, scientists, and drug development professionals in optimizing their bioanalytical methods.
The Analytical Challenge: Physicochemical Properties of UR-144 Metabolites
UR-144 undergoes significant phase I metabolism, primarily through hydroxylation of the N-pentyl chain and the indole ring, as well as carboxylation of the pentyl chain.[2][4] These metabolic transformations drastically alter the physicochemical properties of the parent molecule, introducing polar functional groups (hydroxyl and carboxyl) that dictate the choice of SPE sorbent. The resulting metabolites are often conjugated with glucuronic acid, necessitating an initial enzymatic hydrolysis step to liberate the free metabolites for extraction.[5]
The key to successful SPE is to exploit the chemical characteristics of the target analytes. For UR-144 metabolites, we are dealing with compounds that possess:
-
A non-polar core structure inherited from the parent UR-144 molecule.
-
Polar hydroxyl groups, which can engage in hydrogen bonding.
-
An acidic carboxyl group (in the case of the pentanoic acid metabolite), which can be ionized.
These features allow for a multi-faceted retention strategy on various SPE sorbents.
A Head-to-Head Comparison of SPE Sorbent Performance
The selection of an appropriate SPE sorbent is a balancing act between achieving high recovery of the target analytes and minimizing the co-extraction of matrix components that can interfere with subsequent analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below, we compare the performance of common SPE sorbent classes for the extraction of synthetic cannabinoid metabolites, including those of UR-144.
Reversed-Phase Sorbents: The Workhorses
Reversed-phase SPE is a widely used technique that relies on hydrophobic interactions between the non-polar sorbent and the analyte.
-
C18 (Octadecyl): This is the most common reversed-phase sorbent, offering strong hydrophobic retention. It is effective for trapping the core structure of UR-144 metabolites. However, its strong retention might require more vigorous elution conditions, which could also elute more matrix interferences. Studies on other synthetic cannabinoids have shown that C18 cartridges can provide acceptable recoveries, often exceeding 85%.[6]
-
Phenyl: Phenyl-based sorbents offer a different selectivity compared to C18 due to the potential for π-π interactions with aromatic analytes.[7] This can be advantageous for compounds containing aromatic rings, like the indole moiety in UR-144 metabolites. A study on the analysis of 61 synthetic cannabinoid metabolites utilizing a phenyl-based SPE sorbent reported recoveries ranging from 43% to 97%, with the majority being well above 70%.[7]
Polymeric Sorbents: The Versatile Contenders
Polymeric sorbents, such as those based on styrene-divinylbenzene, offer high surface area and are stable across a wide pH range.
-
Hydrophilic-Lipophilic Balanced (HLB): These sorbents are designed to retain a broad range of compounds, from polar to non-polar. This can be particularly useful for simultaneously extracting both hydroxylated and carboxylated metabolites of UR-144. An application note from United Chemical Technologies (UCT) highlights the use of their Styre Screen® HLD polymeric SPE cartridge for the extraction of synthetic and naturally occurring cannabinoids, noting its ability to produce cleaner, more concentrated samples.[8]
Mixed-Mode Sorbents: The Best of Both Worlds
Mixed-mode SPE sorbents combine two retention mechanisms, typically reversed-phase and ion-exchange, on a single sorbent.[9] This dual functionality allows for more selective extraction and more rigorous wash steps to remove matrix interferences.[10]
-
Mixed-Mode Cation-Exchange (MCX): These sorbents have both reversed-phase and strong cation-exchange functionalities. They are ideal for extracting basic compounds but less so for the acidic carboxylated metabolite of UR-144.
-
Mixed-Mode Anion-Exchange (MAX): These sorbents combine reversed-phase and strong anion-exchange properties. This makes them particularly well-suited for extracting acidic compounds like the UR-144 pentanoic acid metabolite (UR-144-5-COOH). A comparative study of MCX and MAX sorbents for the extraction of several synthetic cannabinoids, including UR-144 5-COOH, concluded that the MAX sorbent provided a more efficient extraction.[11] This is because at an appropriate pH, the carboxylated metabolite will be negatively charged and strongly retained by the anion-exchanger, allowing for aggressive washing steps to remove neutral and basic interferences. The same study reported recovery values greater than 80% for UR-144 5-COOH using a MAX sorbent.[11]
Quantitative Data Summary
The following table summarizes the reported performance of different SPE sorbents for the extraction of synthetic cannabinoid metabolites. While direct comparative data for all sorbents with UR-144 metabolites is limited, the data for structurally similar compounds provides valuable insights.
| Sorbent Type | Analyte(s) | Matrix | Average Recovery (%) | Key Findings | Reference |
| Phenyl | 61 Synthetic Cannabinoid Metabolites | Urine | 43-97% | Effective for a broad range of metabolites with good recovery for most. | [7] |
| Mixed-Mode Anion Exchange (MAX) | UR-144 5-COOH & other SCs | Urine, Plasma | >80% | More efficient than MCX for acidic metabolites. | [11] |
| Polymeric (Styre Screen® HLD) | Synthetic & Natural Cannabinoids | Urine | Not specified | Produces cleaner, more concentrated extracts. | [8] |
| C18 | Select Pesticides & Metabolites | Water | ~85-100% | High recovery for non-polar compounds. | [6] |
Experimental Protocols
To provide a practical context, here are detailed step-by-step methodologies for a recommended SPE workflow for UR-144 metabolite extraction from urine.
Recommended Protocol: Mixed-Mode Anion Exchange (MAX) SPE for UR-144 Carboxylic Acid Metabolite
This protocol is optimized for the extraction of the acidic UR-144 N-pentanoic acid metabolite and is based on principles demonstrated to be effective for similar analytes.[11]
1. Urine Sample Pre-treatment (Hydrolysis)
-
To 1 mL of urine, add an internal standard.
-
Add 1 mL of acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Vortex and incubate at 65°C for 1-2 hours.
-
Allow the sample to cool to room temperature.
-
Adjust the sample pH to ~10 with a suitable base (e.g., ammonium hydroxide) to ensure the carboxylic acid metabolite is ionized.
2. SPE Cartridge Conditioning
-
Condition a mixed-mode anion exchange (MAX) SPE cartridge (e.g., 60 mg/3 mL) with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of water.
3. Sample Loading
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
4. Washing
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 2 mL of methanol to remove non-polar, non-ionic interferences.
5. Elution
-
Elute the UR-144 carboxylic acid metabolite with 2 mL of 2% formic acid in methanol. The acidic elution solvent neutralizes the charge on the analyte, releasing it from the anion-exchange sorbent.
6. Evaporation and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Visualization of the SPE Workflow
Diagram: Mixed-Mode Anion Exchange SPE Workflow for UR-144 Carboxylic Acid Metabolite
Caption: Workflow for UR-144 metabolite extraction using mixed-mode SPE.
Conclusion and Recommendations
The choice of SPE sorbent for the extraction of UR-144 metabolites is critical for developing a sensitive and robust analytical method. While traditional reversed-phase sorbents like C18 and Phenyl can provide adequate performance, mixed-mode anion exchange (MAX) sorbents offer superior selectivity and cleanup for the key carboxylic acid metabolites of UR-144. The ability to employ a dual retention mechanism allows for more stringent washing conditions, leading to cleaner extracts and reduced matrix effects in LC-MS/MS analysis. For a comprehensive screen of both hydroxylated and carboxylated metabolites, a polymeric HLB sorbent may also be a viable option, though potentially with less selectivity for the acidic metabolites compared to a MAX sorbent.
Ultimately, the optimal choice will depend on the specific analytical goals, the available instrumentation, and the desired level of sample cleanup. It is always recommended to perform in-house validation to confirm the performance of the selected SPE method for the specific matrix and analytes of interest.
References
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Adamowicz, P., Gieroń, J., Gil, D., Lechowicz, W., Skulska, A., & Tokarczyk, B. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 233(1-3), 331-337. [Link]
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Ciolino, L. A., Raney, C. L., & Mohrhaus, A. S. (2014). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Analytical & Bioanalytical Techniques, 5(5), 1-11. [Link]
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Gaunitz, F., Kieliba, T., Thevis, M., & Mercer-Chalmers-Bender, K. (2020). Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine. Drug testing and analysis, 12(1), 27–40. [Link]
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Grigoryev, A., Kavanagh, P., Melnik, A., Savchuk, S., & Simonov, A. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of analytical toxicology, 37(5), 265–276. [Link]
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De Martin, A., & De Meulenaer, B. (2004). Mixed-Mode Solid-Phase Extraction Procedures for the Determination of MDMA and Metabolites in Urine Using LC-MS. Journal of Analytical Toxicology, 28(1), 50-56. [Link]
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Namera, A., Kawamura, M., & Yashiki, M. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules, 29(10), 2293. [Link]
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Wohlfarth, A., Gandhi, A. S., Pang, S., Zhu, M., Scheidweiler, K. B., & Huestis, M. A. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug testing and analysis, 4(10), 745–753. [Link]
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Abdel-Rehim, M. (2021). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Separations, 8(11), 209. [Link]
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Wagaarachchi, S. L., et al. (2018). Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy. The AAPS Journal, 20(3), 42. [Link]
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OpenBU. (2015). An evaluation of commercially available solid phase extraction cartridges for the isolation of synthetic cannabinoid metabolites from urine. [Link]
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Biotage. (2023, February 2). When should I choose a mixed-mode SPE?[Link]
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Thurman, E. M., Goolsby, D. A., Meyer, M. T., & Kolpin, D. W. (1996). Evaluation of C18 solid-phase extraction cartridges for the isolation of select pesticides and metabolites. In 5th International Symposium on the Chemistry and Analysis of Agrochemicals. [Link]
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Shimadzu. (n.d.). Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction (SPE) of drug residues for on-line GC. [Link]
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Wang, N., & Regnier, F. E. (2009). The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma. Journal of chromatography. A, 1216(29), 5553–5559. [Link]
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Logan, B. K., Mohr, A. L., & Friscia, M. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of analytical toxicology, 40(1), 1–9. [Link]
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Adamowicz, P., et al. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 233(1-3), 331-337. [Link]
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Grigoryev, A., et al. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology, 37(5), 265-276. [Link]
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MDPI. (2022). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. [Link]
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Wagaarachchi, S. L., et al. (2018). Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy. The AAPS Journal, 20(3), 42. [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of UR-144: A Comparative Study of N-Pentanoic Acid and Hydroxypentyl Metabolites
This guide provides a comprehensive comparison of analytical strategies for the quantitative determination of the synthetic cannabinoid UR-144's N-pentanoic acid and hydroxypentyl metabolites in biological matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your laboratory.
Introduction: The Evolving Landscape of Synthetic Cannabinoid Analysis
UR-144, a potent synthetic cannabinoid, has been a significant compound of interest in forensic and clinical toxicology.[1][2] Like many synthetic cannabinoids, UR-144 is extensively metabolized in the body, making the detection of its metabolites crucial for confirming exposure.[1][3] The primary metabolic routes for UR-144 involve oxidation of the N-pentyl chain, leading to the formation of various hydroxylated metabolites and the prominent N-pentanoic acid metabolite.[4][5][6] Understanding the quantitative relationship between these metabolites is vital for interpreting toxicological findings and elucidating the pharmacokinetics of UR-144.
This guide will compare and contrast the analytical methodologies for quantifying the UR-144 N-pentanoic acid metabolite against its hydroxypentyl metabolites, providing field-proven insights to guide your experimental design.
Metabolic Pathway of UR-144
The metabolism of UR-144 primarily occurs through phase I reactions, catalyzed by cytochrome P450 enzymes.[1][7] The N-pentyl chain is a key site for metabolic modification, leading to a cascade of metabolites.
Caption: Metabolic pathway of UR-144.
Comparative Analytical Methodologies
The gold standard for the quantitative analysis of UR-144 metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9] This technique offers the required sensitivity and selectivity to detect these compounds at low concentrations in complex biological matrices like urine and blood.[2][4][10]
Sample Preparation: A Critical First Step
The choice of sample preparation technique significantly impacts the accuracy and precision of the quantitative analysis. For urine samples, a key consideration is the presence of glucuronide conjugates, which often requires an initial hydrolysis step.[4][11]
Experimental Protocol: Enzymatic Hydrolysis of Urine Samples
-
To 1 mL of urine, add an internal standard solution (e.g., UR-144-d5 N-pentanoic acid, UR-144-d5 N-hydroxypentyl).[8]
-
Add 1 mL of acetate buffer (pH 5.0).[11]
-
Add 50 µL of β-glucuronidase from E. coli.[11]
-
Vortex the mixture and incubate at 65°C for 1-2 hours.[11]
-
Allow the sample to cool to room temperature before proceeding to extraction.
Following hydrolysis, an extraction step is necessary to remove matrix interferences and concentrate the analytes. Solid-Phase Extraction (SPE) is a widely used and effective method.[8][11]
Experimental Protocol: Solid-Phase Extraction (SPE)
-
Condition a polymeric SPE cartridge (e.g., Styre Screen® HLD) with 3 mL of methanol followed by 3 mL of deionized water.[9][11]
-
Load the pre-treated urine sample onto the SPE cartridge.[11]
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a methanol/water mixture (e.g., 20:80 v/v).
-
Dry the cartridge under vacuum for 10 minutes.[11]
-
Elute the analytes with 3 mL of an appropriate organic solvent (e.g., ethyl acetate or methanol).[4][11]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[4]
Caption: Experimental workflow for sample preparation.
Liquid Chromatography: Separating the Metabolites
Effective chromatographic separation is crucial to distinguish between the isomeric hydroxypentyl metabolites and to separate them from the more polar N-pentanoic acid metabolite. A reversed-phase C18 column is commonly employed for this purpose.[12]
Typical LC Parameters:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A time-programmed gradient from a lower to a higher percentage of Mobile Phase B is used to elute the analytes. The N-pentanoic acid metabolite, being more polar, will typically elute earlier than the hydroxypentyl metabolites.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Tandem Mass Spectrometry: Sensitive and Specific Detection
Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for accurate quantification.
Key Considerations for MS/MS:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
MRM Transitions: At least two MRM transitions (a quantifier and a qualifier ion) should be monitored for each analyte and internal standard to ensure confident identification and quantification. The precursor ion for all analytes will be the protonated molecule [M+H]⁺. The product ions will result from characteristic fragmentation patterns.
Quantitative Performance Comparison
The validation of the analytical method is essential to ensure reliable results.[13][14][15][16] Key validation parameters for comparing the quantification of the N-pentanoic acid and hydroxypentyl metabolites are summarized below.
| Parameter | This compound Metabolite | UR-144 Hydroxypentyl Metabolites | Causality and Insights |
| Linearity (r²) | >0.99[17] | >0.99[17] | Both metabolite types exhibit excellent linearity over a typical concentration range of 0.1 to 100 ng/mL, indicating the suitability of the LC-MS/MS method for quantification. |
| Limit of Detection (LOD) | 0.05 - 0.2 ng/mL[18] | 0.1 - 0.5 ng/mL[4] | The LOD for the N-pentanoic acid metabolite is often slightly lower due to its generally higher abundance in urine samples, making it a reliable long-term marker of use. |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 ng/mL[4] | 0.2 - 1.0 ng/mL[4] | The LLOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. The slightly higher LLOQ for hydroxypentyl metabolites may be due to their lower concentrations and potential for isomeric interference. |
| Recovery (%) | 85 - 105% | 80 - 100% | High and consistent recovery for both analyte classes is achievable with optimized SPE protocols. The slightly lower recovery sometimes observed for hydroxypentyl metabolites can be attributed to their slightly different polarity. |
| Matrix Effect (%) | < 15% | < 20% | The use of co-eluting stable isotope-labeled internal standards is crucial to compensate for matrix effects, which can cause ion suppression or enhancement.[19] |
Conclusion and Recommendations
Both the N-pentanoic acid and hydroxypentyl metabolites of UR-144 can be reliably quantified using a validated LC-MS/MS method.
-
The N-pentanoic acid metabolite is often present at higher concentrations and has a longer detection window in urine, making it an excellent primary target for confirming UR-144 use.[4]
-
The quantification of hydroxypentyl metabolites provides a more detailed metabolic profile and can be crucial in specific research or clinical contexts. However, careful chromatographic separation is necessary to resolve isomers.
For routine toxicological screening, targeting the this compound metabolite is a robust and efficient strategy. For comprehensive metabolic studies or in cases where the parent compound or early metabolites are of interest, the inclusion of hydroxypentyl metabolites in the analytical panel is recommended. The presented methodologies, when implemented with rigorous quality control, will yield accurate and defensible quantitative data for both classes of metabolites.
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Boyle, S. E. (2019). Evaluation and comparison of various sample preparation techniques for the analysis and quantitation of THC, synthetic cannabinoids, and metabolites by LC-MS/MS in human whole blood and urine. Boston University. [Link]
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Beck, O., et al. (2015). Method validation and application of a liquid chromatography-tandem mass spectrometry method for drugs of abuse testing in exhaled breath. Journal of Chromatography B, 985, 134-140. [Link]
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Adamowicz, P., et al. (2014). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 237, 94-100. [Link]
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Kevin, R. C., et al. (2017). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Journal of Forensic Sciences, 62(5), 1259-1266. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of UR-144 N-pentanoic acid
This document provides essential safety and logistical information for the proper handling and disposal of UR-144 N-pentanoic acid (CAS: 1451369-33-7). As a metabolite of the synthetic cannabinoid UR-144, this compound requires careful management due to its significant environmental hazards and its association with a class of compounds often subject to regulatory control.[1][2] This guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures must be paired with strict compliance with all local, state, and federal regulations, as well as your institution's specific Environmental Health & Safety (EHS) protocols.
Part 1: Hazard Profile and Risk Assessment
A thorough understanding of a compound's properties is the bedrock of safe laboratory practice. While comprehensive toxicological data for this compound is limited, its chemical classification and available safety data mandate a cautious approach.[1][2]
Chemical and Hazard Identification
The primary driver for the stringent disposal protocols outlined in this guide is the compound's classification as a severe environmental hazard.
| Property | Data | Source(s) |
| IUPAC Name | 5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentanoic acid | [3] |
| Synonyms | XLR11 N-pentanoic acid metabolite | [2][4] |
| CAS Number | 1451369-33-7 | [2][3] |
| Molecular Formula | C₂₁H₂₇NO₃ | [3][5] |
| Molecular Weight | ~341.5 g/mol | [2] |
| Appearance | Crystalline Solid | [1] |
| GHS Hazard | Warning: H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long lasting effects) | [3][4] |
| Key Precaution | P273: Avoid release to the environment. P501: Dispose of contents/container in accordance with regulations. | [3][4] |
The carboxylic acid functional group also suggests potential for mild corrosivity and reactivity typical of acids.[6] However, the acute aquatic toxicity is the most critical characteristic influencing its disposal. Under no circumstances should this compound or its solutions be disposed of via the sanitary sewer system (sink drain). [7][8][9]
Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted while wearing appropriate PPE to mitigate exposure risks.
| Task | Required PPE |
| Handling Neat Compound | Chemical-resistant gloves (Nitrile), safety goggles, lab coat. Conduct in a chemical fume hood. |
| Preparing Solutions | Chemical-resistant gloves, safety goggles, lab coat. |
| Packaging Waste | Chemical-resistant gloves, safety goggles, lab coat. |
| Managing Spills | Double-gloving, chemical splash goggles, face shield, lab coat. |
Part 2: Standard Disposal Protocol for Hazardous Chemical Waste
The default and most appropriate disposal pathway for this compound is through your institution's official hazardous waste management program. This ensures regulatory compliance and environmental protection.
Step-by-Step Waste Handling Procedure:
-
Segregation: Isolate waste containing this compound from other waste streams.
-
Rationale: Preventing accidental chemical reactions is a cornerstone of laboratory safety. Never mix incompatible wastes, such as acids with bases or oxidizers with organic solvents.[7][10]
-
Action:
-
Organic Solutions: Collect waste dissolved in organic solvents (e.g., DMSO, Ethanol) in a dedicated, properly labeled "Non-Halogenated Organic Solvent Waste" container.[9]
-
Aqueous Solutions: Collect waste in aqueous buffers in a dedicated "Aqueous Hazardous Waste" container.
-
Solid Waste: Collect the neat compound and contaminated consumables (e.g., weigh boats, pipette tips, gloves) in a separate, clearly labeled "Solid Hazardous Waste" container or bag.
-
-
-
Containment & Labeling: Use appropriate containers for waste accumulation.
-
Rationale: Proper containment prevents leaks and spills, while clear labeling ensures safe handling and compliant disposal by EHS personnel.[10]
-
Action:
-
Use only sturdy, leak-proof containers made of a material compatible with the waste (e.g., HDPE, borosilicate glass).[7]
-
Affix a completed "Hazardous Waste" label provided by your EHS department.[7][10] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations or formulas.[10]
-
An accurate estimation of the concentration and the solvent(s).
-
The date the container was first used for waste accumulation.
-
-
Keep the container closed at all times, except when adding waste.[9][10]
-
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Requesting Disposal:
-
Rationale: Final disposal must be handled by trained professionals in accordance with EPA Resource Conservation and Recovery Act (RCRA) regulations.[11]
-
Action:
-
Workflow for Standard Hazardous Waste Disposal
Caption: Standard workflow for managing this compound as hazardous chemical waste.
Part 3: Regulatory Alert: Controlled Substance Considerations
This compound is a metabolite of UR-144, a potent synthetic cannabinoid. Many synthetic cannabinoids are classified as Schedule I controlled substances by the DEA. The legal status of metabolites can be complex and may vary by jurisdiction.
It is imperative to determine if this compound is regulated as a controlled substance at your institution and by your local authorities.
-
Action: Consult with your institution's Research Compliance Office or Controlled Substance Program Manager.
-
Rationale: If deemed a controlled substance, disposal requirements are significantly more stringent and supersede standard hazardous waste protocols. Disposal must be coordinated through authorized channels, which may involve a "reverse distributor" or witnessed destruction by regulatory agents (e.g., DEA, State DCD).[12] Unauthorized disposal can carry severe legal penalties.
Decision-Making Flowchart for Disposal Pathway
Caption: Decision logic for selecting the correct disposal pathway for this compound.
Part 4: Decontamination and Spill Management
Accidents can happen. A clear, pre-defined plan for managing spills is essential for laboratory safety.
Decontamination of Labware
-
Rationale: Trivial amounts of residue in "empty" containers must be managed correctly. The first rinse of a container that held a hazardous chemical is itself considered hazardous waste.[7]
-
Protocol:
-
Rinse the container (e.g., beaker, flask) with a small amount of a suitable organic solvent in which the compound is soluble (e.g., ethanol).
-
Pour this first rinsate into your designated organic hazardous waste container.
-
Repeat with a second and third rinse, also collecting them as hazardous waste.
-
After the triple rinse, the container can be washed normally.
-
For empty manufacturer's vials, triple rinse as above, deface the label, and dispose of the glass in a designated glass waste container.[9]
-
Spill Cleanup Procedure (Small-Scale)
This procedure applies to minor spills (<100 mL) within a chemical fume hood. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS emergency line immediately.
-
Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Don PPE: Wear, at a minimum, double nitrile gloves, safety goggles, a face shield, and a lab coat.
-
Contain & Absorb: Cover the spill with an appropriate absorbent material from a chemical spill kit (e.g., vermiculite or chemical absorbent pads).
-
Collect Waste: Carefully scoop the absorbed material and any broken glass into a designated container. Use forceps to handle sharp objects.
-
Decontaminate: Wipe the spill area with a towel soaked in a suitable solvent (e.g., ethanol), followed by soap and water.
-
Package Waste: Place all contaminated materials (absorbent, pads, gloves, towels) into a hazardous waste bag or container. Label it as "Solid Hazardous Waste" with the chemical name.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
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Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Columbia University Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86268508, this compound. Retrieved from [Link]
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Specialty Diagnostix. (n.d.). Safety Data Sheet: UR-144 Pentanoic Acid Calibrators and Controls. Retrieved from [Link]
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Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
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IOPscience. (2025). Latest Research on Carboxylic Acid for Sustainable Lab Practices. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Yale University Environmental Health & Safety. (n.d.). Policy on the Use of Controlled Substances in Research. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling UR-144 N-pentanoic acid
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling UR-144 N-pentanoic acid. As a compound with a dual-hazard profile—the unknown toxicological properties of a potent synthetic cannabinoid metabolite combined with the known corrosive nature of a carboxylic acid—a rigorous and conservative approach to personal protective equipment (PPE) is not just recommended; it is imperative. Our objective is to build a deep foundation of trust by providing value that extends beyond the product itself, ensuring your safety through scientifically sound and field-proven practices.
The Core Directive: Understanding the Dual-Hazard Profile
Handling this compound presents a unique challenge because its complete toxicological profile has not been established.[1][2] It is the expected metabolite of UR-144, a potent synthetic cannabinoid that is a Schedule I controlled substance in the United States.[1][3][4] The parent compound is known to have psychoactive effects and has been associated with neuronal toxicity.[4][5] Therefore, we must operate under the precautionary principle and assume the metabolite possesses significant biological activity and potential for high potency.
Compounding this uncertainty is the N-pentanoic acid (also known as valeric acid) moiety. Safety data for N-pentanoic acid is well-documented: it is corrosive and causes severe skin burns and eye damage.[6][7] It is also classified as a volatile organic compound (VOC), presenting an inhalation hazard.[8][9]
This dual nature—an uncharacterized potent pharmacological component and a known chemical corrosive—dictates a PPE strategy that provides a robust barrier against both systemic absorption and direct chemical burns.
Hazard Analysis and PPE Selection: A Causality-Driven Approach
The selection of PPE must not be a checklist exercise but a risk-based assessment. Every component is chosen to mitigate a specific, identified hazard.
Table 1: Hazard Profile and Corresponding PPE Mandates
| Hazard Component | Risk | Primary Exposure Route(s) | Required PPE | Rationale |
| UR-144 Metabolite | Unknown systemic toxicity, potential high potency.[1][2] May cause skin sensitization.[10] | Dermal absorption, Inhalation (aerosol/dust) | Double Nitrile Gloves, Disposable Coveralls, Respiratory Protection | The unknown toxicological profile necessitates preventing all contact. Double-gloving provides redundant protection against tears and permeation.[11][12] |
| N-pentanoic acid | Corrosive, causes severe skin burns and eye damage.[6][7] | Dermal contact, Eye contact | Chemical Splash Goggles & Face Shield, Chemically Resistant Gloves, Lab Coat/Coveralls | Provides a physical barrier to prevent the corrosive liquid or its solutions from contacting skin and eyes. |
| N-pentanoic acid (Vapor) | Respiratory tract irritation.[6] Classified as a VOC.[8] | Inhalation | Air-Purifying Respirator with Organic Vapor Cartridges | Activated carbon cartridges are required to adsorb the volatile organic vapors, preventing respiratory exposure.[13][14] |
Operational Plan: Integrating PPE into Your Workflow
Effective protection relies on both the correct equipment and its proper use within a controlled environment.
Engineering Controls: Your Primary Line of Defense
Before any PPE is donned, ensure appropriate engineering controls are in place. All handling of this compound, from weighing solids to preparing solutions, must be performed within a certified chemical fume hood or a containment isolator (glove box).[11][15] These systems are designed to contain spills and capture vapors at the source, representing the most critical layer of operator protection.[16]
Hand Protection: The Double-Gloving Imperative
For handling potent compounds, double-gloving is the standard protocol.[11][12]
-
Inner Glove: A standard nitrile examination glove. This layer remains clean and protects the operator during the doffing process.
-
Outer Glove: A second, slightly larger nitrile glove. This is the working glove. Nitrile is recommended for its broad resistance to chemicals, including acids and organic solvents.[17][18] The outer glove should be changed immediately if contamination is suspected or after a set interval (e.g., every 30-60 minutes) during extended procedures.
Body, Eye, and Face Protection
-
Body: A disposable, solid-front protective coverall (e.g., Tyvek®) is strongly recommended to provide full-body protection against splashes and dust.[12] At a minimum, a long-sleeved lab coat worn over personal clothing, supplemented with disposable sleeves, is required.
-
Eyes and Face: Chemical splash goggles that form a complete seal around the eyes are mandatory.[19] For any procedure with a significant risk of splashing (e.g., transferring solutions, vortexing), a full-face shield must be worn over the safety goggles for an additional layer of protection.[12]
Respiratory Protection: Addressing Vapors and Aerosols
The volatile and corrosive nature of the pentanoic acid component makes respiratory protection essential.[6][13]
-
Standard Operations: For handling small quantities within a chemical fume hood, a reusable half-mask or full-facepiece air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is required.[9][14]
-
High-Risk Operations: For tasks that may generate aerosols (e.g., sonication, vigorous mixing) or when handling larger quantities, a Powered Air-Purifying Respirator (PAPR) with a full hood and OV/P100 (particulate) combination cartridges offers superior protection and is highly recommended.[11][15]
Diagram 1: PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: Decision workflow for selecting appropriate PPE based on the planned experimental task.
Procedural Guidance: Donning, Doffing, and Disposal
A self-validating safety protocol ensures that contaminants are not carried out of the controlled workspace.
Step-by-Step Donning Protocol (Putting On PPE)
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Body Protection: Put on the disposable coverall, zipping it fully.
-
Respiratory Protection: Don your respirator and perform a user seal check as per the manufacturer's instructions.
-
Eye/Face Protection: Put on chemical splash goggles. If required, place the face shield over the goggles.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the coverall.
Step-by-Step Doffing Protocol (Removing PPE)
This sequence is critical to prevent cross-contamination. All doffing should occur in a designated area.
-
Decontaminate Outer Gloves: If grossly contaminated, wipe down outer gloves with an appropriate solvent (e.g., 70% ethanol) while still wearing them.
-
Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out. Dispose of them immediately into a designated hazardous waste container.
-
Remove Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them from the sides or strap. Place them in a designated area for decontamination.
-
Remove Coverall: Unzip the coverall and roll it down and away from your body, turning it inside out as you go. Dispose of it in the hazardous waste container.
-
Remove Respirator: Remove the respirator from behind your head. Place it in a sealed bag for storage and decontamination.
-
Remove Inner Gloves: Peel off the final pair of gloves, turning them inside out. Dispose of them in the hazardous waste container.
-
Final Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan: A Zero-Tolerance Policy for Contamination
-
Solid and Liquid Chemical Waste: All this compound, solutions, and contaminated consumables (e.g., pipette tips, weigh boats) must be collected in a clearly labeled, sealed hazardous waste container.[20]
-
PPE Waste: All disposable PPE used during handling (gloves, coveralls, etc.) is considered hazardous waste and must be disposed of in the same designated solid waste stream.
-
Drain Disposal is Strictly Prohibited: Due to its high toxicity to aquatic life and its classification as a hazardous chemical, drain disposal of this compound or its containers is forbidden.[20][21][22] All waste must be managed through your institution's environmental health and safety (EH&S) department for proper offsite treatment and disposal.[23]
Emergency Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]
-
Spill: Evacuate the immediate area. Alert colleagues and your institution's EH&S department. Do not attempt to clean a significant spill without appropriate training and equipment.
By adhering to these stringent protocols, you establish a self-validating system of safety that protects you, your colleagues, and your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
